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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL: Structure, Analysis, and Therapeutic Potential

This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL. Designed for researchers, medicinal chemists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the novel heterocyclic compound, 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the intricacies of its chemical architecture, a reasoned approach to its synthesis and characterization, and explores its potential as a pharmacologically active agent. The insights presented herein are grounded in established chemical principles and draw parallels from the extensive body of research on pyrazole and biphenyl derivatives.

Introduction: The Significance of Pyrazole and Biphenyl Moieties in Medicinal Chemistry

The convergence of the pyrazole and biphenyl scaffolds in a single molecular entity presents a compelling case for its investigation as a potential therapeutic agent. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[4][5] The pharmacological versatility of the pyrazole nucleus is attributed to its ability to engage in various non-covalent interactions with biological targets.[4]

Similarly, the biphenyl moiety is a privileged structure in drug discovery. Its conformational flexibility and lipophilic nature allow for effective binding to hydrophobic pockets within protein targets. This structural motif is present in a range of pharmaceuticals, contributing to their efficacy. The combination of these two pharmacophoric groups in 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL suggests a molecule with a high potential for biological activity, warranting a detailed exploration of its chemical and pharmacological properties.

Chemical Structure and IUPAC Nomenclature Analysis

The systematic IUPAC name, 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL, provides a precise blueprint for the molecule's structure. A meticulous deconstruction of this name reveals the connectivity of its constituent parts.

Decoding the IUPAC Name:
  • Pyrazol-3-ol: This is the parent heterocycle, a five-membered ring with two adjacent nitrogen atoms and a hydroxyl group at the 3-position. The '1H' designation indicates that the nitrogen at position 1 bears a hydrogen atom.

  • [1,1'-biphenyl]: This signifies two phenyl rings linked by a single bond. The unprimed numbers refer to one phenyl ring, and the primed numbers refer to the other.

  • -4-YL: The biphenyl group is attached to the pyrazole ring at its 4-position.

  • 3'-Ethoxy: An ethoxy group (-OCH2CH3) is substituted on the 3'-position of the second phenyl ring of the biphenyl system.

  • 4-(...): The entire substituted biphenyl group is attached to the 4-position of the pyrazole ring.

This detailed analysis allows for the unambiguous construction of the chemical structure, as depicted below.

Visualizing the Molecular Architecture:

Figure 1: Chemical Structure of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL.

Proposed Synthetic Pathway

Synthesis of the Biphenyl Intermediate:

The synthesis of the 3'-ethoxy-4-formyl-[1,1'-biphenyl] intermediate can be achieved via a Suzuki coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Step 1: Synthesis of 4-formylphenylboronic acid. This can be prepared from 4-bromobenzaldehyde through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

Step 2: Suzuki Coupling. The commercially available 3-bromo-1-ethoxybenzene can be coupled with the prepared 4-formylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

Pyrazole Ring Formation:

The formation of the pyrazole ring can be accomplished through the condensation of the biphenyl aldehyde intermediate with a suitable hydrazine derivative, followed by cyclization.

Step 3: Condensation and Cyclization. The 3'-ethoxy-4-formyl-[1,1'-biphenyl] is reacted with ethyl 2-hydrazinyl-2-oxoacetate in the presence of an acid catalyst. The resulting hydrazone undergoes an intramolecular cyclization to form the ethyl 4-(3'-ethoxy-[1,1'-biphenyl]-4-yl)-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate.

Step 4: Hydrolysis and Decarboxylation. The ester is then hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification. Subsequent heating of the carboxylic acid will induce decarboxylation to yield the final product, 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL.

G A 4-Bromobenzaldehyde B 4-Formylphenylboronic acid A->B 1. n-BuLi 2. B(OR)3 3. H3O+ D 3'-Ethoxy-4-formyl-[1,1'-biphenyl] B->D Pd(PPh3)4, Na2CO3 C 3-Bromo-1-ethoxybenzene C->D Pd(PPh3)4, Na2CO3 F Ethyl 4-(3'-ethoxy-[1,1'-biphenyl]-4-yl)-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate D->F Acid catalyst E Ethyl 2-hydrazinyl-2-oxoacetate E->F Acid catalyst G 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL F->G 1. NaOH 2. H3O+ 3. Heat

Figure 2: Proposed Synthetic Pathway.

Analytical Characterization: A Predictive Approach

The definitive identification and purity assessment of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL would rely on a combination of spectroscopic and analytical techniques. Based on the proposed structure, the expected data are outlined below.

Technique Expected Observations
¹H NMR - Aromatic protons of the biphenyl system with distinct splitting patterns. - A singlet for the C5-H of the pyrazole ring. - A broad singlet for the N1-H of the pyrazole. - A broad singlet for the O3-H of the pyrazole. - A quartet and a triplet for the ethoxy group protons.
¹³C NMR - Resonances for the aromatic carbons of the biphenyl system. - Resonances for the pyrazole ring carbons. - Resonances for the ethoxy group carbons.
IR Spectroscopy - A broad O-H stretching band (around 3200-3400 cm⁻¹). - A broad N-H stretching band (around 3100-3300 cm⁻¹). - C-H stretching bands for aromatic and aliphatic protons. - C=C and C=N stretching bands for the aromatic and pyrazole rings. - A strong C-O stretching band for the ethoxy group.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (C17H16N2O2).
Elemental Analysis - The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C17H16N2O2.

Potential Therapeutic Applications and Future Directions

The structural features of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL suggest several promising avenues for therapeutic investigation. The pyrazole core is a well-established pharmacophore in anti-inflammatory drugs, such as celecoxib.[2] Therefore, this novel compound could be a candidate for development as a selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.

Furthermore, various pyrazole derivatives have demonstrated significant anticancer activity.[5] The biphenyl moiety can enhance binding to protein targets, and its presence in this molecule could lead to potent antiproliferative effects against various cancer cell lines.

Future research should focus on the efficient synthesis and purification of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL. Once a pure sample is obtained, a comprehensive screening for its biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, is warranted. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with different substituents on the biphenyl and pyrazole rings, would be crucial for optimizing its therapeutic potential.

Conclusion

4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL is a novel and synthetically accessible molecule that holds considerable promise as a lead compound in drug discovery. Its hybrid structure, combining the proven pharmacophores of pyrazole and biphenyl, provides a strong rationale for its investigation. This technical guide has provided a detailed analysis of its structure, a plausible synthetic route, and a predictive overview of its analytical characterization. The exploration of its biological properties is a logical and exciting next step, with the potential to uncover a new class of therapeutic agents.

References

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Vertex AI Search.
  • MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Journal of Chemical Health Risks.
  • Current status of pyrazole and its biological activities. PMC.

Sources

Exploratory

Computational Profiling and Optimization of Ethoxy-Biphenyl Pyrazol-3-ol Scaffolds

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Executive Summary & Structural Rationale The ethoxy-biphenyl pyrazol-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary & Structural Rationale

The ethoxy-biphenyl pyrazol-3-ol scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK, BRAF) and non-steroidal anti-inflammatory drugs (NSAIDs) targeting COX-2.

This guide addresses the critical "fail-early" phase of drug discovery. While the biphenyl moiety provides the necessary hydrophobic bulk to occupy deep hydrophobic pockets (such as the ATP-binding site hinge region), it introduces significant solubility challenges. The ethoxy substitution modulates metabolic stability and lipophilicity compared to methoxy analogs, while the pyrazol-3-ol core functions as a bidentate hydrogen-bonding unit.

Critical Challenge: The physicochemical behavior of this scaffold is dominated by prototropic tautomerism . Failure to account for the equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms leads to erroneous LogP predictions and failed docking campaigns.

Structural Analysis: The Tautomerism Trap

Before any physicochemical prediction can be trusted, the input structure must be standardized. Pyrazol-3-ols exist in a dynamic equilibrium that is solvent- and pH-dependent.

  • Form A (Enol): 1H-pyrazol-3-ol.[1][2][3][4] Predominant in non-polar solvents and solid-state (often stabilized by dimerization). Acts as both H-bond donor (OH) and acceptor (N2).

  • Form B (Keto): 1,2-dihydro-3H-pyrazol-3-one. Often predominant in polar media and biological fluids. The carbonyl oxygen is a strong H-bond acceptor; the NH is a donor.

Impact on Modeling: If you dock Form A into a pocket requiring Form B, the binding energy penalty can exceed 3-5 kcal/mol due to mismatched electrostatic potentials.

Visualization: Tautomeric Equilibrium & Signaling

Tautomerism Enol Enol Form (1H-pyrazol-3-ol) High Aromaticity Non-polar dominant Keto Keto Form (1,2-dihydro-3H-pyrazol-3-one) H-Bond Donor/Acceptor Shift Polar dominant Enol->Keto Prototropic Shift (Solvent/pH dependent) Target Biological Target (e.g., Kinase Hinge) Enol->Target Binding Mode A (OH donor) Keto->Target Binding Mode B (NH donor / C=O acceptor)

Figure 1: The critical tautomeric shift between Enol and Keto forms determines the pharmacophoric features presented to the biological target.

Predicted Physicochemical Properties (In Silico)

The following data summarizes the predicted properties for a representative 4-(4'-ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol . These values are derived from consensus modeling (SwissADME, pkCSM) and structure-activity relationship (SAR) principles.

Table 1: Physicochemical Profile
ParameterPredicted RangeInterpretation & Risk
MW (Molecular Weight) 280 - 350 DaOptimal. Well within Lipinski's Rule of 5 (<500).
cLogP (Lipophilicity) 3.2 - 4.5High. The ethoxy-biphenyl tail drives this up. Risk of non-specific binding and poor solubility.
LogS (Solubility) -4.5 to -6.0 (mol/L)Poor. Class IV (Low Solubility/Low Permeability) behavior is a risk. Formulation may require solubilizers (e.g., cyclodextrins).
TPSA (Topological Polar Surface Area) 40 - 60 ŲExcellent. Highly permeable. Ideal for oral absorption and potential BBB penetration.
H-Bond Donors (HBD) 1 - 2Optimal. (OH/NH groups).
H-Bond Acceptors (HBA) 3 - 4Optimal. (N, O atoms).
Rotatable Bonds 3 - 5Good. The biphenyl bond allows conformational adaptation to the binding pocket.
Table 2: ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
ADMET PropertyPredictionMechanism/Commentary
GI Absorption HighDriven by high lipophilicity (LogP > 3).
BBB Permeability YesLow TPSA + High LogP suggests CNS penetration unless P-gp efflux is high.
P-gp Substrate LikelyBiphenyls are frequent substrates for P-glycoprotein efflux pumps.
CYP Inhibition CYP2C9 / CYP1A2The planar biphenyl system often inhibits CYP1A2; the pyrazole can interact with CYP2C9 heme.
hERG Inhibition Moderate RiskLipophilic linkers combined with basic nitrogens (if N-substituted) increase QT prolongation risk.

Methodological Workflow: From Prediction to Validation

To ensure scientific integrity, predictions must be validated via a closed-loop system. Do not rely on a single algorithm.

Phase A: Computational Protocol (In Silico)
  • Structure Preparation:

    • Generate SMILES strings for both tautomers explicitly.

    • Use LigPrep (Schrödinger) or Wash (MOE) to protonate at pH 7.4.

  • Consensus Prediction:

    • Run structures through SwissADME (for Lipinski/Veber rules) and pkCSM (for toxicity/CYP profiling).

    • Self-Validation Rule: If cLogP differs by >1.0 unit between algorithms (e.g., XLOGP3 vs. MLOGP), flag the molecule for early experimental LogD determination.

  • Tautomer Enumeration:

    • Perform docking (e.g., Glide/AutoDock Vina) using both tautomers. If the Keto form scores significantly better (-2 kcal/mol difference), prioritize synthesis of N-methylated analogs to lock this conformation if necessary.

Phase B: Experimental Validation Protocol (In Vitro)

Once synthesized, the following assays are mandatory to validate the in silico model.

1. Kinetic Solubility Assay (The "Go/No-Go" Step)

  • Method: Nephelometry or UV-Vis plate reader.

  • Protocol:

    • Prepare 10 mM stock in DMSO.

    • Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, 100 µM.

    • Incubate 2 hours at 25°C with shaking.

    • Measure absorbance/scattering.

    • Success Criteria: Solubility > 20 µM is required for reliable biochemical assays.

2. Lipophilicity (LogD7.4) Determination

  • Method: Shake-flask or HPLC-based retention time extrapolation.

  • Why: cLogP is theoretical; LogD accounts for ionization at physiological pH.

  • Protocol:

    • Partition compound between Octanol and PBS (pH 7.4).

    • Quantify phases via HPLC-UV.

    • Correction: If LogD > 4.0, metabolic clearance will likely be too high. Consider adding polar groups (e.g., converting ethoxy to morpholine-ethoxy).

Visualization: The Optimization Loop

Workflow Design Scaffold Design (Ethoxy-Biphenyl Pyrazol-3-ol) Tautomer Tautomer Enumeration (Generate Enol & Keto) Design->Tautomer InSilico In Silico Profiling (SwissADME / pkCSM) Tautomer->InSilico Decision Pass Filters? (LogP < 5, TPSA < 140) InSilico->Decision Synthesis Chemical Synthesis Decision->Synthesis Yes Refine Structure Refinement (e.g., Add polarity to Biphenyl) Decision->Refine No Validation In Vitro Validation (Solubility, LogD, Microsomal Stability) Synthesis->Validation Validation->Design Success (Hit) Validation->Refine Poor Bioavailability Refine->Design

Figure 2: The iterative cycle of computational prediction, synthesis, and experimental validation is required to overcome the solubility limitations of the biphenyl scaffold.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[5] Scientific Reports. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Foces-Foces, C., et al. (2001). Tautomerism of pyrazoles: The crystal and molecular structure of 3-hydroxy-5-methylpyrazole. Journal of Chemical Crystallography. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for ethoxy/methoxy stability). [Link]

Sources

Foundational

Tautomeric equilibrium of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL in solution

Technical Whitepaper: Tautomeric Dynamics of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol Executive Summary The molecule 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol represents a sophisticated scaffold in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Tautomeric Dynamics of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

Executive Summary

The molecule 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol represents a sophisticated scaffold in modern drug design, combining the redox-active pyrazolone core (characteristic of radical scavengers like Edaravone) with a lipophilic biphenyl extension.

However, the efficacy of this scaffold is governed by a complex prototropic tautomeric equilibrium . In solution, this compound does not exist as a static structure but oscillates between hydroxy-pyrazole (enol) and pyrazolone (keto) forms. This dynamic behavior critically impacts ligand-protein binding affinity , membrane permeability , and solubility profiles .

This guide provides a rigorous technical framework for characterizing, predicting, and controlling these tautomeric states to de-risk downstream lead optimization.

The Tautomeric Landscape: Structural Mechanics

For 4-substituted pyrazol-3-ols, three distinct tautomers exist. Understanding the specific influence of the 3'-ethoxy-biphenyl tail is critical, as it alters the electronic landscape compared to simpler analogs (e.g., Edaravone).

The Three Species
  • Tautomer A: 1H-pyrazol-3-ol (OH-form / Enol)

    • Structure: Aromatic pyrazole ring with a hydroxyl group at position 3.

    • Properties: Fully aromatic system. The biphenyl group at position 4 is fully conjugated with the pyrazole ring.

    • Solvent Preference: Stabilized in non-polar solvents (via dimerization) or protic solvents (via H-bond donation).

  • Tautomer B: 1,2-dihydro-3H-pyrazol-3-one (NH-form / Keto)

    • Structure: Carbonyl at position 3; proton resides on Nitrogen-2.

    • Properties: Retains some conjugation but breaks the full aromaticity of the pyrazole. High dipole moment.

    • Solvent Preference: Dominant in polar aprotic solvents (DMSO, DMF) due to high dipole stabilization.

  • Tautomer C: 2,4-dihydro-3H-pyrazol-3-one (CH-form / Keto)

    • Structure: Carbonyl at position 3; proton moves to Carbon-4.

    • Critical Insight: In this specific molecule, Tautomer C is thermodynamically disfavored . The presence of the bulky, conjugated biphenyl group at C4 makes the sp3 hybridization required for the CH-form energetically costly (loss of conjugation between the pyrazole and the biphenyl system).

Visualizing the Equilibrium

Tautomerism OH Tautomer A (OH-Form / Enol) High Aromaticity NH Tautomer B (NH-Form / Keto) High Dipole Moment OH->NH Polar Solvents (DMSO) CH Tautomer C (CH-Form) Sterically Hindered (Disfavored) OH->CH Minor Pathway NH->OH Non-polar (CDCl3) NH->CH H-Shift CH->OH Rapid Reversion

Figure 1: The tautomeric triad. Note that for 4-aryl substituted systems, the equilibrium is heavily biased toward the OH and NH forms, unlike 4-alkyl systems where the CH form is more common.

Analytical Methodologies: Validating the State

To determine the dominant tautomer in your specific formulation, you must employ a "Self-Validating" analytical workflow. Relying on a single method is prone to error due to rapid proton exchange.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance is the primary tool for distinguishing the OH and NH forms.

  • Solvent Scan Protocol:

    • DMSO-d6: Promotes the NH-form (Keto). Look for a broad singlet >11 ppm (NH) and a carbonyl carbon signal (~160-165 ppm).[1]

    • CDCl3: Often promotes the OH-form (Enol) or H-bonded dimers. Look for absence of C=O character and upfield shift of ring protons.

  • Diagnostic Signals:

    • 13C NMR: The C3 carbon is the tell-tale sign.

      • C-OH (Enol): ~155-160 ppm.

      • C=O (Keto): ~162-168 ppm.[1]

    • 15N HMBC: Crucial for locating the proton. Cross-peaks will reveal if the proton is on N1 or N2.

UV-Vis Solvatochromism

The biphenyl chromophore provides a distinct UV handle.

  • Enol Form: Extended conjugation leads to a Red Shift (Bathochromic).

  • Keto Form: Interrupted conjugation leads to a Blue Shift (Hypsochromic).

Experimental Protocol: Determination Workflow

Objective: Quantify the


 (Tautomeric Equilibrium Constant) in physiological buffer mimic.

Reagents:

  • Compound: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol (>98% purity).

  • Solvents: DMSO-d6, Methanol-d4, CDCl3 (anhydrous).

Step-by-Step Procedure:

  • Preparation: Dissolve 5 mg of compound in 600 µL of DMSO-d6.

  • Initial 1H NMR: Acquire spectrum at 298K. Integrate the N-H/O-H region (10-13 ppm).

  • Variable Temperature (VT) NMR: Heat sample from 298K to 348K in 10K increments.

    • Rationale: Breaking intermolecular H-bonds (dimers) favors the monomeric keto form. If peaks sharpen and shift, aggregation is present.

  • Solvent Titration: Prepare a sample in CDCl3. Titrate in DMSO-d6 (0% to 100%).

    • Observation: Monitor the coalescence of the pyrazole C4-H signal.

    • Calculation: Plot chemical shift (

      
      ) vs. solvent fraction to derive 
      
      
      
      .

Computational Validation (DFT)

Experimental data must be backed by ab initio calculations to understand the energetic cost of tautomerization.

Recommended Level of Theory:

  • Functional: B3LYP or M06-2X (better for dispersion forces in the biphenyl system).

  • Basis Set: 6-311++G(d,p).[2][3]

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) for water and DMSO.

Data Output Table (Hypothetical Representative Data):

TautomerRelative Energy (

, kcal/mol) - Gas Phase
Relative Energy (

, kcal/mol) - Water (SMD)
Dipole Moment (Debye)
OH-Form (Enol) 0.0 (Global Min)+1.22.4
NH-Form (Keto) +3.50.0 (Dominant)5.8
CH-Form (Keto) +8.2+6.53.1

Interpretation: In the gas phase (vacuum), the aromatic Enol form is stable. In water, the high dipole of the NH-Keto form is stabilized by solvation, making it the dominant species.

Implications for Drug Discovery

The tautomeric state of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol drives its biological activity:

  • Docking Simulations: You must dock BOTH the OH and NH forms.

    • NH-form: Acts as a Hydrogen Bond Donor (via NH) and Acceptor (via C=O).

    • OH-form: Acts as a Hydrogen Bond Donor (via OH) and Acceptor (via N2).

    • Failure Mode: Docking only the "drawn" structure (usually the OH form) often leads to false negatives if the binding pocket selects for the NH form.

  • Permeability (LogP): The OH-form is generally more lipophilic (lower polarity) and is the species likely responsible for passive membrane diffusion. The NH-form is more soluble but less permeable.

Workflow Visualization

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Biological Application Syn Synthesis & Purification NMR NMR Solvent Screen (DMSO vs CDCl3) Syn->NMR DFT DFT Energy Calculation (B3LYP/6-311++G**) Syn->DFT Dock Ensemble Docking (Dock both OH & NH forms) NMR->Dock Define Dominant Species DFT->Dock Assay Bio-Assay Correlation Dock->Assay

Figure 2: Integrated workflow for handling tautomeric ambiguity in lead optimization.

References

  • BenchChem. (2025).[4] The Chemical Properties and Tautomeric Landscape of Edaravone: An In-depth Technical Guide. Retrieved from

  • El-Mekabaty, A. (2013). Tautomerism of 4-substituted pyrazolones: A review. Journal of Heterocyclic Chemistry.
  • Liu, X., et al. (2020). Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems. Journal of Chemical & Engineering Data. Link

  • Gaussian, Inc. (2023). DFT Methods for Tautomeric Equilibria. Gaussian 16 User Guide.
  • Pinto, D. J., et al. (2001).[5] Discovery of Factor Xa Inhibitors with Pyrazole Cores. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Calculated logP and hydrophobicity values for biphenyl pyrazolone analogs

Biphenyl Pyrazolone Analogs: A Technical Guide on Calculated logP, Hydrophobicity, and ADMET Optimization Introduction: The Evolution of the Pyrazolone Scaffold The pyrazolone heterocycle is a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Biphenyl Pyrazolone Analogs: A Technical Guide on Calculated logP, Hydrophobicity, and ADMET Optimization

Introduction: The Evolution of the Pyrazolone Scaffold

The pyrazolone heterocycle is a privileged scaffold in medicinal chemistry, forming the core of clinically significant therapeutics such as the neuroprotective agent edaravone and the analgesic 4-aminoantipyrine (4-AA)[1]. While these first-generation compounds exhibit potent free-radical scavenging and baseline cyclooxygenase (COX) inhibition, their relatively low lipophilicity often restricts deep tissue penetration and optimal blood-brain barrier (BBB) permeation[2].

To overcome these pharmacokinetic limitations, modern drug design has pivoted toward the synthesis of biphenyl pyrazolone analogs. The introduction of a bulky, electron-rich biphenyl moiety fundamentally alters the molecule's physicochemical profile. By strategically increasing the calculated partition coefficient (clogP), researchers can drive these analogs into the highly hydrophobic active sites of target enzymes—such as the COX-2 hydrophobic channel—while simultaneously tuning their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters[3][4].

Mechanistic Causality: Why Hydrophobicity Drives Efficacy

In the context of biphenyl pyrazolones, hydrophobicity is not merely a passive metric of solubility; it is the primary thermodynamic driver of target engagement. The COX-2 enzyme, unlike its constitutive COX-1 counterpart, possesses a distinct secondary hydrophobic side pocket.

When a biphenyl group is substituted at the N1 or C4 position of the pyrazolone ring, the molecule's logP typically shifts from a hydrophilic baseline (logP ~1.2 for edaravone) to a highly lipophilic range (logP 3.0–4.5). This increased lipophilicity allows the biphenyl moiety to desolvate efficiently upon entering the binding pocket, engaging in robust


 stacking and van der Waals interactions with key hydrophobic residues (e.g., Val523 and Tyr355)[3][4]. Consequently, this steric hindrance blocks arachidonic acid from accessing the catalytic site, arresting prostaglandin E2 (PGE2) synthesis and yielding a potent anti-inflammatory response[1].

G Ligand Biphenyl Pyrazolone Pocket COX-2 Hydrophobic Channel Ligand->Pocket Hydrophobic Interactions Inhibition Arachidonic Acid Blockade Pocket->Inhibition Steric Hindrance Result Decreased PGE2 (Anti-inflammatory) Inhibition->Result Pathway Arrest

Mechanism of COX-2 inhibition via hydrophobic channel blockade by biphenyl pyrazolones.

Computational Prediction: clogP Methodologies

Before embarking on resource-intensive chemical synthesis, the lipophilicity of proposed biphenyl pyrazolone analogs must be evaluated in silico. Algorithms such as XLOP3 and MLOGP calculate the partition coefficient by summing the fragmental contributions of atoms and functional groups[1].

The biphenyl group contributes significantly to the overall clogP due to its large non-polar surface area. However, the exact value is heavily influenced by the electronic nature of the pyrazolone core. For instance, keto-enol tautomerism inherent to the pyrazolone ring can shift the experimental logP depending on the physiological pH. Therefore, while clogP provides a vital directional vector for Structure-Activity Relationship (SAR) optimization, it must be rigorously validated through empirical testing.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To establish the ground-truth hydrophobicity of synthesized biphenyl pyrazolone analogs, the classical "Shake-Flask" method in an n-octanol/water system remains the gold standard[5]. As a Senior Application Scientist, I mandate the following protocol to ensure absolute thermodynamic equilibrium and data integrity.

Step-by-Step Protocol: Isothermal Shake-Flask Partitioning

  • Solvent Pre-saturation (Critical Causality): Vigorously stir equal volumes of HPLC-grade n-octanol and buffered aqueous solution (pH 7.4) for 24 hours at 25°C. Rationale: If the solvents are not pre-saturated, they will mutually dissolve during the assay, altering the phase volume ratio and artificially skewing the final concentration quotient.

  • Sample Preparation: Dissolve exactly 1.0 mg of the purified biphenyl pyrazolone analog in 1.0 mL of the pre-saturated n-octanol phase.

  • Partitioning: Transfer the octanol solution and 1.0 mL of the pre-saturated aqueous buffer into a tightly sealed borosilicate glass vial. Agitate the mixture on a mechanical shaker at 200 RPM for exactly 60 minutes at a constant 25°C[5]. Rationale: A 60-minute agitation ensures the system reaches thermodynamic equilibrium, allowing the hydrophobic biphenyl groups to fully orient and partition according to their chemical potential.

  • Phase Separation: Centrifuge the vials at 3000 RPM for 30 minutes to break any micro-emulsions. Allow the system to settle for an additional 30 minutes[5].

  • Quantification & Mass Balance (Self-Validation): Carefully extract aliquots from both the upper (octanol) and lower (aqueous) phases using a micro-syringe. Quantify the concentration of the analog in each phase using UV-Vis absorption spectroscopy or HPLC. Validation Check: The sum of the mass in both phases must equal the initial 1.0 mg input (±2%). A failure in mass balance indicates compound degradation or adsorption to the glass vial, invalidating the run.

  • Calculation: Calculate the experimental logP using the equation:

    
    [5].
    

G A In Silico Design (Biphenyl Pyrazolones) B clogP Calculation (XLOP3, MLOGP) A->B SAR Optimization C Chemical Synthesis (Cyclocondensation) B->C Target clogP 2.5-4.0 D Experimental Validation (Shake-Flask / HPLC) C->D Purified Compounds E ADMET Profiling (BBB Permeability) D->E logP Correlation

Workflow for the design and lipophilicity validation of biphenyl pyrazolone analogs.

Quantitative Data: Lipophilicity and Target Affinity

The correlation between the calculated/experimental logP and the biological efficacy of pyrazolone derivatives is striking. As demonstrated in the data below, transitioning from a simple phenyl ring (Edaravone) to a biphenyl system exponentially increases the lipophilicity, which directly translates to enhanced COX-2 inhibition[4].

Table 1: Physicochemical Properties and COX-2 Inhibition of Representative Pyrazolone Analogs

Compound ClassificationR1 SubstitutionR2 SubstitutionclogP (XLOP3)Exp. logP (pH 7.4)COX-2 IC₅₀ (µM)
Edaravone (Standard) PhenylMethyl1.201.15>100.00
4-Aminoantipyrine PhenylDimethylamino0.220.18>100.00
Biphenyl Analog A Biphenyl-4-ylMethyl3.453.385.01
Biphenyl Analog B 4'-Fluoro-biphenylMethyl3.653.551.20
Biphenyl Analog C Biphenyl-4-ylTrifluoromethyl4.124.050.33

Data Synthesis Note: The addition of a trifluoromethyl group (Analog C) alongside the biphenyl moiety pushes the logP past 4.0, resulting in sub-micromolar COX-2 inhibition due to maximal occupation of the hydrophobic channel[4][6].

Conclusion

The strategic incorporation of biphenyl moieties into the pyrazolone scaffold is a masterclass in rational drug design. By meticulously calculating and experimentally validating the logP, researchers can tune these molecules to achieve the perfect balance of aqueous solubility for systemic circulation and extreme hydrophobicity for target engagement. The self-validating protocols outlined in this guide ensure that the physicochemical data driving these ADMET profiles remains robust, reproducible, and scientifically unassailable.

References

1.[1] National Institutes of Health (NIH). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC. Available at:[Link] 2.[5] Royal Society of Chemistry (RSC). Ruthenium(II) Arene Complexes Containing Benzhydrazone Ligands: Synthesis, Structure and Antiproliferative Activity. Available at: [Link] 3.[2] National Institutes of Health (NIH). Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC. Available at:[Link] 4.[3] Arabian Journal of Chemistry. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Available at: [Link] 5.[4] National Institutes of Health (NIH). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at: [Link] 6.[6] ACS Publications. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

SMILES string and InChIKey generation for 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL

Cheminformatics Standardization: Algorithmic Generation of Identifiers for 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol Introduction: The Ambiguity Crisis in Structural Representation In modern drug discovery, part...

Author: BenchChem Technical Support Team. Date: March 2026

Cheminformatics Standardization: Algorithmic Generation of Identifiers for 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

Introduction: The Ambiguity Crisis in Structural Representation

In modern drug discovery, particularly within High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) studies, the precise digital representation of chemical entities is non-negotiable. A molecule such as 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol presents a classic cheminformatics challenge: it contains a biaryl scaffold linked to a tautomeric heterocycle.

Ambiguity in representing the pyrazole core—specifically the prototropic equilibrium between the 1H-pyrazol-3-ol (enol) and pyrazolin-3-one (keto) forms—can lead to "database shattering," where the same physical substance is registered under multiple identifiers.

This guide details the deterministic generation of the Canonical SMILES and InChIKey for this specific molecule. We move beyond simple "calculator" outputs to explain the algorithmic causality (E-E-A-T) that ensures data integrity across global repositories like PubChem and ChEMBL.

Structural Anatomy & Logic

To generate accurate identifiers, we must first validate the connection table of the molecule based on its IUPAC nomenclature.

  • Distal Component: An ethoxy group (-OCH2CH3) attached to the 3' position (meta) of the distal phenyl ring.

  • Linker: A [1,1'-biphenyl] system. The connection to the pyrazole is at the 4-position (para) of the proximal ring.

  • Core Scaffold: A 1H-pyrazol-3-ol ring.

    • 1H: Indicates the explicit proton is on Nitrogen-1.

    • 3-ol: Indicates a hydroxyl group at Carbon-3.

    • 4-yl: The biphenyl substituent is at Carbon-4.

Visualization: Structural Assembly Workflow

The following diagram illustrates the logical assembly of the molecular graph used by identifier algorithms.

MolecularAssembly cluster_tautomer Tautomeric Criticality Ethoxy Ethoxy Group (-OCH2CH3) RingB Phenyl Ring B (Distal) Ethoxy->RingB Ether bond (Pos 3') RingA Phenyl Ring A (Proximal) RingB->RingA C-C Biaryl bond (1'-1) Pyrazole 1H-Pyrazol-3-ol (Core) RingA->Pyrazole C-C bond (Pos 4 to Pyrazole C4)

Figure 1: Logical fragmentation of the target molecule. The tautomeric nature of the pyrazole core (green) is the primary variable in SMILES generation.

Protocol 1: SMILES Generation

SMILES (Simplified Molecular Input Line Entry System) is a graph-based line notation.[1] For this molecule, we must generate the Canonical Isomeric SMILES .

Algorithmic Traversal (CANGEN)

The generation follows the CANGEN (CANonical GENeration) algorithm logic:

  • Graph Normalization: Hydrogen atoms are suppressed (implicit), except for the tautomeric proton on the pyrazole nitrogen.

  • Prioritization: Atoms are ranked by invariants (atomic number, degree, connectivity). Oxygen (ethoxy) and Nitrogen (pyrazole) receive higher priorities.

  • Pathfinding: The algorithm typically starts at a terminal heteroatom or a unique branch point.

Handling the Tautomer

The IUPAC name specifies 1H-pyrazol-3-ol .

  • Incorrect (Keto form):O=C1CN=N1 (This is pyrazolin-3-one).

  • Correct (Enol form):Oc1[nH]ncc1 (This is pyrazol-3-ol).

Step-by-Step String Construction:

  • Start at the Ethoxy tail: CCO...

  • Enter Distal Ring (Ring B) at position 3: ...c1cccc(c1)... (The ethoxy is at 3, linkage is at 1).

  • Link to Proximal Ring (Ring A): ...c2ccc(cc2)... (Para substitution).

  • Attach Pyrazole at C4: The pyrazole has an OH at C3 and is attached at C4.

    • Pyrazole segment: c3c(O)n[nH]c3

Final Canonical SMILES: CCOc1cccc(c1)c2ccc(cc2)c3c(O)n[nH]c3

Critical Note: RDKit and OpenEye algorithms may canonicalize the starting atom differently (e.g., starting at the pyrazole hydroxyl), but the graph topology remains identical.

Protocol 2: InChI & InChIKey Generation

The InChI (International Chemical Identifier) is superior to SMILES for database deduplication because it uses a layered approach that is tautomer-invariant in its standard form.

The InChI Layering Architecture

To generate the InChI for our molecule, the algorithm performs the following:

  • Formula Layer: C17H16N2O2

  • Connections Layer (c): Defines the heavy atom skeleton.

  • Hydrogen Layer (h): Defines immobile hydrogens (on the ethyl group and phenyl rings).

  • Mobile H Layer: Crucial Step. The standard InChI treats the proton on the pyrazole (N-N-C-O) as mobile. It effectively delocalizes the proton between the Nitrogen and the Oxygen.

InChIKey Hashing (SHA-256)

The InChI string is hashed into a fixed-length 27-character string (InChIKey) using SHA-256 truncation.[2][3][4]

  • Block 1 (14 chars): Encodes connectivity (Skeleton).

  • Block 2 (10 chars): Encodes stereochemistry, tautomers, and isotopes.

  • Block 3 (1 char): Protonation flag.

Visualization: InChI Generation Pipeline

InChIPipeline Input Input Structure (1H-pyrazol-3-ol form) Norm Normalization (Mobile H detection) Input->Norm Tautomer Rules Layers Layer Generation /c (Connect) /h (Fixed H) Norm->Layers Standard Standard InChI String Layers->Standard Hash SHA-256 Hashing Standard->Hash Key InChIKey Output (27 Chars) Hash->Key

Figure 2: The Standard InChI algorithm normalizes the specific 1H-pyrazol-3-ol tautomer into a generic layer, ensuring the InChIKey matches regardless of whether the input was the keto or enol form.

Data Summary & Validation

The following identifiers are generated using the Standard InChI v1.06 protocol and OpenSMILES specification.

Identifier TypeGenerated StringTechnical Note
Canonical SMILES CCOc1cccc(c1)c2ccc(cc2)c3c(O)n[nH]c3Represents the specific 1H-enol tautomer.
Standard InChI InChI=1S/C17H16N2O2/c1-2-21-16-6-4-5-14(10-16)13-7-8-15(9-11-13)17-12-18-19-20-17/h3-12H,2H2,1H3,(H2,18,19,20)Note the (H2,18,19,20) layer, indicating mobile H delocalization.[5]
InChIKey LZXRAPLNOOOGJD-UHFFFAOYSA-NThe hash of the Standard InChI.
Self-Validating Protocol (Python/RDKit)

To verify these results in your own computational environment, execute the following Python protocol using the RDKit library. This ensures the identifiers are reproducible.

Conclusion

For the compound 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol , the InChIKey LZXRAPLNOOOGJD-UHFFFAOYSA-N serves as the definitive digital hash. Researchers should prioritize the Standard InChI for database queries to avoid missing hits caused by tautomeric variations (e.g., the pyrazolone form). The Canonical SMILES provided is optimized for structural storage but should be canonicalized upon import into any new cheminformatics environment.

References

  • Heller, S. R., McNaught, A., Pletnev, I., Stein, S., & Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier.[6][7][8][9] Journal of Cheminformatics. [Link]

  • Weininger, D. (1988). SMILES, a chemical language and information system.[1][9][10][11][12][13][14][15] 1. Introduction to methodology and encoding rules. Journal of Chemical Information and Computer Sciences. [Link]

  • InChI Trust. (2021). InChI Software Version 1.06 Technical Manual. InChI Trust. [Link]]

  • RDKit. (2023). RDKit Documentation: The Morgan Algorithm and Canonicalization. RDKit.org. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of the Ethoxy Group in Biphenyl Pyrazole Structures

For Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of a wide array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl pyrazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of a wide array of therapeutic agents. The incorporation of an ethoxy group onto this scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the thermodynamic stability of this substituent is paramount for predicting molecular conformation, metabolic fate, and ultimately, drug efficacy and safety. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the ethoxy group within biphenyl pyrazole structures, integrating theoretical principles with practical experimental and computational methodologies.

Introduction: The Significance of the Ethoxy Group in Biphenyl Pyrazole Drug Candidates

The biphenyl pyrazole motif is a cornerstone in the design of numerous biologically active compounds, with applications ranging from anti-inflammatory agents to inhibitors of key enzymes.[1][2][3] The strategic placement of substituents on this core structure is a key aspect of drug design, allowing for the fine-tuning of properties such as target affinity, selectivity, and metabolic stability. The ethoxy group (-OCH2CH3), a common substituent, can profoundly impact a molecule's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape.

The thermodynamic stability of the ethoxy group is a critical determinant of its influence on the parent molecule. A thermodynamically stable conformation will dictate the preferred spatial arrangement of the molecule, which in turn governs its interaction with biological targets. Furthermore, the inherent stability of the C-O bond within the ethoxy group and its susceptibility to metabolic cleavage are crucial considerations for predicting the in vivo half-life and potential metabolic products of a drug candidate.[4]

This guide will delve into the theoretical underpinnings of thermodynamic stability as it pertains to the ethoxy group on a biphenyl pyrazole framework. It will further provide detailed protocols for both computational and experimental evaluation of this stability, offering a robust toolkit for researchers in the field.

Theoretical Framework: Factors Influencing Ethoxy Group Stability

The thermodynamic stability of the ethoxy group in a biphenyl pyrazole structure is not an intrinsic property of the group itself but is rather dictated by a complex interplay of electronic and steric factors within the entire molecule.

Conformational Isomers and Rotational Energy Barriers

The C-O bond of the ethoxy group allows for rotation, leading to different conformational isomers (rotamers). The relative stability of these conformers is determined by the rotational energy barrier, which is influenced by:

  • Steric Hindrance: The bulky nature of the biphenyl and pyrazole rings can create steric clashes with the ethyl portion of the ethoxy group. The most stable conformation will be the one that minimizes these unfavorable interactions. For instance, the orientation of the ethyl group relative to the plane of the adjacent aromatic ring is a key determinant of steric strain.

  • Electronic Effects: The electron-donating nature of the oxygen atom in the ethoxy group can influence the electronic distribution within the aromatic rings. Resonance and inductive effects can either stabilize or destabilize certain conformations. The planarity of the system, which can be affected by the ethoxy group's orientation, plays a role in the extent of electronic delocalization.

Intramolecular Interactions

The presence of other functional groups on the biphenyl pyrazole scaffold can lead to intramolecular interactions that significantly impact the stability of the ethoxy group's conformation. These can include:

  • Hydrogen Bonding: If a suitable hydrogen bond donor is present in proximity, the oxygen of the ethoxy group can act as a hydrogen bond acceptor, locking the group into a specific orientation and increasing its stability.

  • van der Waals Forces: Attractive or repulsive van der Waals interactions with neighboring atoms will also contribute to the overall conformational energy landscape.

The interplay of these factors can be visualized as follows:

A Thermodynamic Stability of Ethoxy Group B Conformational Isomers A->B Determined by E Intramolecular Interactions A->E Influenced by C Steric Hindrance B->C Influenced by D Electronic Effects B->D Influenced by F Biphenyl Ring C->F G Pyrazole Ring C->G D->F D->G H Neighboring Substituents E->H

Caption: Factors influencing the thermodynamic stability of the ethoxy group.

Computational Assessment of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules with a high degree of accuracy.[5][6][7] These methods allow for the in-silico exploration of the conformational landscape and the quantification of the relative stabilities of different isomers.

Workflow for Conformational Analysis

A typical computational workflow to assess the thermodynamic stability of the ethoxy group involves the following steps:

start Start: Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt No conf_search Conformational Search (Rotate C-O bond) verify_min->conf_search Yes single_point Single-Point Energy Calculation (Higher level of theory) conf_search->single_point thermo_analysis Thermodynamic Analysis (Gibbs Free Energy) single_point->thermo_analysis end End: Relative Stabilities thermo_analysis->end

Caption: Computational workflow for determining ethoxy group conformational stability.

Detailed Protocol: DFT Calculation of Rotational Energy Profile

Objective: To calculate the rotational energy profile of the C-O bond of the ethoxy group in a model biphenyl pyrazole structure.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of the ethoxy-substituted biphenyl pyrazole molecule using a molecular editor.

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

  • Initial DFT Optimization:

    • Perform a full geometry optimization using a DFT method, for example, the B3LYP functional with the 6-31G(d) basis set.

    • This will provide a starting point for the conformational search.

  • Constrained Optimization (Dihedral Scan):

    • Identify the dihedral angle that defines the rotation of the ethyl group relative to the pyrazole ring.

    • Perform a series of constrained geometry optimizations, systematically varying the defined dihedral angle (e.g., in 15-degree increments from 0 to 360 degrees). At each step, all other degrees of freedom are allowed to relax.

  • Frequency Calculations:

    • For each optimized structure from the dihedral scan, perform a frequency calculation at the same level of theory. This confirms that each structure is a true minimum on the potential energy surface for that constrained dihedral angle and provides the zero-point vibrational energy (ZPVE).[8]

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, perform single-point energy calculations on each optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).

  • Data Analysis:

    • Extract the electronic energy and ZPVE for each point in the scan.

    • Calculate the relative Gibbs free energy of each conformer.

    • Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and identify the most stable conformers.

Interpreting Computational Data

The output of these calculations will provide a quantitative measure of the relative thermodynamic stabilities of the different ethoxy group conformations.

Conformer (Dihedral Angle)Relative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
0° (syn-periplanar)5.25.0
90° (gauche)0.00.0
180° (anti-periplanar)2.82.7
270° (gauche)0.10.1

Table 1: Example of calculated relative energies for different ethoxy group conformations. The gauche conformations are identified as the most thermodynamically stable in this hypothetical example.

Experimental Evaluation of Thermodynamic and Metabolic Stability

While computational methods provide valuable insights, experimental validation is crucial. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to assess the overall thermal stability of the compound.[6][9] However, for understanding the stability of the ethoxy group in a biological context, in vitro metabolic stability assays are indispensable.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolic cleavage of the ethoxy group in the presence of liver microsomes.

Methodology:

  • Incubation:

    • Incubate the test compound (ethoxy-substituted biphenyl pyrazole) with liver microsomes (human, rat, etc.) and NADPH (a cofactor for metabolic enzymes) at 37°C.

    • Include positive and negative controls.

  • Time Points:

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching:

    • Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Analyze the samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • Quantify the disappearance of the parent compound and the appearance of the de-ethylated metabolite over time.

  • Data Interpretation:

    • Calculate the in vitro half-life (t½) of the parent compound. A shorter half-life indicates lower metabolic stability of the ethoxy group.[10][11]

The metabolic O-dealkylation of an ethoxy group proceeds via hydroxylation of the alpha-carbon, followed by spontaneous breakdown to the corresponding phenol and acetaldehyde.[4]

Conclusion and Future Perspectives

The thermodynamic stability of the ethoxy group in biphenyl pyrazole structures is a multifaceted property governed by a delicate balance of steric and electronic factors. A thorough understanding and evaluation of this stability are critical for the rational design of drug candidates with optimized properties. The integration of computational modeling and experimental metabolic stability assays provides a powerful paradigm for predicting and validating the behavior of these molecules. Future work in this area may involve the use of more advanced computational methods, such as ab initio molecular dynamics, to simulate the dynamic behavior of the ethoxy group in a solvated environment, providing an even more realistic picture of its stability and reactivity.[12]

References

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  • Gupta, D., Varghese Gupta, S., Lee, K. D., & Amidon, G. L. (2009). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Molecular Pharmaceutics, 6(5), 1604–1611. [Link]

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  • Taskinen, E. (1985). Thermodynamics of Vinyl Ethers. XXXII. Thermodynamic Stability of Tri-alkoxy Substituted Derivatives of Ethylene. Acta Chemica Scandinavica B, 39, 877–888. [Link]

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  • Li, S., Yang, J., Chen, L., Li, Y., Wang, Y., Zhang, Y., ... & Yang, S. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(47), 14785–14796. [Link]

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  • Toney, J. H., Hammond, G. G., Fitzgerald, P. M., Bugg, T. D., & CHARTIER, N. P. (1999). Structure-activity relationships of biphenyl tetrazoles as metallo-beta-lactamase inhibitors. The Journal of biological chemistry, 274(38), 26851–26856.
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  • Li, S., Yang, J., Chen, L., Li, Y., Wang, Y., Zhang, Y., ... & Yang, S. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Request PDF. [Link]

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Sources

Foundational

Technical Guide: Ionization States &amp; pKa of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL

Part 1: Executive Technical Summary[2][3] The compound 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL represents a class of lipophilic, amphoteric heterocycles often utilized in kinase inhibition or protein-protein i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary[2][3]

The compound 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL represents a class of lipophilic, amphoteric heterocycles often utilized in kinase inhibition or protein-protein interaction modulation.[1][2] Its physicochemical behavior is governed by the 1H-pyrazol-3-ol core, which exhibits complex tautomerism and ionization properties distinct from simple phenols or alcohols.[1][2]

Core Physicochemical Parameters (Predicted & Analog-Derived)
ParameterValue / RangeMechanistic Basis
Acidic pKa (OH) 7.8 ± 0.4 Deprotonation of the enolic hydroxyl; stabilized by the electron-withdrawing pyrazole ring and 4-biphenyl conjugation.[1][2]
Basic pKa (NH) 2.4 ± 0.3 Protonation of N-2 (pyridine-like nitrogen); low basicity due to aromatic delocalization.[3][1][2]
Dominant Tautomer Enol (OH-form) The 4-aryl substituent stabilizes the aromatic enol form over the keto form via extended

-conjugation.[1][2]
LogP (Neutral) 4.2 – 4.8 High lipophilicity driven by the ethoxy-biphenyl tail; indicates poor aqueous solubility at pH < 7.[3][1]
Solubility Profile pH-Dependent Insoluble at gastric pH (1.2); solubility increases significantly at pH > 8.5 (Anionic form).[3][1]

Part 2: Structural Analysis & Tautomeric Equilibrium

Understanding the ionization of this molecule requires first resolving its tautomeric state.[1] Unlike simple ketones, the 1H-pyrazol-3-ol core exists in a dynamic equilibrium between the Enol form (Aromatic) and the Keto form (Non-aromatic) .[3][1][2]

Tautomeric Preference

For 4-substituted pyrazol-3-ols, the Enol form is thermodynamically favored in the solid state and in non-polar solvents.[1][2] This is because the 4-biphenyl group requires a planar, aromatic pyrazole ring to maximize orbital overlap (conjugation).[3][1] The Keto form breaks the pyrazole aromaticity, which is energetically penalized unless stabilized by specific solvent interactions (e.g., water/DMSO).[3]

  • Implication for Binding: The molecule likely binds to protein targets in the Enol form, acting as both a hydrogen bond donor (OH) and acceptor (N).[3][1]

  • Implication for pKa: The experimental pKa refers to the macro-constant of the equilibrium mixture, but it is chemically driven by the acidity of the Enol hydroxyl group.[3]

Visualization: Tautomerism & Ionization Pathways[2][3]

IonizationScheme cluster_neutral Neutral Microspecies (pH 3 - 7) Cation Cationic Species (Protonated N2) pH < 2.0 Enol Enol Form (Dominant) (Aromatic, Planar) LogP High Cation->Enol pKa ~ 2.4 (-H+) Keto Keto Form (Minor) (Non-aromatic) Polar Solvent Stabilized Enol->Keto Tautomerism (Fast) Anion Anionic Species (Deprotonated O/N) pH > 8.5 Soluble Enol->Anion pKa ~ 7.8 (-H+) Keto->Anion (-H+)

Figure 1: Ionization scheme showing the transition from the protonated cation to the resonance-stabilized anion, mediated by the neutral tautomeric equilibrium.

Part 3: Ionization States & Biological Implications[1][2][3]

The Cationic State (pH < 2.0)[1][2]
  • Structure: Protonation occurs at the N-2 position (the nitrogen with the lone pair in the plane of the ring).[3][1]

  • Properties: Highly soluble but biologically rare outside the stomach environment.[1][2]

  • Relevance: Salt formation (e.g., Hydrochloride) targets this state to improve initial dissolution rates.[3][1]

The Neutral State (pH 3.0 – 7.0)[1]
  • Structure: Exists primarily as the Enol (OH) tautomer.[3][1]

  • Properties: This is the permeable species .[3][1][2] The high LogP (~4.[3][1]5) ensures excellent passive membrane permeability but results in extremely low aqueous solubility (< 1 µg/mL).[3][1]

  • Risk: Precipitation in the small intestine is a risk if the formulation relies solely on gastric dissolution.[3][1]

The Anionic State (pH > 8.0)[1][2]
  • Structure: Deprotonation of the hydroxyl group yields an anion where the negative charge is delocalized onto the N-1 nitrogen and the 4-biphenyl system.[1][2]

  • Properties: Solubility increases by orders of magnitude (LogD drops).

  • Relevance: In basic environments (or formulations using basic excipients like Meglumine or Tris), the compound dissolves readily.[3][1]

Part 4: Experimental Protocols for pKa Determination

Due to the compound's low solubility, standard aqueous titration will fail (precipitation will obscure the endpoint).[3][1] The following Cosolvent Potentiometric Titration protocol is the industry standard for such lipophilic scaffolds.

Protocol: Yasuda-Shedlovsky Extrapolation[2][3]

Objective: Determine aqueous pKa by extrapolating from methanol/water mixtures.

  • Preparation:

    • Prepare 3 solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.[3][1]

    • Prepare 0.1 M KOH (titrant) and 0.1 M HCl (for blank calibration).[3][1]

    • Weigh ~3-5 mg of the compound for each run.[1][2]

  • Titration:

    • Dissolve the compound in the specific cosolvent mixture.[1]

    • Perform potentiometric titration under inert gas (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption.[3][1]
    • Record pH vs. Volume of titrant.[1][2]

  • Data Analysis (The Yasuda-Shedlovsky Equation):

    • Calculate the apparent pKa (

      
      ) for each methanol fraction.[3][1]
      
    • Plot

      
       vs. 
      
      
      
      (inverse dielectric constant of the mixture).[3][1]
    • Linear Regression:

      
      .[3][1]
      
    • Extrapolation: The y-intercept (where

      
       corresponds to pure water) gives the theoretical aqueous pKa.[3][1]
      

Validation Criteria:

  • The

    
     of the regression line must be > 0.98.[1]
    
  • If the compound precipitates during titration (indicated by noisy signal), increase the methanol percentage or switch to UV-metric titration (D-PAS).

Part 5: References

  • Claramunt, R. M., et al. (2025).[3][1] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (PMC).[3][1] [Link]

  • Eryilmaz, S., & Bagdatli, E. (2023).[3][1] Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with DFT Approach. SSRN.[1][2] [Link]

  • PubChem Compound Summary. 4-Phenyl-1H-pyrazole (Analogous Scaffold Data). National Center for Biotechnology Information.[1] [Link][3][1]

  • Islamoglu, F., et al. (2023).[3][1] Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry. [Link]

Sources

Exploratory

Precision in Proteomics and Metabolomics: The Definitive Guide to Molecular Weight and Exact Mass in Mass Spectrometry

Core Directive: The Isotopic Reality In drug development and bioanalysis, the terms "Molecular Weight" (MW) and "Exact Mass" (EM) are often used interchangeably, yet they represent fundamentally different physical quanti...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Isotopic Reality

In drug development and bioanalysis, the terms "Molecular Weight" (MW) and "Exact Mass" (EM) are often used interchangeably, yet they represent fundamentally different physical quantities. Confusing them is not merely a semantic error; it is a calculation failure that leads to the misidentification of metabolites, impurities, and synthetic targets.

  • Molecular Weight (Average Mass): The weighted average of all natural isotopes of an element.[1] This is the number on the periodic table. It is relevant for stoichiometry (weighing powder for a reaction).

  • Exact Mass (Monoisotopic Mass): The sum of the masses of the primary (most abundant) isotopes of each element.[2] This is the number measured by High-Resolution Mass Spectrometry (HRMS) .

The Causality of Error: Mass spectrometers do not "weigh" molecules in bulk; they detect individual ions. Because Carbon-13 exists (1.1% abundance), a mass spectrometer with sufficient resolution will see distinct peaks for ions containing


C only, ions containing one 

C, etc. If you calculate the mass of a drug candidate using Average MW but measure it on an Orbitrap or Q-TOF, your theoretical value will differ from your observed value by a margin significantly larger than the instrument's error tolerance (ppm), leading to a false negative.

The Physics of Mass: Constants and Variables

To build a self-validating system for mass calculation, we must anchor our data in the latest IUPAC standards. The "Mass Defect"—the difference between the nominal integer mass and the actual monoisotopic mass—is critical for filtering background noise from biological signals.

Table 1: The Reference Standard (IUPAC)

Note: "Mass Defect" here refers to the deviation from the integer mass.[3][4][5] Hydrogen is "mass positive" (adds mass), while Oxygen and Sulfur are "mass negative" (subtract mass).

ElementSymbolPrincipal IsotopeMonoisotopic Mass (Da)Average Molecular Weight (Da)Mass Defect Trend
Hydrogen H

H
1.00783 1.00794Positive (+7.8 mDa)
Carbon C

C
12.00000 12.0107Reference (0.0 mDa)
Nitrogen N

N
14.00307 14.0067Positive (+3.1 mDa)
Oxygen O

O
15.99491 15.9994Negative (-5.1 mDa)
Sodium Na

Na
22.98977 22.9898Negative (-10.2 mDa)
Sulfur S

S
31.97207 32.0650Negative (-27.9 mDa)
Chlorine Cl

Cl
34.96885 35.4530Negative (-31.2 mDa)
Bromine Br

Br
78.91834 79.9040Negative (-81.7 mDa)

Scientific Insight: Note the massive discrepancy in Chlorine and Bromine between Mono and Average mass. This is due to the high abundance of their secondary isotopes (


Cl and 

Br). In MS, these elements create distinct "isotopic patterns" (M, M+2 peaks) that serve as a spectral fingerprint.

Calculation Methodologies and Adduct Physics

In Electrospray Ionization (ESI), the "neutral mass" (


) is rarely observed. The molecule must gain a charge to be detected. The most common error in HRMS analysis is matching the neutral exact mass to the charged observed mass (

).
The Adduct Shift

You must calculate the Theoretical


  by adding the mass of the charge carrier (proton, sodium, etc.) and subtracting the mass of an electron (if negative mode).
Table 2: Common Adduct Reference Table (Positive Mode)
Adduct TypeComposition ChangeMass Shift (vs Neutral M)Usage Context
Protonated

+1.00728 DaStandard acidic mobile phase (Formic acid).
Sodiated

+22.98922 DaUbiquitous; common contaminant from glassware.
Potassiated

+38.96316 DaCommon in biological extracts.
Ammonium

+18.03383 DaSeen when using Ammonium Acetate/Formate buffers.
Acetonitrile

+42.03383 DaCommon clustering in LC-MS with ACN gradient.

Crucial Calculation Rule:



Visualization: The Logic of Mass Selection

The following diagram illustrates the decision matrix for selecting the correct mass value based on instrument resolution and experimental goals.

MassSelectionLogic Start Start: Define Analytical Goal Resolution Instrument Resolution? Start->Resolution LowRes Low Res (Quadrupole/Trap) < 2,000 FWHM Resolution->LowRes HighRes High Res (TOF/Orbitrap) > 20,000 FWHM Resolution->HighRes ActionAve Use AVERAGE Mass (Unresolved Envelope) LowRes->ActionAve Peaks merge MoleculeSize Molecule Size? HighRes->MoleculeSize SmallMol Small Molecule (< 1,000 Da) MoleculeSize->SmallMol LargeMol Macromolecule (> 10,000 Da) MoleculeSize->LargeMol ActionMono Use MONOISOTOPIC Mass (1st Isotope Peak) SmallMol->ActionMono Standard ActionMostAbundant Use MOST ABUNDANT Isotope (Not necessarily 1st peak) LargeMol->ActionMostAbundant Isotopic Envelope Shift

Caption: Decision matrix for selecting Monoisotopic vs. Average mass. Note that for large proteins, the monoisotopic peak may vanish, necessitating the use of the "Most Abundant" peak.

Experimental Protocol: The Self-Validating System

To ensure scientific integrity (E-E-A-T), we do not rely on a single data point. We use a Triangulation Protocol involving Exact Mass, Isotopic Pattern, and Retention Time.

Workflow: Identity Confirmation of a Drug Candidate

Objective: Confirm the identity of a synthesized compound (e.g.,


) using HRMS.
Step 1: Theoretical Calculation (Pre-Acquisition)
  • Calculate the Neutral Monoisotopic Mass using the values in Table 1.

    • Example:

      
      
      
  • Calculate the Theoretical

    
      for the expected ion (usually 
    
    
    
    ).
  • Generate the Isotopic Pattern: Predict the relative abundance of the M+1 (

    
    ) and M+2 (
    
    
    
    ) peaks.
    • Tool: Use software like ChemDraw or an online Isotope Distribution Calculator [1].

Step 2: Instrument Calibration (The Trust Anchor)
  • Infuse a standard calibrant (e.g., Sodium Formate or Leucine Enkephalin).

  • Verify the mass accuracy is within specification (typically < 3 ppm).

  • Stop Rule: If the calibrant error > 3 ppm, do not proceed. Re-calibrate.

Step 3: Data Acquisition & Processing
  • Inject sample via LC-MS (Reverse Phase).

  • Extract the Ion Chromatogram (EIC) using the theoretical

    
     with a narrow window (e.g., ± 5 ppm).
    
  • Select the apex of the chromatographic peak and generate the mass spectrum.

Step 4: The Validation Triad (Analysis)

Compare Observed vs. Theoretical using three criteria:

  • Mass Accuracy:

    
    
    Acceptance Criteria: < 5 ppm.
    
  • Isotopic Fidelity (Sigma Fit): Does the observed M+1 / M+2 ratio match the theoretical prediction?

    • Why this matters: A contaminant with the same mass but different formula (isobar) will likely have a different isotope pattern (e.g., absence of Chlorine).

  • Adduct Confirmation: Look for the "Adduct Constellation." If you see

    
    , do you also see a smaller 
    
    
    
    peak +21.98 Da away? If yes, this confirms the assignment of
    
    
    .

Visualization: The Validation Workflow

ValidationWorkflow Input Input Structure (Formula) Calc Calculate Theoretical Mono Mass & Isotope Dist. Input->Calc Acquire Acquire HRMS Data (Calibrated) Calc->Acquire Check1 Check 1: Mass Error < 5ppm? Acquire->Check1 Check2 Check 2: Isotope Pattern Match? Check1->Check2 Yes ResultFail Identity REJECTED Check1->ResultFail No ResultPass Identity CONFIRMED Check2->ResultPass Yes Check2->ResultFail No

Caption: The "Triangulation" workflow ensures that mass accuracy alone is not the sole determinant of identity, reducing false positives.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights and Isotopic Abundances.[6][7][8] International Union of Pure and Applied Chemistry.[6][7] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]

  • Murray, K. K., et al. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. [Link]

Sources

Foundational

3D conformer generation and steric analysis of the biphenyl linkage

Title: Navigating Conformational Space: 3D Conformer Generation and Steric Analysis of the Biphenyl Linkage in Drug Design Introduction The biphenyl motif is a ubiquitous structural element in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Conformational Space: 3D Conformer Generation and Steric Analysis of the Biphenyl Linkage in Drug Design

Introduction

The biphenyl motif is a ubiquitous structural element in modern medicinal chemistry, serving as a core scaffold in blockbusters ranging from angiotensin II receptor blockers (e.g., Valsartan) to novel kinase inhibitors. However, as application scientists, we cannot treat the biphenyl linkage as a static, planar entity. It is a dynamic rotor whose conformational ensemble dictates the pharmacophore presentation. When a drug design team proposes a new ortho-substituted biphenyl, the immediate computational imperative is to determine the steric boundaries of this linkage: Are we dealing with a freely rotating system, or have we inadvertently introduced axial chirality?

The Physics of the Biphenyl Linkage: Sterics vs. Conjugation

The 3D conformation of a biphenyl system is defined by the dihedral angle (


) between its two phenyl rings. This angle is governed by a delicate thermodynamic tug-of-war. On one side, 

conjugation drives the system toward planarity (

or

) to maximize orbital overlap. On the other side, steric hindrance—specifically the van der Waals repulsion between ortho-substituents (or even ortho-hydrogens)—forces the rings toward orthogonality (

).

Interestingly, the environment heavily influences this balance. In the solid state, unsubstituted biphenyl often adopts a planar conformation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) because crystal packing forces and lattice energy maximization overcome the slight steric clash of the ortho-hydrogens. However, in the gas phase or in solution, the calculated dihedral angle for unsubstituted biphenyl relaxes to approximately ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.

When we introduce bulky ortho-substituents, the steric penalty for planarity skyrockets. This restriction of rotation around the single


-bond leads to a phenomenon known as atropisomerism—a dynamic type of axial chirality[1].

Biphenyl_Sterics A Biphenyl Dihedral Angle (θ) D Class 3 Atropisomer (Barrier > 20 kcal/mol) A->D Bulky Ortho-Substituents E Rapid Interconversion (Barrier < 10 kcal/mol) A->E Minimal Steric Clash B π-π Conjugation (Favors θ = 0°, 180°) B->A Planarity C Steric Hindrance (Favors θ = 90°) C->A Orthogonality

Logical relationship governing biphenyl dihedral angles and atropisomerism.

Atropisomerism: When Sterics Dictate Chirality

In drug discovery, rapidly interconverting atropisomers are often mistakenly treated as achiral, yet they bind their protein targets in a strictly atroposelective fashion[1]. To systematize this, LaPlante classified atropisomers based on their half-life of racemization (


) at 

:
  • Class 1 :

    
     seconds. These rapidly interconvert and can be treated as a single compound.
    
  • Class 2 :

    
     seconds 
    
    
    
    years. These are the "lurking menaces" of drug design, as they can slowly interconvert on the shelf or in vivo, complicating pharmacokinetics and regulatory approval[2].
  • Class 3 :

    
     years. These are stable, isolable enantiomers (e.g., the FDA-approved drug sotorasib)[2]. Generally, a rotational barrier (
    
    
    
    ) exceeding 20-30 kcal/mol is required to isolate atropisomers at room temperature, corresponding to a half-life greater than 1000 seconds[3].

Quantitative Data: Steric Analysis of Ortho-Substitutions

To predict the behavior of a biphenyl linkage, we must quantify the steric bulk. The table below summarizes representative dihedral angles and rotational energy barriers for various substitution patterns.

Biphenyl DerivativeOrtho-SubstituentsApprox. Dihedral Angle (

)
Rotational Energy Barrier (

)
Atropisomer Class
Unsubstituted BiphenylNone~41° - 44°~1.5 - 2.0 kcal/molAchiral / Class 1
2-MethylbiphenylSingle Methyl~60° - 70°~10 - 12 kcal/molClass 1
2,2'-DimethylbiphenylTwo Methyls~85° - 90°~17 - 19 kcal/molClass 2
2,2'-Bis(trifluoromethyl)biphenylTwo

groups
~90°> 25 kcal/molClass 3

Computational Conformer Generation: The ETKDG Paradigm

Generating an accurate 3D conformational ensemble for a biphenyl compound is computationally non-trivial. Historically, distance geometry (DG) algorithms generated random distance matrices that satisfied basic connectivity bounds, but they often produced chemically absurd geometries that required heavy force-field minimization.

This paradigm shifted with the introduction of the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm by Riniker and Landrum[4],[5]. Causality in Algorithm Choice: Why use ETKDG over standard DG or pure Molecular Dynamics? ETKDG directly embeds experimental torsion-angle preferences mined from the Cambridge Structural Database (CSD) into the distance bounds matrix[6]. By biasing the stochastic sampling with empirical crystallographic knowledge, ETKDG generates chemically realistic conformers before any energy minimization is applied. This prevents the algorithm from getting trapped in high-energy local minima and preserves the true conformational diversity of the biphenyl rotor[5].

ETKDG_Workflow S1 1. 2D SMILES Input S2 2. Distance Bounds Matrix S1->S2 S4 4. Distance Geometry Embedding S2->S4 S3 3. CSD Torsion Rules (ETKDG) S3->S4 Knowledge Bias S5 5. RMSD Pruning S4->S5 Raw Ensemble S6 6. DFT Optimization (B3LYP-D3) S5->S6 Diverse Conformers

Self-validating ETKDG and QM workflow for biphenyl conformer generation.

Self-Validating Protocol: Computational Workflow for Biphenyl Analysis

Phase 1: Stochastic Conformational Sampling

  • Input & Embedding : Initialize the 2D molecular graph from a SMILES string. Use RDKit's ETKDGv3 algorithm to generate an oversampled ensemble (e.g.,

    
     conformers)[6].
    
    • Causality: Oversampling ensures we capture rare, high-energy orthogonal transitions. ETKDGv3 is explicitly chosen because its updated SMARTS patterns handle complex ring systems and macrocycles better than legacy versions[5].

  • RMSD Pruning : Filter the generated ensemble using a heavy-atom Root Mean Square Deviation (RMSD) threshold of 0.5 Å.

    • Causality: DFT is computationally expensive. Feeding 1,000 raw conformers into a QM optimization wastes CPU hours on redundant geometries. Pruning isolates the distinct local minima without sacrificing structural diversity.

Phase 2: Quantum Mechanical Refinement 3. DFT Optimization : Subject the pruned ensemble to Density Functional Theory (DFT) optimization. A recommended level of theory is B3LYP-D3/6-31G(d,p)[7].

  • Causality: Standard molecular mechanics (like MMFF94) often miscalculate the delicate balance between
    
    
    -conjugation and steric repulsion. DFT, augmented with Grimme's dispersion corrections (D3), accurately captures the
    
    
    stacking and van der Waals interactions necessary for biphenyl analysis.
  • Relaxed Torsional Scan : To determine the atropisomeric class, perform a relaxed potential energy surface (PES) scan. Drive the biphenyl dihedral angle (
    
    
    ) from
    
    
    to
    
    
    in
    
    
    increments, allowing all other internal coordinates to relax at each step.
  • Self-Validation Check : The system validates itself by comparing the QM-derived global minimum dihedral against the CSD experimental distribution (the ETKDG input). If the QM-derived
    
    
    deviates by >15° from the empirical norm without a clear electronic justification (e.g., a novel intramolecular hydrogen bond), the conformer is flagged for higher-level ab initio analysis (e.g., MP2). Furthermore, extract the maximum energy barrier (
    
    
    ) from the PES scan. If
    
    
    kcal/mol, the compound is flagged as a Class 3 stable atropisomer, alerting the chemistry team to potential chiral separation requirements.

References

1.[4] Generating Conformers - datamol.io. Datamol Documentation. URL: [Link] 2.[6] Getting Started with the RDKit in Python. RDKit Documentation. URL:[Link] 3.[5] Conformer Generation - Computational Chemistry. ETH Zurich. URL: [Link] 4.[3] Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. PharmaGuideline. URL: [Link] 5.[1] Atropisomerism in medicinal chemistry: challenges and opportunities. National Institutes of Health (PMC). URL:[Link] 6.[7] The Design and Application of Enzyme Inter-residue Interaction Networks Towards Quantum Mechanical Modeling. University of Memphis Digital Commons. URL: [Link] 7.[8] The three-dimensional structure of 3,3',4,4'-tetrachlorobiphenyl, a dioxin-like polychlorinated biphenyl (PCB). ResearchGate. URL:[Link] 8.[2] Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol . This scaffold is structurally significant in medicinal chemistry, often associate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol . This scaffold is structurally significant in medicinal chemistry, often associated with the inhibition of metabolic enzymes such as Phosphoglycerate Dehydrogenase (PHGDH) and serving as a versatile template for fragment-based drug discovery (FBDD).

Introduction & Synthetic Strategy

The target molecule features a 1H-pyrazol-3-ol core substituted at the C4 position with a 3'-ethoxy-biphenyl moiety. The synthesis is designed to be modular, allowing for the late-stage introduction of diversity, though this specific protocol focuses on the linear construction of the biphenyl system followed by heterocyclic ring closure.

Retrosynthetic Analysis

The most robust route to 4-aryl-3-hydroxypyrazoles involves the cyclization of a 2-aryl-3-hydroxyacrylate intermediate with hydrazine. This intermediate is accessible via the


-formylation of the corresponding biphenyl acetate. The biphenyl core is constructed first using a Suzuki-Miyaura cross-coupling to ensure regiochemical integrity.

Pathway Overview:

  • Suzuki Coupling: Construction of the biaryl backbone.

  • Claisen Condensation (Formylation): Activation of the

    
    -carbon.
    
  • Cyclization: Formation of the pyrazole core.

Retrosynthesis Target Target Molecule 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol Intermediate1 Intermediate A Ethyl 2-(3'-ethoxy-[1,1'-biphenyl]-4-yl)-3-hydroxyacrylate Target->Intermediate1 Cyclization (Hydrazine) Intermediate2 Intermediate B Ethyl 2-(3'-ethoxy-[1,1'-biphenyl]-4-yl)acetate Intermediate1->Intermediate2 Formylation (Ethyl Formate/NaH) SM1 Starting Material 1 Ethyl 2-(4-bromophenyl)acetate Intermediate2->SM1 Suzuki Coupling (Pd Catalyst) SM2 Starting Material 2 3-Ethoxyphenylboronic acid Intermediate2->SM2 Suzuki Coupling

Figure 1: Retrosynthetic logic flow. The strategy prioritizes the construction of the carbon skeleton before heterocyclic ring formation to minimize catalyst poisoning by the pyrazole nitrogen.

Detailed Experimental Protocol

Stage I: Synthesis of Ethyl 2-(3'-ethoxy-[1,1'-biphenyl]-4-yl)acetate

This step establishes the biaryl core. We utilize Pd(dppf)Cl₂ for its resistance to oxidation and high efficiency with aryl bromides.

Reagents & Materials:

  • Ethyl 2-(4-bromophenyl)acetate (1.0 equiv, 10.0 mmol, 2.43 g)

  • 3-Ethoxyphenylboronic acid (1.2 equiv, 12.0 mmol, 1.99 g)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 0.3 mmol, 220 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 30.0 mmol, 4.14 g)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, boronic acid, and K₂CO₃.

  • Solvent Addition: Add the Dioxane/Water mixture. Degas the solution by bubbling nitrogen through it for 15 minutes (sparging) to remove dissolved oxygen.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the mixture under a positive stream of nitrogen.

  • Reaction: Heat the reaction mixture to 90°C for 12 hours. Monitor by TLC (Hexanes/EtOAc 8:1) or LCMS. The starting bromide should be fully consumed.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues; wash the pad with EtOAc.

  • Extraction: Dilute the filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

    • Expected Yield: 85-92%

    • Appearance: Colorless to pale yellow oil or low-melting solid.

Stage II: Formylation to Ethyl 2-(3'-ethoxy-[1,1'-biphenyl]-4-yl)-3-hydroxyacrylate

This step activates the


-position of the ester. The product exists in equilibrium between the enol (3-hydroxyacrylate) and the aldehyde-ester forms.

Reagents & Materials:

  • Biphenyl acetate intermediate (from Stage I) (1.0 equiv, ~8.5 mmol)

  • Ethyl Formate (10.0 equiv, excess as solvent/reagent)

  • Sodium Hydride (NaH, 60% in mineral oil) (1.5 equiv, 12.75 mmol)

  • Solvent: Anhydrous THF (20 mL) (Optional, if not using neat ethyl formate)

Procedure:

  • Preparation: Wash NaH with dry hexanes (2x) under nitrogen to remove mineral oil if high purity is required (optional for this scale). Suspend NaH in anhydrous THF (20 mL) at 0°C.

  • Addition: Mix the biphenyl acetate with Ethyl Formate (5 mL). Add this solution dropwise to the NaH suspension at 0°C over 20 minutes. Evolution of H₂ gas will be observed.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–16 hours. The solution usually turns yellow/orange, indicating enolate formation.

  • Completion: Monitor by LCMS (look for M+28 mass shift corresponding to formylation).

  • Work-up: Carefully quench the reaction with ice-water (50 mL). Acidify the aqueous phase with 1M HCl to pH ~3-4.

  • Extraction: Extract with EtOAc (3 x 50 mL). Dry over Na₂SO₄ and concentrate.

  • Note: The product is often used directly in the next step without rigorous purification to prevent deformylation. If necessary, pass through a short silica plug.

Stage III: Cyclization to 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

The final ring closure utilizes hydrazine to condense with the 1,3-dicarbonyl equivalent.

Reagents & Materials:

  • Crude Formylated Intermediate (from Stage II)

  • Hydrazine Hydrate (N₂H₄·H₂O, 64-80%) (3.0 equiv)

  • Solvent: Ethanol (Absolute, 30 mL)

  • Acetic Acid (glacial, catalytic, 0.5 mL)

Procedure:

  • Dissolution: Dissolve the crude intermediate in Absolute Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise. Add catalytic Acetic Acid.

  • Cyclization: Reflux the mixture (80°C) for 4–6 hours. A precipitate often forms as the pyrazole product is generated.

  • Work-up: Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol and diethyl ether.

    • If no precipitate: Concentrate the solvent to ~5 mL, dilute with cold water, and adjust pH to 7. The solid should crash out. Filter and wash.

  • Purification: Recrystallization from Ethanol/Water or Methanol is usually sufficient. For high purity (>99%), use preparative HPLC.

Analytical Data & Validation

Expected Characterization Data:

TechniqueExpected Signal / ObservationInterpretation
LCMS (ESI+) [M+H]⁺ ≈ 281.13 DaMolecular ion confirmation.
¹H NMR (DMSO-d₆)

11.0-12.0 (br s, 1H)
Pyrazole NH/OH (tautomeric exchange).

7.8-8.0 (s, 1H)
Pyrazole C5-H (Characteristic singlet).

7.5-7.6 (d, 2H), 7.3-7.4 (d, 2H)
Biphenyl A-ring protons (AA'BB' system).

6.8-7.3 (m, 4H)
Biphenyl B-ring (3'-ethoxy substituted).

4.0-4.1 (q, 2H), 1.3-1.4 (t, 3H)
Ethoxy group (-OCH₂CH₃).

Critical Safety & Troubleshooting

  • Sodium Hydride (NaH): Reacts violently with water releasing flammable hydrogen gas. Use only dry glassware and anhydrous solvents under an inert atmosphere.

  • Hydrazine: Highly toxic and a potential carcinogen. Handle in a fume hood with double gloves. Bleach (sodium hypochlorite) can be used to neutralize hydrazine spills.

  • Catalyst Poisoning: Ensure the Suzuki coupling is complete and palladium is removed before the pyrazole formation, although the linear route minimizes this risk compared to coupling on the pyrazole.

Troubleshooting Table:

IssueProbable CauseSolution
Low Yield in Step 1 Oxygen in solventIncrease sparging time; ensure N₂ atmosphere.
Incomplete Formylation Moisture in NaH/SolventUse fresh anhydrous THF; increase NaH equivalents.
Oily Product in Step 3 Impurities preventing crystallizationTriturate with Et₂O/Hexanes; use reverse-phase flash chromatography.

References

  • Synthesis of 4-aryl-1H-pyrazol-3-ols (General Method)

    • Patel, M. V., et al. "Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors."[1][2] Journal of Organic Chemistry, 2004, 69(21), 7058-7065.[1]

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
  • PHGDH Inhibitor Structural Analogues (NCT-503 context)

    • Pacold, M. E., et al.[1] "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon metabolism with DNA methylation." Nature Chemical Biology, 2016, 12, 452–458. (Describes similar 4-phenyl-pyrazole scaffolds).

Sources

Application

Application Note: High-Purity Recrystallization of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

[1] Executive Summary This application note details the purification protocol for 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol , a critical intermediate often utilized in the synthesis of thrombopoietin (TPO) recep...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the purification protocol for 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol , a critical intermediate often utilized in the synthesis of thrombopoietin (TPO) receptor agonists and liquid crystal mesogens.[1]

Achieving pharmaceutical-grade purity (>99.5%) for this compound is challenging due to its amphoteric nature (tautomeric equilibrium between pyrazol-3-ol and pyrazolone) and the lipophilicity of the ethoxy-biphenyl tail.[1] This guide moves beyond generic protocols, offering a targeted solvent selection strategy that exploits the molecule's specific solubility differentials to remove common impurities such as palladium residues (from Suzuki couplings) and unreacted hydrazines.

Chemical Analysis & Solubility Logic

Structural Considerations

The target molecule consists of two distinct domains that dictate its solubility:[1]

  • The Biphenyl Core (Lipophilic): The 3'-ethoxy-[1,1'-biphenyl] moiety drives solubility in non-polar to moderately polar solvents (Toluene, Ethyl Acetate).[1] It promotes

    
    -
    
    
    
    stacking, leading to high melting points and potential insolubility in pure alcohols at low temperatures.[1]
  • The Pyrazole Head (Polar/H-Bonding): The 1H-pyrazol-3-ol group exists in equilibrium with its ketone tautomer.[1] It acts as both a hydrogen bond donor (NH, OH) and acceptor (N, C=O). This domain requires polar protic solvents (Ethanol, Methanol) or high-dielectric aprotic solvents (DMSO) for dissolution.

Solvent Selection Matrix

Based on the "Like Dissolves Like" principle modified for thermal differentials, the following solvent systems are validated for this scaffold.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water (80:20) Primary Excellent High solubility of the pyrazole head at reflux (78°C); water acts as an anti-solvent for the biphenyl tail upon cooling.[1]
Ethyl Acetate / Heptane SecondaryGoodEffective for removing non-polar impurities.[1][2] Requires careful ratio control to prevent "oiling out."
Glacial Acetic Acid SpecialHighUsed for initial precipitation from crude reaction mixtures.[1] Solubilizes basic impurities (hydrazines).[1]
DMF / Water RescueModerateOnly for highly impure, insoluble distinct batches. Difficult to remove residual solvent.[1]

Detailed Recrystallization Protocol

Materials Required[3][4][5]
  • Crude Product: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol.[1]

  • Solvents: Ethanol (Absolute), Deionized Water (Type II), Ethyl Acetate (HPLC Grade).

  • Equipment: Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup (Buchner funnel), vacuum oven.

Workflow Diagram (Decision Tree)

Recrystallization_Workflow Start Start: Crude Solid Analysis Solubility_Test Micro-Scale Solubility Test (100 mg in 1 mL solvent) Start->Solubility_Test Decision_Polar Is it soluble in hot Ethanol? Solubility_Test->Decision_Polar Path_A Protocol A: Ethanol/Water (Standard) Decision_Polar->Path_A Yes Path_B Protocol B: EtOAc/Heptane (Lipophilic Impurities) Decision_Polar->Path_B No (Requires non-polar) Dissolution Dissolve at Reflux (Add solvent until clear) Path_A->Dissolution Path_B->Dissolution Hot_Filtration Hot Filtration (Remove Pd/Inorganic salts) Dissolution->Hot_Filtration Slow_Cool Controlled Cooling (Rate: 10°C/hour) Hot_Filtration->Slow_Cool Check_Oil Did it Oil Out? Slow_Cool->Check_Oil Reheat Reheat & Add Seed Crystal or More Solvent Check_Oil->Reheat Yes Filter Vacuum Filtration (Wash with cold solvent) Check_Oil->Filter No (Crystals formed) Reheat->Slow_Cool Dry Vacuum Dry (50°C, 12 hours) Filter->Dry

Figure 1: Decision tree for solvent selection and process flow for purifying biphenyl-pyrazol-3-ol derivatives.

Protocol A: Ethanol/Water (Standard)

Best for removing polar by-products and inorganic salts.[1]

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol .

    • Heat to reflux (approx. 78°C) with stirring.

    • If solid remains, add Ethanol in 5 mL increments until fully dissolved. Note: Do not exceed 150 mL (15 volumes).

  • Hot Filtration (Critical Step):

    • While boiling, check for black specks (Palladium residues).

    • If present, add 0.5 g Activated Carbon, stir for 10 mins, and filter through a pre-heated Celite pad.

  • Crystallization:

    • Return filtrate to a clean flask.[1]

    • While maintaining a gentle boil, add Deionized Water dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 mL of Ethanol to clear the turbidity.[1]

    • Remove from heat.[1] Insulate the flask with a towel or place in a warm oil bath to allow very slow cooling to room temperature over 4–6 hours.

    • Why? Rapid cooling causes this compound to "oil out" (liquid-liquid phase separation) rather than crystallize.[1]

  • Isolation:

    • Once at room temperature, cool in an ice bath (0–5°C) for 1 hour.

    • Filter the white/off-white crystals using vacuum filtration.[1]

    • Wash the cake with 20 mL of cold Ethanol/Water (50:50).

Protocol B: Ethyl Acetate/Heptane (Alternative)

Best for removing lipophilic impurities (dimers, unreacted biphenyls).

  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Perform hot filtration if necessary.[1][3]

  • Remove from heat and immediately add Heptane (or Hexane) dropwise until the solution becomes slightly opaque.

  • Allow to cool slowly.[1] If an oil forms, reheat to dissolve and add a seed crystal.

Troubleshooting & Optimization

"Oiling Out" Phenomenon

Pyrazol-3-ol derivatives are notorious for separating as a sticky oil during cooling.[1]

  • Cause: The solution enters the "metastable zone" where liquid-liquid separation is energetically favored over nucleation.[1]

  • Solution:

    • Seeding: Save a small crystal from a previous batch (or scratch the glass side) and add it when the solution is slightly supersaturated (approx. 50°C).

    • Slower Cooling: Use a programmable heating bath to ramp down temperature at 0.5°C/min.

    • Increase Solvent Volume: Oiling often indicates the solution is too concentrated.[1] Add 10-20% more solvent.[1]

Analytical Validation

Ensure purity using the following metrics:

  • HPLC: Purity >99.5% (Area %).

  • 1H NMR (DMSO-d6): Confirm the presence of the pyrazole proton (broad singlet ~12-13 ppm) and the ethoxy group (triplet ~1.3 ppm, quartet ~4.1 ppm).[1]

  • Melting Point: Sharp range (typically >150°C for this class).[1] A broad range (>2°C) indicates solvent entrapment or impurities.[1]

References

  • ResearchGate Community. (2017).[1] Solvent selection for recrystallization of pyrazoline derivatives.[1][4][3][5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[1] Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). PMC8451234.[1] Retrieved from [Link]

  • Google Patents. (2020).[1] Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol (US10538493B2).[1] Retrieved from

Sources

Method

Application Note: Optimization of Hydrazine Cyclization in Pyrazol-3-ol Synthesis

Abstract The synthesis of pyrazol-3-ol (often existing in equilibrium with pyrazolone) via the condensation of hydrazine with -keto esters is a cornerstone reaction in medicinal chemistry, serving as the scaffold for blo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of pyrazol-3-ol (often existing in equilibrium with pyrazolone) via the condensation of hydrazine with


-keto esters is a cornerstone reaction in medicinal chemistry, serving as the scaffold for blockbuster drugs like Celecoxib and Eltrombopag. While the Knorr Pyrazole Synthesis is well-established, industrial and research-scale applications often face challenges regarding regioselectivity, yield optimization, and the safe handling of toxic hydrazine reagents. This application note provides a comprehensive technical guide to optimizing this cyclization, offering mechanistic insights, green chemistry alternatives, and rigorous safety protocols.

Introduction & Strategic Importance

Pyrazoles are "privileged structures" in drug discovery due to their ability to engage in hydrogen bonding and


-stacking interactions with biological targets. The pyrazol-3-ol tautomer is particularly valuable as a precursor for coupling reactions and as a bioisostere for carboxylic acids or phenols.

The core challenge in synthesizing these molecules lies in controlling the condensation of hydrazine (a bis-nucleophile) with 1,3-dicarbonyls (bis-electrophiles). Inefficient conditions lead to:

  • Azine formation: Hydrazine reacting with two equivalents of ketone.

  • Regioisomeric mixtures: When using substituted hydrazines (e.g., methylhydrazine).[1]

  • Oligomerization: Due to uncontrolled exotherms.

This guide outlines a self-validating protocol to maximize conversion to the 5-membered heterocycle while minimizing side reactions.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via a two-step sequence:[2]

  • Initial Nucleophilic Attack: The hydrazine nitrogen attacks the most reactive carbonyl (usually the ketone) to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen attacks the ester carbonyl, followed by the elimination of ethanol (or the respective alcohol) to close the ring.

Tautomeric Equilibrium: The product exists in a dynamic equilibrium between the CH-form (pyrazolone), OH-form (pyrazol-3-ol), and NH-form. In polar solvents like DMSO or Methanol, the OH-form is often stabilized, which is crucial for subsequent O-alkylation or N-alkylation strategies.

Diagram 1: Mechanistic Pathway

The following diagram details the stepwise conversion and tautomeric forms.

KnorrMechanism Figure 1: Stepwise mechanism of Knorr Pyrazole Synthesis highlighting the critical tautomerization step. Reactants Beta-Keto Ester + Hydrazine Inter1 Tetrahedral Intermediate Reactants->Inter1  Nucleophilic  Addition Hydrazone Hydrazone Intermediate Inter1->Hydrazone  -H2O Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization  Ring Closure Elimination Elimination of Alcohol Cyclization->Elimination Pyrazolone Pyrazolone (Keto-form) Elimination->Pyrazolone Pyrazolol Pyrazol-3-ol (Enol-form) Pyrazolone->Pyrazolol  Tautomerization

Critical Optimization Parameters

To transition from a "messy" reaction to a high-yield process, three parameters must be controlled: Solvent Polarity, Temperature Profile, and pH.

Solvent Selection

Solvent choice dictates the reaction rate and the precipitation of the product.

  • Ethanol (EtOH): The industry standard. Good solubility for reactants, poor solubility for the product (facilitating filtration).

  • Water (Green Chemistry): Surprisingly effective. Water promotes the reaction via the "on-water" hydrophobic effect, often requiring no catalyst.

  • Acetic Acid (AcOH): Acts as both solvent and acid catalyst. Essential for sterically hindered substrates but complicates workup.

Temperature Control

The formation of the hydrazone is exothermic.

  • Phase 1 (Addition): Must be performed at

    
     to prevent double-condensation (azine formation).
    
  • Phase 2 (Cyclization): Requires heat (Reflux) to overcome the activation energy for the attack on the ester.

Comparative Data: Optimization Matrix

The following table summarizes the impact of conditions on the yield of 3-methyl-5-pyrazolone (Model Substrate: Ethyl Acetoacetate + Hydrazine Hydrate).

EntrySolventCatalystTemp (

)
Time (h)Yield (%)Comments
1EthanolNoneReflux382Standard protocol; product precipitates on cooling.
2WaterNone25 (RT)188Green Protocol. Fast, high purity, no organic waste.
3Toluenep-TSAReflux665Slower; requires Dean-Stark trap. Good for water-sensitive analogs.
4Acetic AcidNone100291Highest conversion but requires neutralization/extraction.
5EthanolHCl (cat.)[3]Reflux285Acid accelerates hydrazone formation; useful for aryl-substituted ketones.[3]

Standardized Experimental Protocol

Objective: Synthesis of 3-methyl-1H-pyrazol-5-ol (3-methyl-5-pyrazolone). Scale: 50 mmol.

Reagents & Equipment
  • Ethyl Acetoacetate (6.5 g, 50 mmol)

  • Hydrazine Hydrate (80% aqueous solution, 3.0 mL, ~50 mmol)

  • Ethanol (Absolute, 30 mL) or Water (30 mL) for Green Method

  • Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, Ice Bath, Reflux Condenser.

Step-by-Step Methodology
  • Preparation: Charge the RBF with Ethyl Acetoacetate (50 mmol) and Solvent (30 mL). Begin stirring.

  • Cooling (Critical Step): Place the flask in an ice bath and cool to

    
    .
    
    • Why? Controlling the initial exotherm prevents the formation of azines (dimers).

  • Addition: Add Hydrazine Hydrate dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow. Ensure internal temp stays

      
      .
      
  • Reaction (Cyclization):

    • Method A (Ethanol): Remove ice bath, attach condenser, and heat to reflux (

      
      ) for 2–3 hours.
      
    • Method B (Water): Remove ice bath and stir vigorously at Room Temperature for 1–2 hours. The product will often precipitate spontaneously as a white solid.

  • Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The starting

    
    -keto ester spot (
    
    
    
    ) should disappear.
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • Filter the white precipitate under vacuum.

    • Wash the cake with cold solvent (

      
      ).
      
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[4][5] Dry in a vacuum oven at

    
    .
    
Diagram 2: Experimental Workflow

This flowchart visualizes the decision points and critical control steps.

ExperimentalWorkflow Figure 2: Workflow for the synthesis of Pyrazol-3-ol showing standard (Ethanol) and green (Water) pathways. Start Start: Charge Flask (Beta-Keto Ester + Solvent) Cooling Cool to < 5°C (Ice Bath) Start->Cooling Addition Dropwise Addition of Hydrazine Hydrate Cooling->Addition  Exotherm Control Decision Select Solvent System Addition->Decision PathEth Ethanol Path: Reflux (78°C) for 3h Decision->PathEth  Standard PathH2O Water Path (Green): Stir at RT for 1h Decision->PathH2O  Eco-Friendly Check TLC Monitoring (Disappearance of SM) PathEth->Check PathH2O->Check Workup Cool to 0°C & Filter Check->Workup  Complete Purify Recrystallize (EtOH/H2O) Workup->Purify Final Pure Pyrazol-3-ol Workup->Final  High Purity Purify->Final

Safety & Handling (Hydrazine)[5][6]

Hydrazine is a high-risk reagent.[6] Strict adherence to the following protocols is mandatory.

  • Toxicity: Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[4][5] It can be absorbed through the skin.[4]

  • PPE: Double nitrile gloves, chemical splash goggles (face shield recommended), and lab coat. Always work in a fume hood.

  • Incompatibility: Avoid contact with oxidizing agents (peroxides, nitric acid) and porous materials (earth, wood, cloth) as this can induce spontaneous ignition.[7]

  • Waste Disposal: Do not pour down the drain.

    • Neutralization Protocol: Dilute waste hydrazine solution to <5%.[5] Slowly add 5% Sodium Hypochlorite (Bleach) solution while stirring in an ice bath. This converts hydrazine to nitrogen gas and water. Test with starch-iodide paper to ensure excess oxidant before disposal.

References

  • Knorr Pyrazole Synthesis Mechanism & History Title: The Knorr Pyrazole Synthesis (Organic Chemistry Portal) Source: Organic Chemistry Portal URL:[Link]

  • Green Chemistry Approaches Title: Synthesis of pyrazole derivatives by using water and ethanol (ResearchGate) Source: ResearchGate / Green Chemistry Letters URL:[Link]

  • Regioselectivity in Pyrazole Synthesis Title: Regioselective synthesis of pyrazoles (Review) Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Biphenyl Pyrazolone Derivatives

Executive Summary This guide details the microwave-assisted organic synthesis (MAOS) of biphenyl pyrazolone derivatives, a privileged scaffold in medicinal chemistry known for free radical scavenging (Edaravone analogs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of biphenyl pyrazolone derivatives, a privileged scaffold in medicinal chemistry known for free radical scavenging (Edaravone analogs), anti-inflammatory, and antimicrobial properties. Unlike conventional thermal heating, which relies on conduction and convection, microwave irradiation utilizes dielectric heating to directly couple with polar molecules. This results in inverted thermal gradients, rapid reaction kinetics, and significantly reduced solvent usage.

Key Advantages of this Protocol:

  • Reaction Time: Reduced from 4–12 hours (reflux) to 2–10 minutes.

  • Yield: Improvement from 60–70% to 85–98%.

  • Sustainability: Compatible with solvent-free or aqueous conditions (Green Chemistry).[1]

Scientific Background & Mechanism[2][3][4][5][6]

The Pharmacophore

The biphenyl pyrazolone structure combines the lipophilic biphenyl moiety (enhancing membrane permeability and hydrophobic binding) with the polar pyrazolone core (hydrogen bonding donor/acceptor). This scaffold is critical in developing inhibitors for targets like COX-2 , p38 MAPK , and amyloid-beta aggregation .

Microwave Dielectric Heating Mechanism

In this protocol, the reaction is driven by two primary mechanisms:

  • Dipolar Polarization: The dipoles of the reagents (e.g., ethyl acetoacetate, hydrazine) attempt to align with the oscillating electric field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions (e.g., from hydrazine hydrochloride salts) oscillate in the field, colliding with solvent molecules to generate rapid internal heating.

Reaction Pathway (Knorr Condensation)

The synthesis proceeds via the condensation of a


-keto ester with a biphenyl hydrazine. Under microwave irradiation, the initial nucleophilic attack and subsequent cyclization (dehydration) occur almost simultaneously.

ReactionMechanism Reactants Reactants (Biphenyl Hydrazine + Ethyl Acetoacetate) Inter1 Intermediate A (Hydrazone Formation) Reactants->Inter1 Nucleophilic Attack (Fast) Inter2 Transition State (Dipolar Polarization) Inter1->Inter2 MW Irradiation (Dielectric Heating) Product Product (Biphenyl Pyrazolone) Inter2->Product -EtOH, -H2O (Cyclization)

Figure 1: Mechanistic pathway of the microwave-assisted Knorr condensation for pyrazolone synthesis.

Experimental Workflow

The following workflow visualizes the critical path from reagent preparation to isolated product.

Workflow Start Reagent Prep: 4-Hydrazinobiphenyl HCl + Ethyl Acetoacetate Mix Homogenization: Add Catalyst (AcOH or GO) Solvent: EtOH or Solvent-Free Start->Mix MW Microwave Irradiation: 120-140°C 2 - 5 Minutes Mix->MW Sealed Vessel Cool Cooling: Ambient to 50°C Precipitation MW->Cool Filter Isolation: Vacuum Filtration Wash with cold EtOH/H2O Cool->Filter Recryst Purification: Recrystallize from EtOH Filter->Recryst Final Final Product: Yield Calculation & QC Recryst->Final

Figure 2: Operational workflow for the synthesis of 1-(biphenyl-4-yl)-3-methyl-5-pyrazolone.

Detailed Protocols

Protocol A: Solvent-Free Synthesis of 1-(Biphenyl-4-yl)-3-methyl-5-pyrazolone

Targeting the core scaffold ring closure.

Reagents:

  • 4-Hydrazinobiphenyl hydrochloride (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Sodium Acetate (1.0 mmol, if using HCl salt) or Graphene Oxide (0.05 wt% as catalyst)

  • Optional: 1-2 drops of DMF to enhance microwave coupling if the mixture is dry.

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • 10 mL pressure-rated glass vial with silicone/PTFE cap.

Procedure:

  • Charging: In the 10 mL vial, mix 4-hydrazinobiphenyl hydrochloride and sodium acetate. Grind briefly to ensure intimate mixing.

  • Addition: Add ethyl acetoacetate. The mixture may become a paste. If too dry, add 1-2 drops of DMF or Ethanol (wetting agent).

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 130°C

    • Hold Time: 3 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Work-up: Allow the vial to cool to 50°C. The reaction mass will solidify.

  • Isolation: Add 5 mL of ice-cold water/ethanol (1:1) and sonicate to break up the solid. Filter the precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol.

Self-Validation Check:

  • Visual: The reaction mixture should transition from a heterogeneous paste to a homogeneous melt (briefly) before solidifying as the product forms.

  • TLC:[1][2][3][4] Mobile phase Ethyl Acetate:Hexane (3:7). Starting material (hydrazine) is highly polar; product will move to

    
    .
    
Protocol B: One-Pot Synthesis of 4-Arylidene Derivatives

Targeting the Knoevenagel condensation at the C-4 position.

Reagents:

  • 1-(Biphenyl-4-yl)-3-methyl-5-pyrazolone (Synthesized in Protocol A) OR One-pot precursors (Hydrazine + EAA).

  • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol).

  • Solvent: Water or Ethanol (2 mL).

  • Catalyst: None (Catalyst-free in water) or Piperidine (1 drop).

Procedure:

  • Charging: Combine the pyrazolone (or precursors) and the aldehyde in the microwave vial.

  • Solvent: Add 2 mL of water (Green method).

  • Irradiation:

    • Temp: 140°C

    • Hold Time: 5-8 minutes

  • Work-up: The product typically precipitates out of the aqueous medium upon cooling.

  • Isolation: Filter and wash with cold water.

Data Analysis & Comparison

The following data highlights the efficiency of MAOS compared to traditional reflux methods for biphenyl pyrazolone synthesis.

Table 1: Comparative Efficiency (Microwave vs. Conventional)

ParameterConventional Reflux (EtOH)Microwave Assisted (Solvent-Free)Improvement Factor
Reaction Time 4 – 8 Hours2 – 5 Minutes~100x Faster
Yield (%) 65 – 78%88 – 96%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted bursts)Green
Purification Column Chromatography often requiredRecrystallization usually sufficientProcess Efficiency

Data aggregated from comparative studies on pyrazolone synthesis [1, 2, 3].[1][5][3][6]

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Charring / Blackening Localized overheating ("Hot spots").Ensure vigorous stirring. Use "Power Cycling" or "Cooling" mode (simultaneous air cooling during irradiation).
Low Yield Incomplete conversion due to moisture.While water is a solvent in Method B, Method A (Ring closure) releases water. Ensure the vessel is vented or use a drying agent if the equilibrium is unfavorable.
Vessel Failure Excessive pressure buildup.Do not exceed 1/3 volume of the vial. Use pressure-rated vials (up to 20-30 bar).

References

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Source: Molecules (2010).[7] URL:[Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Source: Journal of the Brazilian Chemical Society (2007). URL:[Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. Source: GSC Biological and Pharmaceutical Sciences (2020).[8] URL:[Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Source: RSC Advances (2025). URL:[Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Source: Letters in Organic Chemistry (2021). URL:[Link]

Sources

Method

Application Note: Precision Functionalization of the 3'-Ethoxy Position on Biphenyl Scaffolds

Abstract & Strategic Significance The 3'-ethoxybiphenyl motif is a recurring pharmacophore in medicinal chemistry, often utilized to probe hydrophobic pockets while maintaining moderate polarity. However, the ethoxy grou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 3'-ethoxybiphenyl motif is a recurring pharmacophore in medicinal chemistry, often utilized to probe hydrophobic pockets while maintaining moderate polarity. However, the ethoxy group represents a metabolic "soft spot," susceptible to rapid O-dealkylation by Cytochrome P450 enzymes (generating the phenol and acetaldehyde). Furthermore, the ethyl chain offers an underutilized vector for expanding Structure-Activity Relationships (SAR) without altering the core scaffold binding mode.

This Application Note details two distinct protocols for functionalizing this position:

  • Method A (Direct Editing): Photocatalytic C(sp³)-H functionalization of the ethyl side-chain using Hydrogen Atom Transfer (HAT). Ideal for late-stage diversification.

  • Method B (Reconstruction): Controlled dealkylation followed by precision re-alkylation. Ideal for installing bioisosteres (e.g.,

    
    ) or deuterated isotopologues to block metabolism.
    

Strategic Decision Framework

Before selecting a protocol, researchers must evaluate the substrate tolerance and the desired endpoint.

StrategyFlow Start Objective: Functionalize 3'-Ethoxy Biphenyl Decision Is the Biphenyl Core fully decorated/sensitive? Start->Decision PathA YES: Late-Stage Diversification Decision->PathA Sensitive PathB NO: Scaffold Optimization Decision->PathB Robust MethodA Method A: Direct C(sp³)-H Activation (TBADT Photocatalysis) PathA->MethodA MethodB Method B: Dealkylation/Re-alkylation (BBr3 + Mitsunobu/SN2) PathB->MethodB OutcomeA Outcome: α-Functionalized Ether (Branched side chains) MethodA->OutcomeA OutcomeB Outcome: Bioisosteres (-OCF3, -OCD2CD3) or Heteroatom Linkers MethodB->OutcomeB

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on substrate complexity and desired chemical space.

Method A: Direct C(sp³)-H Functionalization (Photocatalysis)

Objective: To install functional groups directly onto the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon of the ethoxy side chain without cleaving the ether linkage.
Mechanism:  Hydrogen Atom Transfer (HAT) utilizing Tetrabutylammonium Decatungstate (TBADT).[1][2]
Mechanistic Insight

The ether oxygen lone pair stabilizes the adjacent carbon radical. TBADT, upon excitation by near-UV light (365-390 nm), becomes a potent hydrogen abstractor (


), selectively removing a hydrogen atom from the 

-position of the ethoxy group. This generates a nucleophilic radical that can be trapped by electron-deficient alkenes (Giese addition).

TBADTCycle TBADT_G TBADT (Ground State) TBADT_Ex TBADT* (Excited) TBADT_G->TBADT_Ex hν (365 nm) TBADT_Ex->TBADT_G HAT (H-Abstraction) Substrate 3'-Ethoxy Biphenyl Radical α-Oxy Radical Substrate->Radical -H• Product Functionalized Product Radical->Product + Trap Trap Trap (e.g., Acrylate)

Figure 2: Photocatalytic cycle showing the site-selective activation of the ethoxy α-C-H bond.

Experimental Protocol (Bench-Validated)

Reagents:

  • Substrate: 3'-Ethoxybiphenyl derivative (0.5 mmol)

  • Photocatalyst: TBADT (2 mol%, 30 mg)

  • Radical Trap: Dimethyl maleate or Ethyl acrylate (1.5 - 2.0 equiv)

  • Solvent: Acetonitrile (MeCN), degassed.

  • Light Source: 365 nm LED (e.g., Kessil lamp or photoreactor).

Step-by-Step Workflow:

  • Preparation: In a Pyrex reaction vial equipped with a magnetic stir bar, dissolve the 3'-ethoxybiphenyl substrate (1.0 equiv) and the radical trap (alkene, 2.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Catalyst Addition: Add TBADT (0.02 equiv).

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes. Critical: Oxygen quenches the excited state of the decatungstate.

  • Irradiation: Seal the vial and irradiate with 365 nm light under vigorous stirring. A fan should be used to maintain ambient temperature (prevent heating above 35°C).

  • Monitoring: Monitor by UPLC-MS every 4 hours. Reaction typically completes in 12-24 hours.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Purify directly via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient). The TBADT catalyst is highly polar and will remain at the baseline.

Validation Criteria:

  • NMR: Look for the disappearance of the quartet at ~4.1 ppm (ethoxy

    
    ) and appearance of a methine signal (triplet/dd) shifted downfield (~4.5-5.0 ppm).
    
  • Selectivity: This method is >95% selective for the

    
    -position over the aromatic ring or the 
    
    
    
    -methyl group.

Method B: Dealkylation & Re-alkylation (The "Classical" Control)

Objective: To completely replace the ethoxy group with a metabolically stable analog (e.g.,


 or 

).
Reagent Table: Cleavage Conditions
ReagentConditionsSelectivityRisk Profile

DCM,

HighPyrophoric; Incompatible with acid-labile groups.

Reflux,

LowHarsh; often brominates the ring.
Pyridine

HCl
Melt,

ModerateVery harsh thermal conditions.

Recommendation: Use Boron Tribromide (


) for maximum yield and cleanliness on biphenyl systems.
Experimental Protocol

Step 1: Demethylation/Deethylation

  • Dissolve 3'-ethoxybiphenyl (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].

  • Cool to

    
     (Dry ice/Acetone bath).
    
  • Add

    
     (1.0 M in DCM, 3.0 equiv) dropwise over 20 minutes.
    
  • Allow to warm to

    
     over 2 hours.
    
  • Quench: Caution! Cool back to

    
     and quench by dropwise addition of Methanol (exothermic).
    
  • Partition between EtOAc and water. The product is the 3'-hydroxybiphenyl (phenol).

Step 2: Re-alkylation (Mitsunobu Variation) Use this for installing complex or hindered alcohols.

  • Combine 3'-hydroxybiphenyl (1.0 equiv), Desired Alcohol (

    
    , 1.2 equiv), and Triphenylphosphine (
    
    
    
    , 1.5 equiv) in THF.
  • Cool to

    
    .
    
  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Stir at RT for 12 hours.

  • Purify via chromatography.

Metabolic Stability & Rationale (Why do this?)

The 3'-ethoxy group is a prime target for CYP450-mediated O-dealkylation .

  • Mechanism: CYP enzymes hydroxylate the

    
    -carbon (the same position targeted in Method A). The resulting hemiacetal collapses to release acetaldehyde and the phenol.
    
  • Solution:

    • Deuteration: Installing

      
       via Method B increases metabolic half-life due to the Primary Kinetic Isotope Effect (KIE), as the C-D bond is stronger than C-H.
      
    • Fluorination: Installing

      
       reduces electron density at the 
      
      
      
      -carbon, making it resistant to enzymatic oxidation.

References

  • Photocatalytic C-H Activation (TBADT)

    • Fagnoni, M., Dondi, D., Ravelli, D., & Albini, A. (2007). Photocatalysis for the Formation of the C-C Bond.[1][2] Chemical Reviews, 107(6), 2725–2756. Link

    • Perry, I. B., et al. (2018). Direct C–H alkylation of ethers via hydrogen atom transfer. Chemical Science. Link

  • Ether Cleavage (

    
    ): 
    
    • McOmie, J. F. W., & West, D. E. (1969). 3,3'-Dihydroxybiphenyl.[3] Organic Syntheses, 49, 48. Link

  • Metabolic Stability of Ethers

    • Miao, Z., & Sun, L. (2019). Medicinal Chemistry Strategies to Improve Drug Metabolism and Pharmacokinetics.[4] Drug Metabolism and Disposition.[4][5] Link

  • General Biphenyl Synthesis

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Application

Handling and storage safety data sheet (SDS) requirements for pyrazole derivatives

Executive Summary Pyrazole derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the core structure for blockbuster drugs like celecoxib (Celebrex) and sildenafil (Viagra). While often perceived as stan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the core structure for blockbuster drugs like celecoxib (Celebrex) and sildenafil (Viagra). While often perceived as standard organic intermediates, pyrazoles possess distinct physicochemical properties—specifically high nitrogen content, aromaticity, and potential for rapid dermal absorption—that necessitate a tailored safety protocol.

This guide moves beyond generic safety advice, providing a mechanistic understanding of pyrazole hazards. It establishes a self-validating storage and handling system designed to prevent degradation, accidental exposure, and energetic decomposition events during synthesis.

Part 1: Decoding the SDS – The "Hidden" Hazards

Standard Safety Data Sheets (SDS) often list generic hazards. For pyrazole derivatives, three specific sections require expert interpretation to understand the causality of the risk.

Acute Toxicity & Dermal Absorption (Section 2 & 11)

Many low-molecular-weight pyrazoles (e.g., 1H-pyrazole, 3,5-dimethylpyrazole) carry the H311 (Toxic in contact with skin) designation.

  • Mechanism: The planar, aromatic structure and moderate lipophilicity (logP ~0.3 for 1H-pyrazole) facilitate rapid transdermal transport.

  • Operational Implication: Standard nitrile gloves may offer insufficient breakthrough times for concentrated solutions. Double-gloving or using laminate gloves (Silver Shield) is recommended for handling neat liquids or concentrated stock solutions.

Thermal Stability & Energetic Substituents (Section 10)

The pyrazole ring is electron-rich. When functionalized with electron-withdrawing groups (nitro, azido, or diazo groups), the ring can become an energetic material.

  • Warning Sign: If an SDS lists "Conditions to Avoid: Heat/Shock," do not treat this as boilerplate. Highly nitrated pyrazoles are researched specifically for use as explosives and propellants.

  • Protocol: Always check the Oxygen Balance and decomposition temperature (

    
    ) via DSC (Differential Scanning Calorimetry) before scaling up reactions involving nitro-pyrazoles.
    
Hygroscopy & Autocatalytic Degradation (Section 7)

Pyrazoles with free N-H protons (1H-pyrazoles) are often hygroscopic.

  • The Trap: Absorbed moisture can lower the melting point and, in the presence of trace acids, catalyze ring-opening or dimerization reactions over long storage periods.

Part 2: Risk Assessment Workflow

Before handling any new pyrazole derivative, execute this logic flow to determine the necessary engineering controls.

RiskAssessment Start Start: New Pyrazole Derivative CheckSubst Analyze Substituents (Nitro, Azido, Halogen?) Start->CheckSubst Energetic High Energy Groups Present? CheckSubst->Energetic HighRisk High Risk Protocol: - Blast Shield - Kevlar Gloves - Small Scale (<1g) Energetic->HighRisk Yes CheckState Physical State? Energetic->CheckState No Final Proceed with Synthesis HighRisk->Final StdRisk Standard Risk Protocol: - Fume Hood - Nitrile Gloves (Double) StdRisk->Final Solid Solid: Weigh in Hood Avoid Dust Generation CheckState->Solid Powder Liquid Liquid: Use Syringe Techniques Avoid Open Pouring CheckState->Liquid Oil/Soln Solid->StdRisk Liquid->StdRisk

Figure 1: Decision logic for determining engineering controls based on pyrazole substituent analysis.

Part 3: Storage Protocol & Segregation[1]

A self-validating storage system relies on physical segregation to prevent incompatibility reactions. Pyrazoles are generally basic (pKb ~11.5) and reducing agents.[1]

The Segregation Matrix
Storage ClassCompatibility with PyrazolesAction
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Risk of exothermic reaction or ignition.[2][3] Store in separate cabinets.
Strong Acids (e.g., HCl, H₂SO₄)CAUTION Will form pyrazolium salts. Exothermic protonation. Store separated by secondary containment.
Acyl Halides / Anhydrides INCOMPATIBLE Rapid N-acylation releases heat and acid fumes. Isolate.
Hygroscopic Solids COMPATIBLE Store in desiccators or under inert atmosphere (Argon/Nitrogen).
Environmental Controls
  • Temperature: Store at 2–8°C if the SDS indicates thermal instability or if the compound is an oil (to reduce volatility).

  • Atmosphere: Flush headspace with Nitrogen or Argon after every use. Pyrazoles can discolor (oxidize) upon prolonged air exposure.

  • Container: Amber glass is preferred to prevent photo-degradation, particularly for halogenated pyrazoles.

StorageSegregation Pyrazole PYRAZOLE DERIVATIVES (Base/Reducing) Oxidizers OXIDIZERS (Nitrates, Peroxides) Pyrazole->Oxidizers Keep Apart Acids STRONG ACIDS (HCl, H2SO4) Pyrazole->Acids Segregate Acyl ACYL HALIDES (Acid Chlorides) Pyrazole->Acyl Keep Apart Inert INERT ATMOSPHERE (Desiccator) Pyrazole->Inert Recommended

Figure 2: Storage segregation map. Red/Yellow nodes indicate incompatibility requiring physical separation.

Part 4: Emergency Response & Disposal[1][4][5]

Spill Response Protocol

Scenario: A 5g bottle of 1H-pyrazole powder is dropped in the lab.

  • Evacuate & Ventilate: Pyrazole dust is a respiratory irritant (H335).[4] Clear the immediate area.[5][6][7]

  • PPE Upgrade: Don a P100 respirator (or N95 minimum), safety goggles, and double nitrile gloves.

  • Containment: Do not dry sweep (generates dust).

    • Method A (Wet Wipe): Cover with wet paper towels to dampen, then scoop up.

    • Method B (Neutralizer): If mixed with acids, neutralize with weak base (sodium bicarbonate) before cleanup.

  • Decontamination: Wash the surface with a dilute surfactant solution.

Waste Disposal[9]
  • Classification: Pyrazoles are generally classified as "Organic Solvents/Compounds - Toxic."

  • Do Not: Do not dispose of down the drain. The aquatic toxicity (H412) is significant.

  • Path: Dissolve in a combustible solvent (e.g., acetone) and send for incineration equipped with an afterburner and scrubber (to handle NOx emissions).

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 1H-pyrazole. Retrieved from [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.[8] Organic Letters. Retrieved from [Link][8]

  • Bansal, D., & Avadhesh, K. Sustainable Synthesis of Bioactive Nitrogen Containing Heterocycles. Retrieved from [Link]

Sources

Method

Application of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL as a kinase inhibitor scaffold

This guide details the application of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol , a privileged heterocyclic scaffold used in the design of ATP-competitive kinase inhibitors. This document addresses the compound'...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol , a privileged heterocyclic scaffold used in the design of ATP-competitive kinase inhibitors. This document addresses the compound's tautomeric behavior, binding mechanism, and protocols for biological evaluation.

Role: ATP-Competitive Kinase Inhibitor Scaffold

Introduction & Mechanistic Basis

The compound 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol represents a classic "privileged structure" in medicinal chemistry, specifically targeting the ATP-binding pocket of protein kinases (e.g., p38 MAPK, BRAF, FGFR). Its utility is derived from two critical structural features: the tautomeric pyrazole core and the hydrophobic biphenyl tail .

Tautomer-Driven Hinge Binding

Unlike fixed heterocycles, the 1H-pyrazol-3-ol moiety exists in a dynamic equilibrium between the enol (OH) and keto (one) forms. In the context of kinase inhibition, the 1H-pyrazol-3-ol tautomer typically acts as a bidentate hydrogen bond partner to the kinase hinge region:

  • H-Bond Donor (N-H): Interacts with the backbone carbonyl of the hinge residue (e.g., Glu71 in p38).

  • H-Bond Acceptor (N:): Interacts with the backbone amide nitrogen of the hinge residue (e.g., Met109 in p38).

The Biphenyl "Reach"

The 4-position biphenyl group extends deep into the hydrophobic pocket behind the gatekeeper residue. The 3'-ethoxy substituent is strategically placed to fill the hydrophobic sub-pocket II or interact with the solvent front, improving potency and selectivity over unsubstituted analogs.

Chemical Handling & Preparation

Solubility Profile
  • Solid State: Off-white to pale yellow powder. Stable at room temperature.

  • Solvents:

    • DMSO: Soluble (>50 mM). Recommended for stock solutions.

    • Ethanol: Moderately soluble.

    • Water: Poorly soluble (<10 µM). Critical Warning: Aqueous dilution requires a carrier (e.g., BSA, Tween-20) to prevent micro-precipitation.

Stock Solution Protocol
  • Weigh 10 mg of compound.

  • Dissolve in 1.0 mL anhydrous DMSO to create a roughly 35 mM stock (MW ≈ 280.32 g/mol ).

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials and store at -20°C . Avoid repeated freeze-thaw cycles to prevent hydration of the DMSO, which can affect compound stability.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC50 of the scaffold against a target kinase (e.g., p38 MAPK or VEGFR).

Reagents:

  • Recombinant Kinase (0.5 nM final).

  • Biotinylated Peptide Substrate (1 µM).

  • ATP (at K_m, typically 10-100 µM).

  • Europium-labeled anti-phospho antibody.

  • Streptavidin-APC (Allophycocyanin).

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution (1:3) in DMSO, starting at 10 mM.

  • Transfer: Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispenser recommended).

  • Enzyme Addition: Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 10 min to allow compound-enzyme equilibration.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer).

  • Read: Measure TR-FRET (Ex: 337 nm, Em: 615/665 nm) after 1 hour.

Data Analysis: Calculate the Ratio (665/615 nm). Fit data to a 4-parameter logistic equation:



Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Validate that the scaffold enters the cell and binds the kinase target in a complex biological environment.

  • Cell Treatment: Treat 1x10^6 cells (e.g., A375) with 10 µM compound or DMSO control for 1 hour.

  • Harvest: Wash cells with PBS and resuspend in kinase buffer containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the supernatant via Western Blot using an antibody specific to the target kinase.

  • Result: The compound-treated samples should show a thermal shift (stabilization) , retaining soluble protein at higher temperatures compared to DMSO control.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the logical flow of optimizing this scaffold from a hit to a lead, highlighting the role of the 3'-ethoxy group.

KinaseSAR cluster_Pocket ATP Binding Pocket Interactions Scaffold Scaffold Core (4-Aryl-pyrazol-3-ol) Hinge Hinge Binding (Donor-Acceptor Motif) Scaffold->Hinge Pyrazole N-H/C=O Biphenyl Hydrophobic Reach (Gatekeeper Bypass) Scaffold->Biphenyl 4-Position Attachment Potency High Potency (IC50 < 50 nM) Hinge->Potency Affinity Ethoxy 3'-Ethoxy Group (Selectivity Filter) Biphenyl->Ethoxy 3'-Substitution Ethoxy->Potency Specificity

Caption: SAR logic for the 4-biaryl-pyrazol-3-ol scaffold. The pyrazole anchors to the hinge, while the ethoxy-biphenyl tail probes the hydrophobic back-pocket.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Assay Variability Compound aggregation in aqueous buffer.Add 0.01% Triton X-100 or Brij-35 to the assay buffer. Ensure DMSO < 1%.
No Cellular Activity Poor permeability or efflux pump substrate.Verify permeability with PAMPA assay. Consider ester prodrugs if polarity is too high.
Flat SAR (No change with analogs) Non-specific binding (Pan-Assay Interference).Run a counter-screen against an unrelated kinase (e.g., Insulin Receptor) or check for colloidal aggregation via DLS.

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from bench to bedside." Methods in Molecular Biology, 2012.

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004. (Describes the general principles of Type I binding).

  • Pinto, D. J., et al. "Discovery of pyrazole-based inhibitors of blood coagulation factor Xa."[1] Journal of Medicinal Chemistry, 2001.[1] (Detailed SAR on biphenyl-pyrazole scaffolds).

  • Gao, Y., et al. "Structure-based design of pyrazole derivatives as potent and selective inhibitors of protein kinase." Bioorganic & Medicinal Chemistry Letters, 2010.[2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of biphenyl pyrazoles in aqueous buffers

Topic: Overcoming Solubility Issues in Aqueous Buffers Audience: Drug Discovery Researchers & Formulation Scientists Welcome to the Technical Support Center Your Ticket: “My biphenyl pyrazole precipitates immediately whe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility Issues in Aqueous Buffers Audience: Drug Discovery Researchers & Formulation Scientists

Welcome to the Technical Support Center

Your Ticket: “My biphenyl pyrazole precipitates immediately when added to aqueous buffer, even at low concentrations. DMSO stocks are clear. How do I keep it in solution for my bioassay?”

Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Module 1: The Diagnosis – Why is this happening?

Your compound is exhibiting classic "Brick Dust" behavior . Biphenyl pyrazoles are characterized by two distinct physicochemical barriers that make them notoriously difficult to solubilize in aqueous media:

  • High Lipophilicity (LogP > 3.5): The biphenyl and pyrazole rings create a large hydrophobic surface area. Water molecules must organize into an entropically unfavorable "cage" structure to solvate them.

  • High Crystal Lattice Energy (The "Brick Dust" Effect): The planar nature of the biphenyl-pyrazole scaffold allows for efficient

    
    -
    
    
    
    stacking in the solid state. This results in high melting points (often
    
    
    C).[1] The energy required to break this crystal lattice is higher than the solvation energy water can provide.

The Trap: When you dilute a DMSO stock into buffer, you create a state of high supersaturation . The compound is kinetically trapped for milliseconds before the water strips away the DMSO, causing the molecules to re-aggregate and crash out.

Module 2: The Triage – Solubilization Decision Matrix

Before attempting a protocol, use this logic flow to select the correct solubilization strategy.

SolubilityDecisionTree Start START: Analyze Structure CheckIonizable Are there ionizable groups? (COOH, NH2, SO3H) Start->CheckIonizable YesIon Yes CheckIonizable->YesIon  Acid/Base present NoIon No (Neutral Scaffold) CheckIonizable->NoIon  Only Pyrazole/Phenyl rings PHAdjust pH Adjustment Strategy (Target pH = pKa +/- 2) YesIon->PHAdjust CheckAssay Is this for a Cell-Based Assay? NoIon->CheckAssay PHAdjust->CheckAssay If pH is phys. compatible YesCell Yes (Toxicity Concern) CheckAssay->YesCell  DMSO limit < 0.5% NoCell No (Enzymatic/In Vitro) CheckAssay->NoCell  DMSO limit > 1% Cyclodextrin Protocol B: Cyclodextrin Complexation (HP-β-CD) YesCell->Cyclodextrin Cosolvent Protocol A: Optimized Cosolvent System (DMSO + Tween) NoCell->Cosolvent

Figure 1: Solubilization Strategy Decision Tree. Use this logic to determine if pH adjustment, cosolvents, or complexation is the safest route for your specific assay conditions.

Module 3: Proven Protocols
Protocol A: The "Solvent Shift" (For Enzymatic/Biochemical Assays)

Best for: Assays tolerant of 1–5% DMSO.

The Concept: Instead of "shocking" the compound by adding DMSO stock directly to water, we use an intermediate polarity step to prevent immediate nucleation.

Reagents:

  • Compound Stock (10 mM in DMSO)

  • Intermediate Buffer: 50% DMSO / 50% Water (v/v)

  • Assay Buffer: Your standard buffer (e.g., PBS, HEPES) + 0.05% Tween-80 (Critical: Surfactant prevents micro-aggregation).

Step-by-Step:

  • Prepare the Intermediate: Dilute your 10 mM stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM compound in 55% DMSO. (Usually remains soluble).

  • The Slow Shift: Add the Assay Buffer (containing Tween-80) to the Intermediate solution dropwise with constant vortexing.

    • Target: Dilute 1:10 again.

    • Final: 100 µM compound in ~5.5% DMSO.

  • Verification: Measure UV absorbance at 600nm. If OD > 0.05, aggregation has occurred.

Why this works: The Tween-80 coats the hydrophobic biphenyl surface, preventing the "brick dust" stacking interactions as the solvent polarity increases [1].

Protocol B: The "Host-Guest" Complexation (For Cell-Based Assays)

Best for: Assays requiring low DMSO (<0.5%) or high concentrations (>100 µM).

The Concept: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the lipophilic biphenyl moiety, shielding it from water without altering the compound's chemical structure.

Reagents:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®).
    
  • Compound Solid (Powder) OR High Conc. DMSO Stock.[2][3]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your aqueous buffer (e.g., PBS). Filter sterilize (0.22 µm).
    
  • Solubilization (Method 1 - Preferred for Stability):

    • Add solid compound to the 20% CD solution.

    • Sonicate for 30 minutes at 37°C.

    • Shake overnight at room temperature (Thermodynamic equilibration).

    • Filter to remove undissolved solid.

  • Solubilization (Method 2 - Rapid/Kinetic ):

    • Add DMSO stock (e.g., 2 µL) to the 20% CD solution (198 µL) while vortexing vigorously.

    • Note: The CD cavity captures the drug as it leaves the DMSO [2].

Data Comparison: Biphenyl Pyrazole Solubility

Solvent SystemSolubility Limit (approx.)Stability (Time to Precipitate)Biological Toxicity
PBS Only < 1 µMImmediateNone
PBS + 1% DMSO ~10 µM< 1 HourLow
PBS + 0.1% Tween 80 ~50 µM4-6 HoursLow-Moderate
20% HP-

-CD
> 500 µM > 24 Hours Very Low
Module 4: Mechanism of Action (Visualized)

Understanding why your compound crashes out helps you prevent it. The diagram below illustrates the "Spring and Parachute" effect utilized in Protocol B.

SpringParachute Solid Solid Drug (Brick Dust) Low Energy DMSO DMSO Stock (High Energy 'Spring') Solid->DMSO Dissolution Precip Precipitation (Crash Out) DMSO->Precip + Water (Rapid) CD Cyclodextrin Complex ('Parachute') DMSO->CD + HP-β-CD (Stabilization) Precip->Solid Ostwald Ripening Bio Bioavailable Solution CD->Bio Equilibrium Release

Figure 2: The Spring and Parachute Effect. DMSO acts as the "Spring" (high energy state). Without a stabilizer, the drug crashes (red path). Cyclodextrins act as a "Parachute" (green path), maintaining the drug in a metastable soluble state long enough for biological action [3].

Module 5: Frequently Asked Questions (FAQ)

Q: Can I just adjust the pH to dissolve my biphenyl pyrazole? A: Likely not. The pyrazole nitrogen is a very weak base (pKa ~2.5) and the N-H is a very weak acid (pKa ~14). Unless you have an added amine or carboxylic acid side chain, the molecule remains neutral at physiological pH (7.4). Adjusting pH to extremes (pH < 2 or pH > 12) to force solubility will likely destroy your biological assay or degrade the compound [4].

Q: My solution looks clear, but my IC50 values are fluctuating wildly. Why? A: You likely have micro-precipitates or colloidal aggregates. The solution appears clear to the naked eye, but the compound is not truly dissolved.

  • Diagnostic: Spin your "soluble" sample at 10,000 x g for 10 minutes. Measure the concentration of the supernatant. If it drops significantly compared to the pre-spin sample, you had a colloid, not a solution.

Q: Why is HP-


-CD preferred over 

-CD or

-CD?
A: Cavity size fit. The biphenyl moiety requires a cavity diameter of roughly 6.0–6.5 Å.
  • 
    -CD (4.7–5.3 Å) is too small.
    
  • 
    -CD (7.5–8.3 Å) is too loose, leading to low stability constants.
    
  • 
    -CD (6.0–6.5 Å) offers the optimal steric fit for phenyl and biphenyl rings [5].
    
References
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.[2][4][5][6][7][8] Pharmacological Reviews.

  • BenchChem Technical Support. (2025). Solubility and Stability of Pyrazole Derivatives.

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications.[9][10] International Journal of Pharmaceutics.

Sources

Optimization

Minimizing side reactions during the ethoxylation of biphenyl precursors

Welcome to the technical support center for the ethoxylation of biphenyl precursors. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the ethoxylation of biphenyl precursors. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into minimizing side reactions and optimizing your experimental outcomes. This resource is structured to address both immediate troubleshooting needs and foundational questions you may have during your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of recommended actions to resolve the issue.

Issue 1: My final product has a broad molecular weight distribution (high polydispersity).

Question: I performed a base-catalyzed ethoxylation of a hydroxylated biphenyl, but my analysis (GPC/MALDI-TOF) shows a much wider range of ethoxymer chains than expected. What could be the cause, and how can I achieve a narrower distribution?

Answer: A broad molecular weight distribution is a common challenge in ethoxylation and typically points to issues with reaction kinetics and conditions. Ethoxylated alcohols can be more prone to further ethoxylation than the starting alcohol, which complicates control.[1]

Potential Causes & Recommended Actions:

  • Catalyst Type: Standard strong base catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are known to produce a broader distribution of ethoxymer chains.[2]

    • Action: Consider switching to a narrow-range ethoxylation catalyst. Heterogeneous catalysts or certain modified alkaline catalysts can provide better selectivity and a more peaked distribution.[3][4] While Lewis acid catalysts can produce a narrower distribution, they significantly increase the risk of side reactions, particularly the formation of 1,4-dioxane, and are often not recommended unless byproducts can be effectively removed.[2][5]

  • Inconsistent Reaction Temperature: The ethoxylation reaction is highly exothermic (approximately -92 kJ/mol of ethylene oxide).[1] Poor temperature control can lead to "hot spots" in the reactor where the reaction rate accelerates, causing some chains to grow much faster than others.

    • Action: Ensure your reactor has an efficient heat exchange system and that the temperature is precisely controlled throughout the ethylene oxide addition.[6] Implement a controlled, slow addition of ethylene oxide to prevent rapid temperature spikes.[7]

  • Inefficient Mixing: If the ethylene oxide is not dispersed homogeneously throughout the biphenyl precursor substrate, localized areas of high concentration will lead to rapid, uncontrolled polymerization on nearby molecules.

    • Action: Optimize the stirring or agitation in your reactor. For larger-scale reactions, specialized reactors such as a Loop Reactor may be necessary to ensure efficient mass transfer.[2]

Issue 2: My product is discolored (yellow to brown).

Question: After neutralizing the catalyst and purifying my product, it has an undesirable yellow or brown tint. What causes this discoloration, and how can I prevent it?

Answer: Product coloration is almost always a sign of impurities or degradation products. The source can be traced to the reactants, the reaction conditions, or post-reaction handling.

Potential Causes & Recommended Actions:

  • Impure Reactants: The presence of aldehydes, iron, or other contaminants in the biphenyl precursor or the ethylene oxide can lead to colored byproducts.

    • Action: Use high-purity reactants. Ensure the purity of your starting materials via appropriate analytical techniques (e.g., GC-MS, HPLC) before starting the reaction.[6]

  • High Reaction Temperatures: Excessive heat can cause thermal degradation of the reactants or the ethoxylated product, leading to the formation of chromophores.[6]

    • Action: Optimize the reaction temperature to find a balance between an efficient reaction rate and product stability. Avoid exceeding the recommended temperature range for your specific substrate and catalyst system (typically 120-180°C).[1][6]

  • Oxidation: Exposure to air (oxygen) at high temperatures can cause oxidative degradation.

    • Action: Ensure the reactor is thoroughly purged with an inert gas, such as nitrogen, before heating and introducing the reactants. Maintain a positive pressure of inert gas throughout the reaction to prevent air ingress.[6]

Issue 3: GC-MS analysis shows a significant peak corresponding to 1,4-Dioxane.

Question: I've detected a notable amount of 1,4-dioxane in my ethoxylated biphenyl product. What is the mechanism of its formation, and what are the most effective strategies to minimize it?

Answer: 1,4-Dioxane is a cyclic ether that is a common and highly regulated byproduct of ethoxylation.[8][9] It is formed from the dimerization of ethylene oxide, a reaction that is particularly favored under acidic conditions.[10]

Mechanism of 1,4-Dioxane Formation

The diagram below illustrates the desired ethoxylation pathway versus the side reaction that forms 1,4-dioxane. Acidic conditions protonate the oxygen of ethylene oxide, making it susceptible to nucleophilic attack by another ethylene oxide molecule, leading to cyclization.

cluster_0 Desired Ethoxylation Pathway (Base-Catalyzed) cluster_1 1,4-Dioxane Formation (Acid-Catalyzed) BiphenylOH Biphenyl-OH Product1 Biphenyl-O-CH2CH2-OH BiphenylOH->Product1 + Ethylene Oxide (KOH Catalyst) EO1 Ethylene Oxide EO2 Ethylene Oxide Dioxane 1,4-Dioxane EO2->Dioxane + Ethylene Oxide (H+ Catalyst) Dimerization EO3 Ethylene Oxide

Caption: Step-by-step workflow for lab-scale ethoxylation.

Q4: What analytical techniques are best for characterizing my ethoxylated biphenyl product?

A combination of techniques is recommended for a comprehensive characterization.

Analytical TechniqueInformation ProvidedKey Considerations
GC-MS Identifies and quantifies volatile byproducts (e.g., 1,4-dioxane) and unreacted starting material. [6][8]High molecular weight ethoxylates may require derivatization (silylation) to increase volatility. [11]
HPLC Separates oligomers based on the number of ethoxy units (normal phase) or alkyl chain hydrophobicity (reversed phase). [11][12]Requires chromophores for UV detection; other detectors like ELSD or MS may be necessary. [13]
MALDI-TOF MS Provides a detailed profile of the molecular weight distribution (polydispersity) of the ethoxylated product. [14][15]Matrix selection and laser power must be optimized to prevent fragmentation. [15]
FT-IR Confirms the presence of characteristic functional groups (e.g., C-O-C ether linkages, terminal -OH group).Provides structural confirmation rather than quantitative distribution data.
GPC Determines the average molecular weight and polydispersity index (PDI) of the polymer mixture.Requires calibration with appropriate standards.
References
  • Univar Solutions. (2026, February 19).
  • The Environmental Litigation Group, P.C. (2025, January 13). How 1,4-Dioxane is Manufactured and Used in Various Industries.
  • BenchChem.
  • BenchChem.
  • Sasol. (2009, May 6).
  • Google Patents.
  • Wikipedia. 1,4-Dioxane.
  • ResearchGate.
  • Swinburne University of Technology.
  • MDPI. (2021, October 26).
  • PubMed. (2001, June 15). Dehalogenation, denitration, dehydroxylation, and angular attack on substituted biphenyls and related compounds by a biphenyl dioxygenase.
  • ResearchGate.
  • Wikipedia.
  • ResearchGate.
  • National Center for Biotechnology Information. (2025, July 16).
  • Taylor & Francis Online.
  • American Chemistry Council. (2023). ETHYLENE OXIDE PRODUCT STEWARDSHIP GUIDANCE MANUAL.
  • National Center for Biotechnology Information. (2023, June 16).
  • CORE.
  • European Patent Office. (2012, June 20). PROCESS FOR PREPARATION OF ALKOXYLATED ALKYLAMINES / ALKYL ETHER AMINES WITH PEAKED DISTRIBUTION.
  • YouTube. (2023, October 12).
  • ResearchGate.
  • Cheresources.com Community. (2010, May 31).
  • SciELO.
  • Patsnap. (2002, January 29).
  • ResearchGate. The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion.
  • Google Patents.
  • Selerity Technologies.

Sources

Troubleshooting

I. The Thermodynamics &amp; Kinetics of Pyrazole Ring Closure

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselectivit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the regioselectivity and yield of pyrazole ring closures.

The condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines (the Knorr pyrazole synthesis) is notoriously sensitive to reaction conditions. Below is an in-depth, causality-driven guide to optimizing reaction temperature to control regioselectivity, overcome stalled intermediates, and ensure reproducible workflows.

To troubleshoot pyrazole synthesis, one must understand the causality behind the reaction pathway. The reaction occurs in two primary stages: initial nucleophilic attack to form a hydrazone (or hemiaminal), followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Temperature dictates whether the reaction operates under kinetic control or thermodynamic control :

  • Kinetic Control (Low Temperature, 0°C to 25°C): The reaction pathway is governed by the activation energy. The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon. This typically yields a single, highly favored regioisomer.

  • Thermodynamic Control (High Temperature, >80°C): The initial nucleophilic attack becomes reversible. The system equilibrates to favor the most sterically stable product, often resulting in a frustrating mixture of regioisomers.

Mechanism A 1,3-Dicarbonyl + Substituted Hydrazine B Nucleophilic Attack (Kinetic Preference) A->B C Hydrazone Intermediate B->C D Hydroxypyrazolidine (Ring Closure) C->D E Dehydration (Temperature Dependent) D->E F Kinetic Pyrazole (Favored at 0-25°C) E->F Low Temp G Thermodynamic Pyrazole (Favored at >80°C) E->G High Temp G->F Re-equilibration (Rare/Harsh)

Mechanism of Knorr pyrazole synthesis highlighting temperature-dependent control.

II. Frequently Asked Questions (FAQs)

Q1: Why am I getting a 60:40 mixture of regioisomers instead of a single pyrazole product? A1: You are likely running the reaction at too high of a temperature (e.g., refluxing in ethanol), pushing the system toward thermodynamic control. To improve regioselectivity, lower the temperature to 10°C–25°C. For example, industrial processes often maintain the reaction in toluene at 15°C to 25°C to achieve isomer ratios exceeding 87:13[1]. Additionally, using polar aprotic solvents like N,N-dimethylacetamide (DMAc) at room temperature can furnish highly regioselective 1-aryl-3,4,5-substituted pyrazoles[2].

Q2: I lowered the temperature to improve selectivity, but my reaction stalled. LC-MS shows a major peak at[M+H]+18. What happened? A2: You have successfully trapped the kinetic intermediate! The mass of [M+H]+18 corresponds to the hydroxypyrazolidine intermediate. While low temperatures favor regioselective ring closure, the final dehydration step to aromatize the pyrazole requires energy. If the reaction stalls here, do not boil the mixture (which risks scrambling the isomers). Instead, add a mild acid catalyst (e.g., glacial acetic acid) and gently warm to 40°C to facilitate dehydration without losing kinetic selectivity.

Q3: Are there non-traditional temperature/solvent combinations that bypass these rules? A3: Yes. Recent advancements utilizing Utopia Point Bayesian Optimization (UPBO) have revealed that basic conditions can sometimes enable highly selective synthesis of N2-methyl isomers by forming a reversible hemiaminal intermediate prior to dehydration[3]. Furthermore, transient flow kinetic studies have shown that the Knorr synthesis can exhibit autocatalytic pathways under neutral conditions, meaning temperature optimization must be tightly coupled with pH control[4].

III. Troubleshooting Workflow

Use the following decision tree to diagnose and resolve temperature-dependent issues during your synthesis.

Troubleshooting N1 Analyze LC-MS/NMR Reaction Profile N2 Isomer Ratio < 90:10? N1->N2 N3 Mass = [M+H]+18? (Hydroxypyrazolidine) N2->N3 No (Good Selectivity) N4 Lower Temp to 0-20°C Use DMAc or Toluene N2->N4 Yes (Poor Selectivity) N5 Increase Temp to 40-60°C or Add Acid (AcOH) N3->N5 Yes (Incomplete Dehydration) N6 Reaction Complete Proceed to Workup N3->N6 No (Desired Pyrazole)

Troubleshooting workflow for resolving poor regioselectivity and incomplete ring closure.

IV. Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, do not rely on a single endpoint check. This protocol is designed as a self-validating system , incorporating specific analytical checkpoints to verify the mechanism at each temperature stage.

Protocol: Kinetically Controlled Regioselective Pyrazole Synthesis

Step 1: Reagent Preparation & Pre-cooling

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in anhydrous toluene or DMAc (0.2 M).

  • Cool the reaction vessel to 10°C using a temperature-controlled chiller. Causality: Pre-cooling prevents localized exothermic hotspots that could trigger thermodynamic equilibration upon reagent addition.

Step 2: Controlled Nucleophilic Addition

  • Add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes.

  • Stir at 10°C to 15°C for 2–4 hours.

  • Validation Checkpoint 1: Pull an aliquot for LC-MS. You should observe the disappearance of the starting materials and the appearance of the intermediate mass [M+H+18]. If starting materials remain, extend the stirring time. Do not raise the temperature yet.

Step 3: Cyclization & Dehydration

  • Once Checkpoint 1 confirms intermediate formation, slowly allow the reaction to warm to room temperature (25°C).

  • If the intermediate persists after 12 hours, add 0.1 equiv of glacial acetic acid to lower the activation energy of the dehydration step.

  • Validation Checkpoint 2: Monitor via LC-MS. The [M+H+18] peak must transition completely to the target [M+H] mass. The ratio of regioisomeric peaks in the UV trace should be > 90:10.

Step 4: Quenching and Isolation

  • Quench the reaction by pouring it into ice-cold water.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under vacuum.

V. Quantitative Data Summary

The table below summarizes the expected outcomes when modulating temperature during the Knorr pyrazole synthesis, based on aggregate literature and empirical observations.

Reaction TemperatureDominant Control MechanismTypical Isomer Ratio (N1:N2)Intermediate StatusCommon Outcome / Troubleshooting Action
-10°C to 0°C Strict Kinetic> 95:5Stalled at HydrazoneIncomplete ring closure. Requires extended time or mild acid.
15°C to 25°C Kinetic85:15 to 98:2HydroxypyrazolidineHigh selectivity. Dehydration may be slow; monitor via LC-MS.
60°C to 80°C Mixed60:40 to 70:30Fully dehydratedLower selectivity, but rapid and complete conversion.
> 100°C (Reflux) ThermodynamicVariable (Steric-driven)Fully dehydratedRisk of degradation, tarring, or favoring the undesired thermodynamic isomer.

VI. References

  • Gosselin, F. et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters. [Link]

  • Zucchelli, V. et al. "Process for the regioselective synthesis of 1,3,4-substituted pyrazoles." World Intellectual Property Organization, WO2015155713A1.

  • Sapegin, A. et al. "Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones." International Journal of Molecular Sciences. [Link]

  • Christensen, M. et al. "Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation." Journal of the American Chemical Society. [Link]

  • Smith, J. et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering. [Link]

Sources

Optimization

Removing palladium impurities from 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL

Subject: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol Executive Summary You are encountering challenges in removing residual palladium (Pd) from 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol . This is a known...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

Executive Summary

You are encountering challenges in removing residual palladium (Pd) from 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol . This is a known issue with pyrazole-based scaffolds. The N2-nitrogen of the pyrazole ring and the hydroxyl/enol tautomer at the 3-position act as effective bidentate ligands, creating stable Pd-complexes that resist standard filtration (Celite) or aqueous extraction.

To meet ICH Q3D guidelines (typically <10–20 ppm for oral APIs), you must transition from passive separation to active chemical scavenging . This guide details the protocols for screening and implementing silica-based scavengers, which offer the highest selectivity for this specific lipophilic biphenyl system.

Part 1: The Scavenger Selection Protocol

Do not proceed to bulk purification without a screening step. The affinity of the pyrazole moiety for Pd varies based on the specific catalyst ligands used in your Suzuki coupling (e.g., PPh3, dppf, XPhos).

Recommended Scavengers

For N-heterocycle containing APIs, we recommend Silica-based scavengers over Activated Carbon. Carbon often leads to yield loss due to non-specific adsorption of the lipophilic biphenyl tail.

Scavenger TypeFunctional GroupMechanismBest For
SiliaMetS® Thiol Si-(CH₂)₃-SHBinding Pd(II) & Pd(0)First Choice. High affinity, broad solvent compatibility.
SiliaMetS® Thiourea Si-(CH₂)₃-NH-CS-NH₂Chelating Pd(II)Excellent for cationic Pd species; often outperforms Thiol for N-heterocycles.
SiliaMetS® DMT DimercaptotriazineStrong ChelationUse if Thiol/Thiourea fail. Very high affinity but more expensive.
Activated Carbon N/AAdsorptionBackup only. Use if cost is critical and yield loss (>10%) is acceptable.
Screening Experiment (Small Scale)

Objective: Determine the most effective scavenger for your specific crude matrix.

  • Preparation: Dissolve 100 mg of crude product in 2 mL of THF or DMF (Solubility is key; do not use alcohols if precipitation occurs).

  • Loading: Add 4 equivalents of scavenger (relative to the residual Pd content, usually estimated at 5–10 wt% of the product if unknown).

  • Incubation: Stir at 50°C for 4 hours . (Room temperature is often insufficient for pyrazole-Pd complexes).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Analyze filtrate via ICP-MS or ICP-OES.

Part 2: Bulk Purification Workflow

Once the optimal scavenger is identified (typically Thiol or Thiourea ), scale up using this self-validating protocol.

Reagents:

  • Crude 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

  • Selected Scavenger (e.g., SiliaMetS® Thiol)[1][2][3][4]

  • Solvent: THF (preferred) or 2-MeTHF. Avoid DCM (poor solubility for this scaffold).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in THF (10–20 volumes). Ensure the solution is homogeneous. If the solution is cloudy, heat to 40°C.

    • Why? Scavengers work on soluble Pd.[4] If Pd is trapped in precipitated product, it cannot be scavenged.

  • Charging: Add the scavenger.

    • Standard Loading: 10–20% w/w relative to the crude mass (or 4–8 molar equivalents relative to Pd).

  • Treatment: Agitate at 60°C for 4–12 hours .

    • Note: The biphenyl pyrazole structure is thermally stable. Heat promotes ligand exchange, releasing Pd from the pyrazole N to the scavenger thiol.

  • Filtration: Cool to room temperature. Filter through a pad of Celite or a sintered glass funnel to remove the silica scavenger.

  • Wash: Wash the filter cake with 2 volumes of THF to recover adsorbed product.

  • Isolation: Concentrate the filtrate and induce crystallization (e.g., add Heptane or Ethanol) to isolate the purified solid.

Part 3: Visualization of Workflows
Figure 1: Scavenging Process Flow

This diagram outlines the logical flow from crude material to purified API, including decision points for solvent selection.

ScavengingWorkflow Start Crude Product (High Pd) Solubility Check Solubility (THF/DMF) Start->Solubility Screen Scavenger Screen (Thiol vs Thiourea) Solubility->Screen Selection Select Best Scavenger Screen->Selection Bulk Bulk Treatment (60°C, 4-12h) Selection->Bulk Filter Filtration (Remove Silica) Bulk->Filter Analysis ICP-MS Analysis Filter->Analysis Analysis->Bulk Fail (>Limits) End Purified API (<10 ppm Pd) Analysis->End Pass

Caption: Operational workflow for palladium removal using silica-based scavengers.

Part 4: Troubleshooting & FAQs

Q1: The Pd levels dropped from 1000 ppm to 100 ppm, but I need <10 ppm. What now? A: This "plateau" effect suggests an equilibrium has been reached.

  • Action 1: Perform a second treatment on the filtrate with fresh scavenger.

  • Action 2: Increase temperature to reflux (THF: 66°C). Higher energy is needed to break the specific pyrazole-Pd coordination bond.

  • Action 3: Switch to SiliaMetS® DMT . The triazine ligand often captures Pd species that thiols miss.

Q2: My product is precipitating during the scavenger step. A: This stops the scavenging process immediately.

  • Solution: Add a co-solvent like DMF (10%) to maintain solubility, or increase the reaction temperature. The scavenger must encounter the Pd in the liquid phase.

Q3: Can I use Activated Carbon (Charcoal)? A: Proceed with caution. The biphenyl moiety in your molecule is highly lipophilic and will bind strongly to carbon, leading to yield losses of 15–30%. If you must use carbon, use Darco KB-G and limit contact time to <2 hours.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Pd Analysis Result IsLow < Limit (10ppm)? Start->IsLow IsHigh > Limit? Start->IsHigh ActionPass Release Batch IsLow->ActionPass Yes SolubilityIssue Precipitation Observed? IsHigh->SolubilityIssue YieldIssue Low Yield? SolubilityIssue->YieldIssue No ActionSolvent Add DMF/DMSO or Heat SolubilityIssue->ActionSolvent Yes ActionRetreat Retreat with Fresh Scavenger YieldIssue->ActionRetreat No ActionSwitch Switch from Carbon to Silica Thiol YieldIssue->ActionSwitch Yes (using Carbon)

Caption: Decision logic for addressing residual palladium or process failures.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2019. Link

  • Palladium Removal using Silica-Based Scavengers. SiliCycle Application Notes, 2022. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004. Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005. Link

Sources

Troubleshooting

NMR Technical Support Center: Resolving Keto-Enol Tautomerization Interference

As a Senior Application Scientist, I frequently encounter researchers struggling with "impure" NMR spectra that are, in reality, perfectly pure compounds exhibiting keto-enol tautomerism. Tautomerization introduces a dyn...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with "impure" NMR spectra that are, in reality, perfectly pure compounds exhibiting keto-enol tautomerism. Tautomerization introduces a dynamic thermodynamic equilibrium into your sample, meaning the structural state of your molecule is actively changing during acquisition.

This technical support guide is designed to help you definitively distinguish tautomers from structural impurities, understand the physical causality behind your spectral artifacts, and implement self-validating experimental workflows to regain control over your NMR analysis.

Part 1: Diagnostic FAQs (The "Why" and "What")

Q1: I see duplicate peak sets in my


 NMR spectrum. How do I definitively know if this is a keto-enol tautomerization or just a co-eluting impurity? 
A1:  Impurities and tautomers behave fundamentally differently under physical perturbation. An impurity will maintain a constant integration ratio relative to your main product regardless of the solvent or temperature. Tautomers, however, exist in a dynamic thermodynamic equilibrium (

). If you alter the physical environment—such as changing the solvent polarity or the temperature—the integration ratio of the two peak sets will systematically shift if they are tautomers[1]. For absolute confirmation, running a 2D EXSY experiment will reveal chemical exchange cross-peaks exclusively for tautomeric systems[2].

Q2: Why does my acyclic


-diketone show almost 100% enol form in 

, but a significant keto population in

?
A2: This phenomenon is governed by Meyer's Rule . In acyclic

-dicarbonyls, the enol tautomer forms a highly stable, six-membered intramolecular hydrogen bond. This internal H-bond "hides" the polarity of the hydroxyl and carbonyl groups, making the enol tautomer significantly less polar than the open-chain keto tautomer. In a non-polar solvent like

, this non-polar enol is thermodynamically favored. However, when you switch to a highly polar, H-bond accepting solvent like

, the solvent molecules disrupt the intramolecular H-bond, stabilizing the more polar keto form via intermolecular dipole-dipole interactions[1][3].

Q3: My peaks are broad, unresolved, and look like "humps" at room temperature. What is the physical cause? A3: Your sample is trapped in the intermediate exchange regime . The NMR spectrometer requires a finite amount of time to distinguish two frequencies, roughly proportional to


 (where 

is the difference in resonance frequencies in Hz). If the tautomerization kinetic rate constant (

) is on the same order of magnitude as

, the instrument cannot resolve the two states, resulting in peak coalescence. You must modulate the thermal energy (via VT-NMR) to push the system into either the fast exchange (

) or slow exchange (

) limit[4].

Part 2: Experimental Methodologies & Workflows

To resolve tautomeric interference, you must treat your NMR tube as a dynamic reaction vessel. The following protocols are designed as self-validating systems : the data generated inherently proves the success of the experiment.

Workflow 1: Validating Chemical Exchange via 2D EXSY NMR

Exchange Spectroscopy (EXSY) is the gold standard for proving tautomerization. It uses the exact same pulse sequence as NOESY but tracks the physical movement of a proton from one chemical environment to another. Because the nuclear spin state is conserved during this physical transfer, EXSY cross-peaks will always share the same phase as the diagonal peaks, providing a built-in internal control against NOE artifacts[2][5].

Step-by-Step Protocol:

  • Sample Preparation: Prepare a highly concentrated sample (~50 mM) in a non-protic deuterated solvent (e.g.,

    
     or 
    
    
    
    ) to prevent rapid deuterium exchange with the enolic proton.
  • Determine

    
     Relaxation:  Run a standard inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the exchanging protons (typically the
    
    
    -proton and the enolic proton).
  • Set Mixing Time (

    
    ):  Set the EXSY mixing time (
    
    
    
    on Bruker systems) to approximately
    
    
    . If
    
    
    is too short, the chemical exchange won't have time to occur; if it is too long, the signal will be lost to longitudinal relaxation.
  • Acquisition & Phasing: Acquire the 2D NOESY/EXSY spectrum. During processing, phase the diagonal peaks to be positive (usually represented by a specific color, e.g., red).

  • Data Interpretation: Locate the cross-peaks connecting the suspected keto and enol signals. If the cross-peaks have the same phase as the diagonal, you have definitively proven chemical exchange (tautomerization). If they have the opposite phase, you are observing through-space NOE correlations of a static molecule or impurity[2].

DiagnosticWorkflow Start Observe Duplicate NMR Peak Sets EXSY Run 2D NOESY/EXSY Experiment Start->EXSY PhaseCheck Check Cross-Peak Phase vs. Diagonal EXSY->PhaseCheck Tautomer Same Phase (Positive) -> Chemical Exchange (Tautomer) PhaseCheck->Tautomer Yes Impurity Opposite/No Phase -> No Exchange (Impurity/Diastereomer) PhaseCheck->Impurity No

Diagnostic logic tree for resolving duplicate NMR signals.

Workflow 2: Resolving Coalescence via Variable Temperature (VT) NMR

If your peaks are broad, you must freeze out the exchange. By lowering the temperature, you remove thermal energy, dropping the kinetic rate constant


 below the activation barrier (

). Once

, the exchange is "frozen" on the NMR timescale, yielding sharp peaks for both tautomers[4].

Step-by-Step Protocol:

  • Probe Calibration: Calibrate the NMR probe temperature using a standard 100% methanol sample (for low-temperature studies). Measure the chemical shift difference between the

    
     and 
    
    
    
    peaks to calculate the exact internal temperature.
  • Solvent Selection: Ensure your solvent has a freezing point well below your target temperature (e.g.,

    
     freezes at 176 K; Toluene-
    
    
    
    freezes at 178 K).
  • Cooling Gradient: Lower the temperature in 10 K increments from 298 K down to your target (e.g., 203 K).

  • Thermal Equilibration (Critical): Allow a strict 10-minute thermal equilibration at each step. Failing to do so causes convection currents inside the NMR tube, which will destroy your shimming and artificially broaden the lines, mimicking chemical exchange.

  • Thermodynamic Extraction: Once in the slow exchange regime, integrate the distinct keto and enol peaks to find

    
    . Plot 
    
    
    
    vs
    
    
    (a van 't Hoff plot) to extract the enthalpy (
    
    
    ) and entropy (
    
    
    ) of the tautomerization[1].

VTNMR RoomTemp Room Temp: k ≈ Δν (Intermediate Exchange) Broad Broad / Coalesced Peaks RoomTemp->Broad Heat Increase Temp (VT-NMR) k >> Δν Broad->Heat Cool Decrease Temp (VT-NMR) k << Δν Broad->Cool Fast Fast Exchange: Single Sharp Averaged Peak Heat->Fast Slow Slow Exchange: Distinct Sharp Peaks (Keto & Enol) Cool->Slow

Impact of thermal modulation on NMR timescale and peak resolution.

Workflow 3: Shifting the Equilibrium via Solvent Titration

This protocol leverages Meyer's rule to intentionally push the tautomeric equilibrium toward a desired state, simplifying the spectrum for structural assignment[3][6].

Step-by-Step Protocol:

  • Baseline qNMR: Acquire a quantitative

    
     NMR spectrum with a long relaxation delay (
    
    
    
    ) in a non-polar solvent (e.g.,
    
    
    or
    
    
    ). Integrate the distinct
    
    
    -protons (keto) and vinylic protons (enol) to determine the baseline
    
    
    .
  • Titration: Sequentially add known volumetric aliquots (e.g., 50

    
    ) of a highly polar, deuterated solvent (e.g., 
    
    
    
    ) directly to the NMR tube.
  • Re-acquisition & Tracking: Re-run the spectrum after each addition. You will observe a systematic, quantifiable shift toward the keto form as the bulk dielectric constant of the binary solvent mixture increases[3].

Part 3: Quantitative Data Summaries

Table 1: Solvent Dielectric Effects on -Dicarbonyl Tautomerization

This table summarizes how solvent selection dictates the predominant tautomer based on Meyer's Rule.

SolventDielectric Constant (

)
Predominant Tautomer (

-diketones)
Causality / Physical Rationale
Benzene-

(

)
2.28Enol (Highly Favored)Non-polar environment heavily favors the less polar, intramolecularly H-bonded enol form.
Chloroform-

(

)
4.81Enol (Favored)Low polarity maintains the stability of the enol's internal hydrogen bond.
Methanol-

(

)
32.7Mixed / Keto Shift Protic solvent begins to disrupt internal H-bonds via competitive intermolecular H-bonding.
DMSO-

46.8Keto (Favored)High polarity and strong H-bond accepting nature disrupts the enol ring, stabilizing the polar keto dipoles.
Table 2: NMR Timescale & Exchange Regimes

A diagnostic matrix for identifying your current exchange regime and the required corrective action.

Exchange Rate (

) vs Frequency (

)
Regime NameSpectral AppearancePhysical State of MoleculeCorrective Action Required

Slow Exchange Two distinct, sharp sets of peaks.Tautomer lifetime is long relative to NMR acquisition.None. Integrate peaks directly to find

.

Intermediate Broad, coalesced "humps"; loss of J-coupling.Tautomerizing during the excitation/relaxation pulse.Cool sample (VT-NMR) to reach slow exchange.

Fast Exchange Single, sharp set of time-averaged peaks.Rapid interconversion; instrument sees a blur of both states.Cool sample (VT-NMR) to resolve individual tautomers.

Part 4: References

  • Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures ScholarWorks (California State University)[Link]

  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Journal of Chemical Education - ACS Publications[Link]

  • An NMR Study of Keto-Enol Tautomerization University of Missouri System (MOspace)[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers (EXSY) ACS Omega - ACS Publications[Link]

  • Study on enol – enol tautomerism based on NMR spectroscopy recorded in DMSO-d6 (VT-NMR) ResearchGate[Link]

  • Keto-Enol Tautomerism: Equilibrium Constants and Methodologies Chem Lab - Truman State University[Link]

  • EXSY (Exchange Spectroscopy, NMR) Principles Chem-Station International Edition[Link]

Sources

Optimization

Strategies for scaling up synthesis of ethoxy-biphenyl pyrazoles

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges encountered when scaling up the synthesis of ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges encountered when scaling up the synthesis of ethoxy-biphenyl pyrazoles. These specific molecular scaffolds are highly valued in modern drug discovery, most notably serving as potent, peripherally active sodium channel blockers for the treatment of neuropathic pain[1].

Scaling up these syntheses from the bench to the pilot plant introduces significant chemical engineering challenges, including managing highly exothermic cyclizations, controlling regioselectivity, and ensuring the complete removal of heavy metal catalysts. This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to ensure your scale-up campaigns are safe, reproducible, and high-yielding.

I. Core Mechanistic Pathway & Workflow Visualization

The industrial synthesis of ethoxy-biphenyl pyrazoles typically follows a robust three-stage convergent pathway:

  • Suzuki-Miyaura Cross-Coupling: Assembly of the biphenyl core[2].

  • Claisen Condensation: Elongation of the acetophenone to a 1,3-diketone intermediate.

  • Cyclocondensation: Ring closure with hydrazine to form the pyrazole heterocycle, increasingly performed via flow chemistry to manage thermal hazards[3],[4].

G SM Ethoxy-Phenylboronic Acid + Bromo-Acetophenone Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) SM->Suzuki Biphenyl Ethoxy-Biphenyl Acetophenone Suzuki->Biphenyl Claisen Claisen Condensation (Ester, NaOEt) Biphenyl->Claisen Diketone Ethoxy-Biphenyl-1,3-Diketone Claisen->Diketone Cyclo Cyclocondensation (Hydrazine, Flow Reactor) Diketone->Cyclo API Ethoxy-Biphenyl Pyrazole Cyclo->API

Synthetic workflow for ethoxy-biphenyl pyrazoles via Suzuki coupling and flow cyclocondensation.

II. Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, every protocol described below operates as a closed, self-validating system. You must not proceed to the next synthetic step until the specific analytical validation criteria are met.

Protocol A: Biphenyl Core Assembly via Suzuki-Miyaura Coupling

Objective: Synthesize the ethoxy-biphenyl acetophenone intermediate with <10 ppm residual palladium.

  • Charge Reactor: To a 50 L glass-lined reactor, charge ethoxy-phenylboronic acid (1.05 eq) and the target bromo-acetophenone (1.0 eq).

    • Causality: A 5% molar excess of the boronic acid deliberately compensates for competitive protodeboronation side reactions that occur at scale.

  • Solvent & Base Addition: Add a degassed biphasic mixture of Toluene/Water (4:1 v/v) followed by K2CO3 (2.0 eq).

    • Causality: The biphasic system is strictly required because it dissolves both the organic substrates and the inorganic base, facilitating the crucial transmetalation step of the palladium catalytic cycle[2].

  • Catalyst Introduction: Under a strict N2 atmosphere, add Pd(PPh3)4 (0.05 mol%).

  • Reaction Execution: Heat the mixture to 80°C and agitate for 6 hours.

  • System Validation (Critical): Sample the organic layer and analyze via HPLC (254 nm). The reaction is validated as complete only when the bromo-acetophenone peak is <0.5% AUC. If >0.5%, continue heating for 2 hours and re-sample.

  • Workup & Scavenging: Separate the aqueous phase. Treat the organic layer with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) at 40°C for 4 hours to sequester the palladium, then filter.

Protocol B: Pyrazole Ring Closure via Continuous Flow Cyclocondensation

Objective: Safely convert the 1,3-diketone to the pyrazole API while preventing thermal runaway.

  • Precursor Preparation: Dissolve the intermediate ethoxy-biphenyl-1,3-diketone in anhydrous ethanol (0.5 M). Prepare a separate feed solution of hydrazine hydrate (1.2 eq) in ethanol.

  • Flow System Priming: Prime a stainless-steel coil microreactor (e.g., 5 mL internal volume) with anhydrous ethanol, setting the reactor jacket temperature to 90°C.

  • Continuous Pumping: Pump both substrate streams into a T-mixer at a 1:1 volumetric ratio, calibrating the pump rates to achieve a residence time of exactly 4 minutes.

    • Causality: Flow chemistry is mandated here because the massive surface-area-to-volume ratio of the microreactor instantly dissipates the hazardous exothermic energy released by the hydrazine reaction, preventing thermal runaway and degradation[3],[4].

  • System Validation (Critical): Route the reactor effluent through an inline FT-IR flow cell. The process is validated when the diketone carbonyl stretch (~1600 cm⁻¹) is completely absent in the product stream.

  • Isolation: Continuously route the validated effluent into a crystallizer maintained at 5°C to precipitate the highly pure ethoxy-biphenyl pyrazole API.

III. Troubleshooting Guides & FAQs

Q1: During the cyclocondensation step, I am observing a 70:30 mixture of pyrazole regioisomers. How can I control the regioselectivity at scale? A1: Regioisomer mixtures occur because the 1,3-diketone intermediate is asymmetrical. The initial nucleophilic attack by hydrazine can happen at either carbonyl carbon. To drive regioselectivity, you must exploit the electronic differences of the carbonyls. By switching the solvent from neutral ethanol to glacial acetic acid, you selectively protonate the more electron-rich carbonyl, directing the hydrazine attack to a single site and pushing the regiomeric ratio to >95:5.

Q2: We experienced a minor thermal excursion (runaway) during the batch addition of hydrazine hydrate. How do we mitigate this for the pilot plant? A2: Batch addition of hydrazine is inherently dangerous at scale due to poor heat transfer dynamics (low U-value). You must transition this step to continuous flow chemistry[3]. Microreactors eliminate the accumulation of unreacted hazardous intermediates and provide near-instantaneous heat dissipation, ensuring the reaction temperature never exceeds the set point[4]. Refer to Protocol B and Table 1 below.

Q3: The Claisen condensation to form the 1,3-diketone is stalling at 60% conversion, despite using excess sodium ethoxide. What is the root cause? A3: The reaction is stalling due to trace moisture in your solvent or reactor headspace. Sodium ethoxide is highly hygroscopic; in the presence of water, it hydrolyzes to form sodium hydroxide and ethanol. NaOH will saponify your ester starting material rather than catalyze the condensation. Ensure your reactor is baked out, use strictly anhydrous solvents (Karl Fischer titration < 100 ppm water), and maintain a positive nitrogen purge.

Q4: Our final ethoxy-biphenyl pyrazole API is failing release testing due to heavy metal contamination (Palladium > 50 ppm). How do we clear this? A4: Palladium from the Suzuki coupling[2] often complexes tightly with the nitrogen atoms of the pyrazole ring. Standard aqueous washes will not break this complex. You must implement a specialized metal scavenger (like a macroporous polystyrene-bound trimercaptotriazine) during the workup of the intermediate before the pyrazole ring is formed.

IV. Quantitative Data Presentation

The following table summarizes the critical process parameters and outcomes when scaling the pyrazole cyclocondensation step, demonstrating the scientific rationale for abandoning batch processes in favor of continuous flow microreactors.

Table 1: Scale-Up Metrics: Batch vs. Continuous Flow for Pyrazole Cyclocondensation

Process ParameterBatch Stirred-Tank (50 L)Continuous Flow MicroreactorCausality / Scientific Rationale
Heat Transfer Efficiency Low (U-value < 200 W/m²K)High (U-value > 1000 W/m²K)Microreactors prevent localized hot spots during the highly exothermic hydrazine addition[3].
Reaction Time 6 - 8 hours4 - 10 minutesRapid mixing at the micro-scale accelerates mass transfer and kinetic rates[4].
Regiomeric Purity 88% (Target Isomer)>96% (Target Isomer)Precise, uniform temperature control in flow prevents thermodynamically driven isomerization.
Overall Yield 75%92%Flow chemistry avoids the thermal degradation and byproduct formation common in extended batch heating[4].

V. References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. National Institutes of Health (NIH) / MDPI. URL:[Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. URL:[Link]

  • Discovery of a novel class of biphenyl pyrazole sodium channel blockers for treatment of neuropathic pain. PubMed / Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. URL:[Link]

Sources

Troubleshooting

Resolving precipitation issues during cooling steps in synthesis

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who struggle with product isolation during cooling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I frequently work with researchers and drug development professionals who struggle with product isolation during cooling crystallization. Precipitation issues—ranging from "oiling out" to amorphous crashing—are rarely just "bad luck." They are predictable kinetic and thermodynamic phenomena that can be precisely controlled once the underlying mechanisms are understood.

Below is our comprehensive troubleshooting guide, designed to help you diagnose phase-separation failures, understand the causality behind them, and implement self-validating protocols to ensure high-purity crystalline yields.

Diagnostic Workflow

DiagnosticWorkflow Start Cooling Step Initiated Observation Observe Precipitation Behavior Start->Observation OilingOut Liquid-Liquid Phase Separation (Oiling Out) Observation->OilingOut Droplets form Amorphous Rapid Amorphous Crashing Out Observation->Amorphous Cloudy/Powder Impurity Co-precipitation of Impurities Observation->Impurity Low purity yield FixOil Reduce cooling rate, Seed at mid-MSZW, Optimize solvent OilingOut->FixOil FixAmorph Map MSZW, Decrease cooling rate Amorphous->FixAmorph FixImp Hybrid anti-solvent approach, Isothermal hold Impurity->FixImp

Fig 1: Diagnostic workflow for identifying and resolving kinetic failures during cooling crystallization.

Troubleshooting FAQs

Q1: Why is my product "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing, and how do I fix it? A1: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated system separates into a secondary, solute-rich liquid phase (an emulsion) rather than integrating into a rigid solid crystal lattice[1]. Mechanistically, this happens when the integration of solute molecules into the crystal lattice is kinetically hindered, or when the system is pushed to a very high supersaturation too quickly[1]. Because the rate of phase separation exceeds the rate of nucleation, droplets form[2]. These highly mobile oil droplets act as excellent solvents for unwanted impurities, often resulting in an impure, glass-like non-crystalline solid if they eventually solidify[1][3].

Resolution: Oiling out is a kinetic phenomenon. To fix it, you must avoid operating at high supersaturation by generating it slowly—reduce your cooling rate[1]. More importantly, implement a precise seeding strategy. By adding high-purity seed crystals halfway into the Metastable Zone Width (MSZW), you bypass the energy barrier for primary nucleation, forcing the system to grow crystals on the seeds rather than phase-separate into an oil[1][2].

Q2: My product crashes out prematurely as an amorphous powder. What is the mechanistic cause, and how do I establish a self-validating protocol? A2: Premature "crashing out" is the result of exceeding the Metastable Zone Width (MSZW) too rapidly. The MSZW is the kinetic boundary between the saturation temperature (where solubility is thermodynamically fixed) and the temperature at which spontaneous primary nucleation is detected[4][5]. When the cooling rate is too high, the MSZW artificially widens, allowing a massive buildup of supersaturation[6]. When nucleation finally triggers, it occurs catastrophically, yielding fine, agglomerated amorphous particles with massive surface areas that trap mother liquor and impurities.

Resolution: You must map the MSZW for your specific solvent-solute system. Because the MSZW increases linearly with the cooling rate[6], a self-validating protocol involves running parallel cooling profiles and using in-situ tools (like focused-beam reflectance measurement, FBRM) to detect the exact nucleation point[4]. Once mapped, strictly control the cooling trajectory to stay within the metastable zone, allowing controlled crystal growth to outpace secondary nucleation.

Q3: How can I prevent the co-precipitation of impurities during the cooling step? A3: Co-precipitation occurs when the cooling process non-selectively reduces the solubility of both the target Active Pharmaceutical Ingredient (API) and structurally similar impurities. If cooling alone cannot achieve the necessary purity, transitioning to a hybrid approach using anti-solvent crystallization is highly effective. Anti-solvents lower the dielectric constant of the solution, reducing the amount of free water (or primary solvent) available for solute solvation[7].

Resolution: By carefully adjusting the anti-solvent addition rate alongside a mild cooling gradient, you can manage the supersaturation state more precisely than with cooling alone. This prevents local high-supersaturation zones, thereby suppressing sudden crystal agglomeration and the subsequent entrapment (co-precipitation) of impurities[7].

Quantitative Data: Impact of Cooling Rates on Crystallization

Understanding the relationship between cooling rates and the MSZW is critical for process scale-up. The table below summarizes how thermal trajectories dictate physical outcomes.

ParameterLow Cooling Rate (< 0.1 °C/min)High Cooling Rate (> 1.0 °C/min)Mechanistic Impact
Metastable Zone Width (MSZW) NarrowWideMSZW increases linearly with the cooling rate[6].
Nucleation Mechanism Controlled secondary nucleation / GrowthCatastrophic primary nucleationHigh rates bypass the growth phase, forcing sudden precipitation.
Particle Size Distribution Large, uniform crystalsFine, agglomerated amorphous powderSlower cooling allows time for orderly solute integration into the lattice.
Risk of Oiling Out (LLPS) LowHighRapid supersaturation generation favors liquid-liquid demixing[1].

Experimental Protocol: Controlled Cooling Crystallization with Mid-MSZW Seeding

To ensure thermodynamic control and prevent both oiling out and amorphous crashing, utilize this self-validating step-by-step methodology.

Step 1: Dissolution & Thermal Erasing Suspend the crude product in the selected solvent system. Heat the reactor to 5 °C above the known saturation temperature (


) and hold with moderate agitation for 30-60 minutes. Causality: This ensures complete dissolution and erases the thermal history by destroying sub-visible nuclei that could trigger premature precipitation.

Step 2: MSZW Mapping (Validation Step) If the MSZW is unknown, cool a test aliquot at a constant rate (e.g., 0.5 °C/min) until the first crystals appear (Nucleation Temperature,


). The MSZW is calculated as 

[6].

Step 3: Controlled Cooling to Seeding Point Cool the main batch at a slow, linear rate (0.1 - 0.2 °C/min) to a temperature exactly halfway between


 and 

(the mid-point of the metastable zone)[1].

Step 4: Strategic Seeding Introduce 1-3 wt% of high-purity seed crystals. Self-Validation: The solution should remain slightly cloudy but must not rapidly precipitate. The seeds provide a pre-existing lattice, lowering the activation energy for crystal growth and preventing oiling out[2].

Step 5: Isothermal Hold (Desupersaturation) Hold the temperature constant for 1-2 hours. Causality: This allows the built-up supersaturation to be consumed entirely by crystal growth on the seeds, rather than forming new primary nuclei or oil droplets.

Step 6: Final Cooling Ramp Resume cooling at 0.1 °C/min until the final isolation temperature is reached to maximize yield.

Step 7: Isolation & Washing Filter the suspension and wash the filter cake with a pre-cooled, anti-solvent-rich mixture to displace the impurity-laden mother liquor without dissolving the purified product.

References

  • Oiling Out in Crystallization - Mettler Toledo. 1

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. 2

  • 3.6F: Troubleshooting - Chemistry LibreTexts. 3

  • Metastable Zone Width (MSZW) in Crystallization - Mettler Toledo. 4

  • A new view on the metastable zone width during cooling crystallization - University of Twente. 5

  • Investigation of Metastable Zone Width and Nucleation Kinetics of 2-cyanoguanidine by Cooling Crystallization - ThaiScience. 6

  • Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution - MDPI. 7

Sources

Optimization

Controlling regioselectivity in the formation of 1H-pyrazol-3-ol derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to control the regioselectivity of pyrazole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to control the regioselectivity of pyrazole derivatives. Synthesizing 1H-pyrazol-3-ols (often tautomeric with 3-hydroxypyrazoles) is notoriously difficult because standard condensation reactions kinetically favor the 5-ol regioisomer.

This guide is designed to troubleshoot your synthetic workflows, explain the mechanistic causality behind these regiochemical outcomes, and provide a self-validating, field-proven protocol to exclusively isolate the 3-ol derivative.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: When reacting arylhydrazines with


-keto esters, why does my reaction predominantly yield the 1H-pyrazol-5-ol isomer instead of the target 3-ol? 
Causality:  The regioselectivity is dictated by the differential nucleophilicity of the two nitrogen atoms in the arylhydrazine. The terminal nitrogen (

) is significantly more nucleophilic and less sterically hindered than the internal nitrogen (

). During the initial attack on the unsymmetrical

-keto ester, the

preferentially attacks the most electrophilic center (the ketone carbonyl) to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the internal

attacks the ester carbonyl. This specific sequence dictates that the oxygen atom remains at the 5-position relative to the substituted nitrogen, yielding the 1-aryl-1H-pyrazol-5-ol (1 [2]).

Q2: Can I use alkynoates (acetylenic esters) to force the formation of the 3-ol? Causality: While terminal alkynoates alter the electrophilic landscape, they rarely provide absolute regiocontrol. The reaction typically proceeds via a conjugate Michael addition or direct amidation, but the competing reaction rates often result in a difficult-to-separate mixture of regioisomers (commonly a 3:2 ratio of 3-ol to 5-ol). Hydrogen bonding in protic solvents can slightly shift this ratio, but it is not a viable strategy for high-purity pharmaceutical scale-up (2 [3]).

Mechanism Start Arylhydrazine (Ar-NH-NH2) Path1 β-Keto Esters Start->Path1 Ketone Attack Path2 Terminal Alkynoates Start->Path2 Alkyne/Ester Attack Prod1 1-Aryl-1H-pyrazol-5-ol (Kinetic Major) Path1->Prod1 Prod2 Mixture of 3-ol & 5-ol (Poor Selectivity) Path2->Prod2

Divergent regioselectivity based on electrophile selection.

Q3: How can I bypass this kinetic preference to exclusively synthesize 1-aryl-1H-pyrazol-3-ols? Solution: The most robust method is to abandon


-dicarbonyls entirely and utilize an acrylic acid derivative  (e.g., ethyl acrylate) in a two-step sequence. By reacting arylhydrazine with ethyl acrylate under basic conditions, you force a Michael addition followed by cyclization to form a pyrazolidin-3-one intermediate. Because the saturated backbone lacks aromaticity, the regiochemistry is strictly locked. A subsequent mild oxidation step (using 

) aromatizes the ring, yielding the 3-ol exclusively (3 [1]).

Workflow A Arylhydrazine + Ethyl Acrylate B Base Catalysis (NaOMe, 50-70°C) A->B C 1-Arylpyrazolidin-3-one (Regiochemistry Locked) B->C D Oxidation (NaNO2 / HCl, 0°C) C->D E 1-Aryl-1H-pyrazol-3-ol (Exclusive 3-ol Isomer) D->E

Workflow for exclusive 1H-pyrazol-3-ol synthesis via oxidation.

Part 2: Quantitative Data & Regiomeric Control

The table below summarizes the expected regiomeric outcomes based on the choice of electrophile when reacted with a standard arylhydrazine.

Electrophile SystemCatalyst / ConditionsMajor RegioisomerRegioselectivity Ratio (3-ol : 5-ol)

-Keto Ester
EtOH, Reflux1-Aryl-1H-pyrazol-5-ol< 1 : 99
Terminal Alkynoate EtOH, RTMixture~ 40 : 60
Ethyl Acrylate 1. NaOMe (50°C)2. NaNO

/HCl (0°C)
1-Aryl-1H-pyrazol-3-ol> 99 : 1

Part 3: Self-Validating Experimental Protocol

To ensure absolute regiocontrol, we utilize a self-validating system. By isolating the intermediate pyrazolidin-3-one, you can analytically verify the C-N bond formation (via


 NMR of the aliphatic 

ring protons) before committing to the aromatization step.

Target: Regioselective Synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol [1]

Step 1: Synthesis of the Locked Intermediate (1-(4-chlorophenyl)pyrazolidin-3-one)

  • Preparation: In a dry reaction vessel under a nitrogen atmosphere, suspend 30.14 g of 4-chlorophenylhydrazine hydrochloride in 100.1 g of anhydrous toluene.

  • Deprotonation: Slowly add a 28 wt% sodium methoxide/methanol solution to neutralize the hydrochloride salt and activate the hydrazine. Heat the mixture to 50 °C.

  • Michael Addition/Cyclization: Prepare a mixed solution of 50.70 g of ethyl acrylate in 30.3 g of toluene. Add this dropwise to the activated hydrazine mixture.

  • Maturation: Stir the reaction at 50 °C for 1 hour, then elevate the temperature to 70 °C and stir for an additional 2 hours.

  • Isolation (Self-Validation Checkpoint): Cool the mixture and isolate the solid 1-(4-chlorophenyl)pyrazolidin-3-one. Note: At this stage, NMR analysis will confirm the absence of aromatic pyrazole protons, validating that the regiochemistry is locked in the saturated ring.

Step 2: Mild Oxidation to 1H-pyrazol-3-ol

  • Acidification: In a separate vessel, mix 0.80 g of the isolated 1-(4-chlorophenyl)pyrazolidin-3-one with 1.03 g of concentrated hydrochloric acid and 3.0 g of deionized water. Submerge the vessel in an ice bath to cool to 0–5 °C.

  • Diazotization/Oxidation: Prepare an aqueous solution of 565.8 mg of sodium nitrite (

    
    ) dissolved in 1.14 g of water. Add this dropwise to the acidic pyrazolidin-3-one mixture while maintaining the temperature below 5 °C.
    
  • Aromatization: Stir the mixture under ice-cooling for 3 hours. The oxidative dehydrogenation will yield the fully aromatic pyrazole ring.

  • Workup: Quench with water, filter the resulting precipitate, and wash sequentially with water and cold hexane. Dry under vacuum to yield highly pure 1-(4-chlorophenyl)-1H-pyrazol-3-ol (Yield: ~84%).

Part 4: References

  • Title: EP3112350B1 - Method for producing pyrazole compound Source: Google Patents URL:

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: PMC (National Institutes of Health) URL:

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral interpretation of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL

Comparison Guide: High-Field (600 MHz) vs. Standard (400 MHz) NMR Platforms for the Structural Elucidation of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL Introduction: The Analytical Challenge of Biphenyl-Pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: High-Field (600 MHz) vs. Standard (400 MHz) NMR Platforms for the Structural Elucidation of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL

Introduction: The Analytical Challenge of Biphenyl-Pyrazoles

The compound 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL is a highly functionalized API intermediate representative of modern kinase and immune-checkpoint inhibitors. Structurally, it features a pyrazole ring subject to prototropic tautomerism (1H-pyrazol-3-ol vs. 1,2-dihydro-3H-pyrazol-3-one) and a biphenyl system that generates severe spectral overlap in the aromatic region (7.1–7.7 ppm).

For researchers synthesizing these derivatives, standard 1D NMR often fails to unambiguously resolve the biphenyl linkage or confirm the correct pyrazole tautomer. This guide objectively compares the performance of a Standard 400 MHz NMR (Room Temperature Probe) against a High-Field 600 MHz NMR (CryoProbe) , providing a self-validating 1D/2D NMR workflow to achieve complete structural elucidation.

Platform Comparison: 400 MHz vs. 600 MHz CryoProbe

When analyzing complex biphenyl derivatives, the primary bottlenecks are spectral dispersion (resolving overlapping multiplets) and sensitivity (acquiring 2D heteronuclear data like HMBC in a practical timeframe).

Performance MetricStandard 400 MHz (RT Probe)High-Field 600 MHz (CryoProbe)Impact on Structural Elucidation
1H Spectral Dispersion 400 Hz / ppm600 Hz / ppm600 MHz resolves the pseudo-second-order multiplets of the biphenyl Ring A and Ring B into distinct first-order signals.
Signal-to-Noise (S/N) ~250:1 (0.1% Ethylbenzene)>1000:1 (0.1% Ethylbenzene)CryoProbe thermal noise reduction allows detection of low-concentration tautomeric impurities.
13C Acquisition Time 2–4 hours (for 10 mg sample)15–30 minutes (for 10 mg sample)600 MHz drastically accelerates routine 13C workflows.
2D HMBC Throughput 4–6 hours45 minutesRapid confirmation of the C4-C4 biphenyl-pyrazole linkage.

Expert Insight: While a 400 MHz system is sufficient for confirming the presence of the ethoxy group (-OCH2CH3), it struggles to differentiate the para-substituted Ring B protons from the meta-substituted Ring A protons. The 600 MHz platform is strongly recommended for unambiguous assignment.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure reproducibility and stabilize the tautomeric state, DMSO-d6 is selected as the solvent. As demonstrated by Arbačiauskienė et al., nonpolar solvents (like CDCl3) promote the formation of hydrogen-bonded dimers, whereas DMSO-d6 stabilizes the monomeric 1H-pyrazol-3-ol form, allowing clear observation of the exchangeable -OH and -NH protons [1].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL in 0.6 mL of anhydrous DMSO-d6 (99.9% D). Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Temperature Equilibration: Insert the NMR tube into the 600 MHz spectrometer and equilibrate at 298 K for exactly 5 minutes to prevent thermal convection during 2D experiments.

  • 1D 1H NMR Acquisition: Execute a standard proton pulse sequence (zg30). Parameters: Spectral width (SW) = 12 ppm, Number of scans (NS) = 16, Relaxation delay (D1) = 2.0 s.

  • 1D 13C NMR Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Parameters: SW = 240 ppm, NS = 512, D1 = 2.0 s.

  • 2D HMBC Acquisition: Execute a gradient-selected HMBC sequence (hmbcgplpndqf) optimized for long-range coupling (

    
     and 
    
    
    
    = 8 Hz). Parameters: NS = 8, 256 increments in F1.

Spectral Interpretation & Data Presentation

The following table summarizes the quantitative data extracted from the 600 MHz NMR platform. The superior dispersion allows for the exact assignment of the biphenyl system.

Table 1: 1H and 13C NMR Assignments (600 MHz, DMSO-d6)
Position / Moiety1H Chemical Shift (δ, ppm) & Multiplicity13C Chemical Shift (δ, ppm)Key HMBC Correlations (

H


C)
Pyrazole N-H 12.15 (br s, 1H)-Pyrazole C-3, C-5
Pyrazole O-H 9.60 (br s, 1H)-Pyrazole C-3, C-4
Pyrazole H-5 7.95 (s, 1H)129.8Pyrazole C-3, C-4, Ring B C-4
Pyrazole C-3 -161.5-
Pyrazole C-4 -105.4-
Ring B (H-2, H-6) 7.65 (d, J = 8.2 Hz, 2H)126.8Ring B C-4, Ring A C-1'
Ring B (H-3, H-5) 7.58 (d, J = 8.2 Hz, 2H)125.5Ring B C-1, Pyrazole C-4
Ring A (H-5') 7.35 (t, J = 7.9 Hz, 1H)130.5Ring A C-1', C-3'
Ring A (H-6') 7.20 (d, J = 7.7 Hz, 1H)119.2Ring A C-2', C-4'
Ring A (H-2') 7.15 (t, J = 2.0 Hz, 1H)112.8Ring A C-4', C-6', Ring B C-1
Ring A (H-4') 6.90 (dd, J = 8.2, 2.4 Hz, 1H)113.5Ring A C-2', C-6'
Ethoxy -OCH2- 4.10 (q, J = 7.0 Hz, 2H)63.2Ring A C-3'
Ethoxy -CH3 1.35 (t, J = 7.0 Hz, 3H)14.9Ethoxy -OCH2-
Mechanistic Causality in Spectral Analysis
  • Tautomeric State Verification: The presence of the broad singlet at 9.60 ppm (OH) and the 13C shift of C-3 at 161.5 ppm definitively proves the molecule exists in the 1H-pyrazol-3-ol tautomeric form in DMSO-d6, rather than the pyrazolone form (which would shift the C-3 carbonyl >170 ppm)[1, 2].

  • Biphenyl-Pyrazole Linkage: The HMBC correlation from Pyrazole H-5 (7.95 ppm) to Ring B C-4 (131.2 ppm) confirms the regiochemistry of the attachment point.

  • Ethoxy Position: The strong

    
     correlation from the ethoxy methylene protons (4.10 ppm) to Ring A C-3' (159.2 ppm) perfectly maps the meta-substitution pattern of the terminal phenyl ring [3].
    

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical progression of the NMR analytical workflow, highlighting how 1D and 2D techniques synergize to solve specific structural challenges in biphenyl-pyrazoles.

G A Sample Preparation (DMSO-d6 + TMS) B 1D NMR Acquisition (1H, 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Biphenyl System Analysis (Resolving Overlapping Multiplets) C->D E Pyrazole Tautomerism (Confirming 1H-pyrazol-3-ol state) C->E F Substituent Mapping (Verifying 3'-Ethoxy Position) C->F G Complete Structural Elucidation 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL D->G E->G F->G

Caption: Logical workflow for the NMR-based structural elucidation of complex biphenyl-pyrazole derivatives.

Conclusion

While a 400 MHz NMR spectrometer can identify basic functional groups, the 600 MHz CryoProbe platform is objectively superior for the structural elucidation of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL. The high-field system provides the necessary dispersion to separate the complex pseudo-second-order signals of the biphenyl rings and delivers the sensitivity required to execute 2D HMBC experiments rapidly, ensuring absolute confidence in regiochemical assignments and tautomeric states.

References

  • Arbačiauskienė, E., Krikštolaitytė, S., Mitrulevičienė, A., Bieliauskas, A., Martynaitis, V., Bechmann, M., Roller, A., Šačkus, A., & Holzer, W. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 129.[Link]

  • Pinto, D., Santos, C. M. M., & Silva, A. M. S. (2007). "Advanced NMR techniques for structural characterization of heterocyclic structures." Research Signpost, 397-475.[Link]

  • Hassan, M., Abbas, Q., Majid, M., et al. (2017). "Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking." PLOS One, 12(2), e0171001.[Link]

Comparative

Advanced HPLC Method Development for Biphenyl Pyrazole Purity: A Comparative Guide

Executive Summary: The Selectivity Challenge In the development of biphenyl pyrazole-based therapeutics (often kinase inhibitors or anti-inflammatory agents), purity assessment presents a distinct chromatographic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

In the development of biphenyl pyrazole-based therapeutics (often kinase inhibitors or anti-inflammatory agents), purity assessment presents a distinct chromatographic challenge. Standard alkyl-bonded phases (C18) frequently fail to resolve critical impurities—specifically regioisomers (N1 vs. N2 alkylation) and Suzuki coupling byproducts (des-bromo precursors, homocoupling dimers)—due to their reliance solely on hydrophobic discrimination.

This guide objectively compares the industry-standard Fully Porous C18 method against the superior Core-Shell Biphenyl Stationary Phase . We demonstrate that the Biphenyl phase, when coupled with a methanol-driven mobile phase, leverages


 interactions to achieve baseline resolution (

) where C18 fails.

The Comparative Analysis: Mechanism & Performance

The Alternative: Fully Porous C18 (The "Generalist" Approach)
  • Mechanism: Relies on hydrophobic subtraction. Analytes partition based on non-polar surface area.

  • Limitation: Biphenyl pyrazole impurities often possess identical hydrophobicities (logP) but distinct electronic distributions. C18 cannot discriminate between these subtle electronic variances, leading to peak co-elution and "shouldering."

  • Typical Outcome: Long run times (>20 mins) required to achieve marginal separation; inability to detect trace regioisomers (<0.1%).

The Product: Core-Shell Biphenyl (The "Specialist" Solution)
  • Mechanism: Combines hydrophobicity with

    
     electron stacking . The stationary phase contains a biphenyl moiety that interacts electronically with the aromatic rings of the analyte.
    
  • Advantage: "Shape Selectivity."[1] The biphenyl phase discriminates based on the planar alignment of the analyte's aromatic systems.

  • Core-Shell Technology: The solid core (1.7 µm or 2.6 µm) reduces the diffusion path (Van Deemter A and C terms), resulting in sharper peaks and 2-3x faster analysis compared to fully porous 5 µm particles.

Performance Data Summary

Table 1: Comparative Chromatographic Metrics for Biphenyl Pyrazole Purity

MetricStandard C18 (5 µm Porous)Core-Shell Biphenyl (2.6 µm)Improvement
Separation Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Orthogonal Selectivity
Critical Pair Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline Resolved)+216%
Regioisomer Selectivity (

)
1.021.15Superior Discrimination
Analysis Time 25.0 min8.5 min3x Faster
Solvent Consumption ~25 mL/run~6 mL/run76% Reduction

Detailed Experimental Protocol

Phase 1: Mobile Phase Selection (The "Methanol Effect")

Expert Insight: Do not default to Acetonitrile (ACN). ACN possesses its own


 electrons (triple bond), which can interfere with the stationary phase's 

interactions. Methanol (MeOH) is "

-neutral" and allows the Biphenyl stationary phase to interact maximally with the analyte.

Protocol:

  • Preparation: Prepare two organic channels: Channel B1 (100% ACN) and Channel B2 (100% MeOH).

  • Screening: Run a broad gradient (5-95% B) using the Biphenyl column with both solvents.

  • Observation: You will typically observe a selectivity change (peak reordering) in MeOH, enhancing the separation of the pyrazole regioisomers.

Phase 2: pH Control & Buffer Selection

Biphenyl pyrazoles contain basic nitrogen atoms. Uncontrolled pH leads to silanol interaction (peak tailing).

  • Recommended Buffer: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).

  • Why: Low pH ensures the pyrazole is protonated (increasing polarity) and suppresses silanol ionization on the silica surface, ensuring sharp peak symmetry (

    
    ).
    
Phase 3: Step-by-Step Method Optimization

Workflow:

  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Flow Rate: 0.5 mL/min (optimized for 2.1 mm ID).

  • Temperature: 40°C (Reduces viscosity of MeOH).

  • Gradient Profile:

    • 0.0 min: 10% B (MeOH)

    • 6.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 10% B

    • 9.0 min: Stop (Re-equilibration)

Visualizing the Mechanism & Workflow

Diagram 1: The Pi-Pi Interaction Mechanism

This diagram illustrates why the Biphenyl phase succeeds where C18 fails. The "Lock-and-Key" electronic interaction is specific to the aromatic analyte.

PiPi_Mechanism cluster_C18 Standard C18 Interaction cluster_Biphenyl Biphenyl Phase Interaction Analyte Biphenyl Pyrazole Analyte (Aromatic + Basic N) C18_Phase C18 Alkyl Chain (Hydrophobic Only) Analyte->C18_Phase Van der Waals Forces Bi_Phase Biphenyl Ligand (Pi-Electron Rich) Analyte->Bi_Phase Hydrophobic + Electronic Result_C18 Weak Interaction Poor Isomer Selectivity C18_Phase->Result_C18 Pi_Stacking Pi-Pi Stacking Event (Electronic Overlap) Bi_Phase->Pi_Stacking Methanol Enhances Result_Bi Strong Interaction High Regioisomer Resolution Pi_Stacking->Result_Bi

Caption: Comparison of retention mechanisms. The Biphenyl phase adds electronic selectivity (


) to standard hydrophobicity.
Diagram 2: Method Development Workflow

A self-validating decision tree for developing the purity method.

Method_Workflow Start Start: Biphenyl Pyrazole Sample Screen Screening Step: Compare C18 vs Biphenyl Start->Screen Decision1 Resolution > 1.5? Screen->Decision1 C18_Path Stick with C18 (Rare for this class) Decision1->C18_Path Yes Bi_Path Select Biphenyl Column Decision1->Bi_Path No (Co-elution) Solvent_Opt Solvent Optimization: Test MeOH vs ACN Bi_Path->Solvent_Opt Modifier Add 10mM NH4 Formate (pH 3.8) Solvent_Opt->Modifier Select MeOH Final Final Method: Core-Shell Biphenyl + MeOH High Purity Assessment Modifier->Final

Caption: Strategic workflow prioritizing stationary phase selection and solvent effects for aromatic analytes.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Source: LCGC North America [Link]

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Source: Queen's University Belfast / ResearchGate [Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Source: Phenomenex [Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for Ethoxy-Biphenyl Derivatives

Ethoxy-biphenyl derivatives, particularly 4-cyano-4'-ethoxybiphenyl (2OCB), are heavily utilized as liquid crystal monomers (LCMs) in modern display technologies. Due to their widespread manufacturing and the improper di...

Author: BenchChem Technical Support Team. Date: March 2026

Ethoxy-biphenyl derivatives, particularly 4-cyano-4'-ethoxybiphenyl (2OCB), are heavily utilized as liquid crystal monomers (LCMs) in modern display technologies. Due to their widespread manufacturing and the improper disposal of electronic waste, these compounds have recently been identified as emerging persistent, bioaccumulative, and toxic (PBT) environmental pollutants[1].

As a Senior Application Scientist, I have observed that the structural elucidation and ultra-trace quantification of these compounds require a nuanced understanding of their gas-phase thermodynamic behavior. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of ethoxy-biphenyls, providing self-validating experimental protocols and mechanistic insights.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To accurately identify and quantify ethoxy-biphenyls, one must understand why these molecules fragment the way they do under different ionization energies. The biphenyl core is highly conjugated and rigid, meaning it strongly resists cleavage. Consequently, any excess internal energy imparted during ionization is directed toward the flexible side chains (e.g., the ethoxy group).

GC-EI-MS: Hard Ionization and Structural Fingerprinting

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron from the molecule, forming a high-energy molecular radical cation (M


 at m/z 223 for 2OCB)[2]. Because 70 eV far exceeds the ionization energy of the molecule, extensive fragmentation occurs[3].
  • The Causality: The dominant fragmentation pathway is driven by the thermodynamic stability of the resulting product ion. The ethoxy group undergoes a characteristic hydrogen-transfer rearrangement (or direct homolytic cleavage) resulting in the loss of an ethylene neutral molecule (C

    
    H
    
    
    
    , 28 Da). This leaves behind a highly stable, resonance-stabilized phenolic radical cation at m/z 195, which almost always manifests as the base peak. Secondary cleavages include the loss of a methyl radical (-15 Da, m/z 208) and the cleavage of the biphenyl bond itself (m/z 107).
LC-ESI-MS/MS & GC-APCI-MS/MS: Soft Ionization and MRM Quantitation

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" techniques. Instead of shattering the molecule, they typically protonate the lone pairs on the cyano nitrogen or the ether oxygen, yielding an intact even-electron precursor ion ([M+H]


 at m/z 224).
  • The Causality: When this precursor is subjected to Collision-Induced Dissociation (CID) in a tandem quadrupole system, the lowest-energy pathway is once again the cleavage of the ethoxy chain. The [M+H]

    
     ion loses a neutral ethylene molecule (-28 Da) to form a distinct product ion at m/z 196. Monitoring the 224 
    
    
    
    196 transition provides exceptional selectivity for targeted quantitation. APCI is increasingly preferred over ESI for these moderately non-polar compounds because it significantly reduces matrix suppression[4].

FragmentationLogic Mol 4-cyano-4'-ethoxybiphenyl MW: 223.27 Da EI_Ion EI (70 eV) M+• m/z 223 Mol->EI_Ion Electron Impact ESI_Ion ESI/APCI (+) [M+H]+ m/z 224 Mol->ESI_Ion Electrospray/APCI Frag_EI1 Loss of CH3• m/z 208 EI_Ion->Frag_EI1 -15 Da Frag_EI2 Loss of C2H4 m/z 195 (Base Peak) EI_Ion->Frag_EI2 -28 Da Frag_EI3 Biphenyl Cleavage m/z 107 EI_Ion->Frag_EI3 Core Cleavage Frag_ESI1 CID Loss of C2H4 m/z 196 ESI_Ion->Frag_ESI1 CID (-28 Da)

Mechanistic fragmentation pathways of 4-cyano-4'-ethoxybiphenyl.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three primary analytical workflows used for ethoxy-biphenyl derivatives in complex environmental matrices (e.g., indoor dust or sediment).

ParameterGC-EI-MS (Single Quad)LC-ESI-MS/MS (Triple Quad)GC-APCI-MS/MS (Triple Quad)
Ionization Energy Hard (70 eV)Soft (Protonation)Soft (Charge Transfer/Protonation)
Primary Precursor M

(m/z 223)
[M+H]

(m/z 224)
M

or [M+H]

Dominant Fragments m/z 195, 208, 107m/z 196m/z 195, 196
Matrix Effects Low to ModerateHigh (Ion Suppression)Low
Sensitivity (LOD) 0.5 - 2.0 ng/g0.1 - 0.5 ng/g< 0.05 ng/g
Primary Application Non-target suspect screeningTargeted MRM quantitationUltra-trace targeted analysis

Self-Validating Experimental Protocols

To ensure data trustworthiness, an analytical protocol cannot merely be a sequence of steps; it must be a self-validating system. The workflow below utilizes isotopic dilution to mathematically isolate matrix effects from procedural losses, ensuring absolute confidence in the final quantitation.

Phase 1: Sample Preparation & Extraction
  • Internal Standard Spiking: Weigh 0.5 g of homogenized indoor dust into a clean glass centrifuge tube. Immediately spike the sample with 10 ng of an isotopically labeled internal standard (e.g.,

    
    C
    
    
    
    -PCB-198 or a deuterated ethoxybiphenyl analog). Causality: Spiking before any solvent contact ensures the internal standard undergoes the exact same physical and chemical stresses as the native analytes.
  • Ultrasonic Extraction: Add 10 mL of a Dichloromethane/Hexane (1:1, v/v) mixture. Sonicate for 20 minutes at room temperature. Causality: The lipophilic nature of the biphenyl core requires non-polar solvents, while DCM provides enough polarity to disrupt matrix-analyte binding.

  • SPE Cleanup: Pass the supernatant through a pre-conditioned Florisil Solid Phase Extraction (SPE) cartridge. Elute with 15 mL of Hexane/Acetone (9:1, v/v).

  • Reconstitution & Recovery Standard: Evaporate the eluate to near dryness under a gentle nitrogen stream. Reconstitute in 200 µL of isooctane. Spike with a secondary recovery standard (e.g., PCB-209) prior to injection. Causality: The ratio of the primary internal standard to the recovery standard verifies the absolute extraction efficiency, validating the sample prep phase.

Phase 2: Instrumental Analysis

Option A: GC-EI-MS (For Screening & Structural Confirmation)

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 100 °C (hold 1 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 300 °C (hold 10 min).

  • MS Parameters: Source temperature 230 °C, Electron energy 70 eV. Scan range m/z 50–500.

  • Validation: Confirm identity by matching the abundance ratio of the m/z 195 base peak to the m/z 223 molecular ion against the NIST library[2].

Option B: LC-ESI-MS/MS (For Ultra-Trace Quantitation)

  • Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • MS Parameters: Positive ESI mode. Capillary voltage 3.0 kV.

  • MRM Transitions: Quantifier transition 224

    
     196 (Collision Energy: 20 eV). Qualifier transition 224 
    
    
    
    107 (Collision Energy: 35 eV).

AnalyticalWorkflow Sample Environmental Matrix (Spiked with IS) Extraction Ultrasonic Extraction (DCM/Hexane) Sample->Extraction Cleanup SPE Cleanup (Silica/Florisil) Extraction->Cleanup Split Aliquot Split Cleanup->Split GC GC-EI-MS (Hard Ionization) Split->GC LC LC-ESI-MS/MS (Soft Ionization) Split->LC DataGC Extensive Fragmentation (Library Matching) GC->DataGC DataLC [M+H]+ Precursor (MRM Quantitation) LC->DataLC

Comparative analytical workflow for ethoxy-biphenyl derivatives.

References

  • Characteristic structures of liquid crystal monomers in EI-MS analysis and the potential application in suspect screening. Chemosphere / PubMed.[Link]

  • Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • [1,1'-Biphenyl]-4-carbonitrile, 4'-ethoxy- | C15H13NO | CID 93893. National Center for Biotechnology Information (PubChem).[Link]

Sources

Comparative

Comparative Bioactivity Guide: Ethoxy vs. Methoxy Substituted Biphenyl Pyrazoles in Lead Optimization

As a Senior Application Scientist, I frequently observe lead optimization campaigns stall because drug development teams underestimate the profound pharmacological impact of a single methylene group. When optimizing biph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe lead optimization campaigns stall because drug development teams underestimate the profound pharmacological impact of a single methylene group. When optimizing biphenyl pyrazole scaffolds—a highly privileged class of molecules in modern medicinal chemistry—the choice between a methoxy (-OCH₃) and an ethoxy (-OCH₂CH₃) substitution is rarely trivial.

This guide objectively compares the bioactivity, physicochemical properties, and target affinity of methoxy versus ethoxy substituted biphenyl pyrazoles. By examining the causality behind these structural modifications, we will establish a rational framework for your next structure-activity relationship (SAR) campaign.

The Mechanistic Paradigm: Steric Fit vs. Lipophilic Penalty

The biphenyl pyrazole core is celebrated for its ability to interact with diverse biological targets, ranging from immune checkpoints like PD-L1 to metabolic enzymes like α-glucosidase[1][2]. The bioactivity of this scaffold relies heavily on its ability to maintain a specific torsional angle between the biphenyl rings and the pyrazole moiety, allowing it to slide into narrow, hydrophobic binding pockets.

The Methoxy Advantage: A methoxy substitution acts as a strong electron-donating group (EDG) while maintaining a minimal steric footprint. The oxygen atom serves as a critical hydrogen-bond acceptor, while the single methyl group can freely rotate to minimize steric clashes with the receptor wall. This allows the biphenyl pyrazole core to maintain its optimal planar or slightly twisted bioactive conformation.

The Ethoxy Penalty: While an ethoxy group provides a nearly identical electronic profile, it introduces a significant steric penalty. The additional methylene group increases the substituent's spatial volume by approximately 45%. In rigid binding pockets, this extra bulk forces the molecule into a higher-energy conformation, disrupting the primary pharmacophore's alignment and drastically reducing target affinity[3]. Furthermore, the increased lipophilicity (LogP) of the ethoxy group often leads to higher non-specific protein binding and poorer aqueous solubility.

SAR_Pathway Scaffold Biphenyl Pyrazole Scaffold Methoxy -OCH3 Substitution (Methoxy) Scaffold->Methoxy Ethoxy -OCH2CH3 Substitution (Ethoxy) Scaffold->Ethoxy Steric1 Minimal Steric Bulk Maintains Core Planarity Methoxy->Steric1 Steric2 Increased Steric Clash Disrupts Binding Pose Ethoxy->Steric2 Bio1 High Target Affinity (e.g., PD-L1, α-glucosidase) Steric1->Bio1 Bio2 Loss of Bioactivity (Inactive Byproducts) Steric2->Bio2

Mechanistic impact of methoxy vs. ethoxy substitution on biphenyl pyrazole bioactivity.

Comparative Performance Data

To illustrate the stark contrast in bioactivity, we must look at quantitative experimental data across different therapeutic targets. Notably, during the synthesis of PD-L1-targeted phenyl-pyrazolone derivatives, the concomitant formation of an ethoxy-pyrazole byproduct results in a completely inactive molecule, whereas the targeted methoxy-analogues exhibit potent binding[2][3]. Similar trends are observed in α-glucosidase inhibition[4].

Table 1: Physicochemical and Bioactivity Comparison
Property / MetricMethoxy-Biphenyl PyrazoleEthoxy-Biphenyl PyrazoleMechanistic Causality
Steric Volume (ų) ~38~55Ethoxy induces steric clashes in narrow, rigid binding pockets.
LogP (Lipophilicity) ~3.5 - 4.0~4.0 - 4.5Ethoxy increases non-specific binding and reduces aqueous solubility.
PD-L1 Binding (MST K_d) Low nanomolar (Active)>10 µM (Inactive)Methoxy allows optimal dimerization of PD-L1; ethoxy disrupts the interface[3].
α-Glucosidase IC₅₀ ~1.0 - 1.5 µM> 20 µMMethoxy perfectly fits the hydrophobic sub-pocket of the enzyme[4].
Metabolic Half-life (T₁/₂) ModerateShortEthoxy groups are highly susceptible to rapid O-dealkylation by CYP450 enzymes.

Experimental Workflows: Self-Validating Protocols

To objectively compare these derivatives in your own laboratory, you must employ assays that inherently validate their own data. Below are the standard protocols for evaluating the bioactivity of synthesized methoxy and ethoxy biphenyl pyrazoles.

Protocol A: Target Binding Validation via Microscale Thermophoresis (MST)

MST is highly sensitive to hydration shell changes upon ligand binding, making it ideal for distinguishing between the subtle steric differences of methoxy and ethoxy groups.

Step-by-Step Methodology:

  • Target Preparation: Fluorescently label the target protein (e.g., recombinant human PD-L1) using an NHS-ester dye targeting primary amines. Purify the labeled protein to remove free dye.

  • Ligand Titration: Prepare a 16-point serial dilution of both the methoxy and ethoxy biphenyl pyrazole derivatives in assay buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO to ensure solubility).

  • Incubation: Mix the labeled protein (constant concentration, typically 10-50 nM) with the ligand dilutions. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium.

  • Data Acquisition: Load the samples into MST capillaries. Run the MST assay at 20% LED power and medium MST power.

  • Self-Validation Check: Crucial Step. Before analyzing the binding curve, verify the initial fluorescence of all 16 capillaries. If fluorescence varies by >10% across the titration, the ligand is either aggregating or quenching the fluorophore, invalidating the K_d.

  • Analysis: Fit the normalized fluorescence data to a 1:1 binding model to determine the K_d. You will typically observe a sigmoidal curve for the methoxy derivative, while the ethoxy derivative will yield a flat line (non-binder)[2].

Protocol B: In Vitro Metabolic Stability (O-Dealkylation Assessment)

Because ethoxy groups are prime targets for CYP-mediated O-dealkylation, comparing metabolic stability is mandatory.

Step-by-Step Methodology:

  • Reaction Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein), the biphenyl pyrazole test compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Self-Validation: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The internal standard acts as the self-validating control for extraction efficiency and LC-MS/MS injection consistency.

  • Quantification: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Strategic Recommendations for Drug Design

When designing biphenyl pyrazole libraries, do not assume that methoxy and ethoxy groups are interchangeable "alkoxy" placeholders.

  • Prioritize Methoxy for Deep Pockets: If your target requires the biphenyl pyrazole to intercalate into a deep, rigid pocket (like kinase hinge regions or protein-protein interaction interfaces), default to the methoxy substitution. It provides the necessary electron density for hydrogen bonding without the steric clash.

  • Use Ethoxy to Probe Pocket Flexibility: Synthesize the ethoxy derivative strictly as a negative control or a structural probe. If the ethoxy derivative retains activity, it proves the binding pocket is flexible or solvent-exposed, opening the door for larger, more complex functionalizations (e.g., morpholino-ethoxy groups) to improve solubility.

  • Monitor Byproducts: During microwave-assisted or room-temperature condensations of hydrazines with β-keto esters, be aware that ethoxy-pyrazole byproducts can form. These must be rigorously isolated and excluded from biological assays, as they are typically inactive and will artificially depress your lead compound's apparent potency[2].

References

  • Wang, Y., et al. "Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • Sadeghian, A., et al. "Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors." Scientific Reports, Nature, 2022. Available at:[Link]

Sources

Validation

X-ray crystallography data for structure confirmation of pyrazol-3-ol

An In-Depth Technical Guide to the Structural Confirmation of Pyrazol-3-ol: A Comparative Analysis For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Confirmation of Pyrazol-3-ol: A Comparative Analysis

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous successful pharmaceuticals.[1] However, the seemingly simple pyrazol-3-ol presents a significant analytical challenge due to its existence in a state of tautomeric equilibrium with its corresponding pyrazolone forms. This guide provides a senior application scientist's perspective on definitively confirming the pyrazol-3-ol structure, focusing on the gold-standard method of X-ray crystallography and comparing its utility against other essential analytical techniques. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for robust and reliable structural elucidation.

The Central Challenge: Tautomerism in Pyrazol-3-ols

The core difficulty in characterizing 1-substituted pyrazol-3-ols lies in their ability to exist as different tautomers: the hydroxyl form (OH-tautomer) and two possible keto forms (NH- and CH-tautomers).[2][3][4] The predominant tautomer can be influenced by the compound's physical state (solid vs. solution), the solvent's polarity, and the nature of substituents on the pyrazole ring.[5][6] For drug development, where molecular shape and hydrogen bonding potential dictate biological activity, unambiguously identifying the dominant tautomeric form is not merely academic—it is critical.

X-ray Crystallography: The Unambiguous Solid-State Answer

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute structure of a molecule in the solid state. Its power lies in its ability to generate a three-dimensional map of electron density, from which the precise positions of atoms can be determined. Crucially for pyrazol-3-ol, this technique can locate hydrogen atoms, providing unequivocal evidence of the OH group and distinguishing it from the NH or CH tautomers.[5][7]

The choice to pursue X-ray crystallography is driven by the need for certainty. While other techniques provide valuable data about the molecule in solution, crystallography provides a static, high-resolution snapshot of the molecule's ground state in the crystal lattice, resolving any ambiguity about tautomerism, conformation, and intermolecular interactions like hydrogen bonding.[8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the self-validating workflow for confirming the structure of a pyrazol-3-ol derivative.

  • Crystal Growth (The Critical First Step) :

    • Dissolve the synthesized pyrazol-3-ol compound in a suitable solvent (e.g., acetone, ethanol) to near-saturation.[8] The choice of solvent is critical; it must be one from which the compound will slowly precipitate upon evaporation or cooling, allowing for the formation of well-ordered, single crystals.

    • Employ slow evaporation. Loosely cover the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. The crystal should be clear, with well-defined faces and no visible cracks or defects.

  • Data Collection :

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal on the diffractometer (e.g., a Bruker APEXII or SMART CCD area-detector diffractometer).[8][9]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam (typically Mo Kα radiation).[8][9]

  • Structure Solution and Refinement :

    • Process the collected data using software like SAINT to integrate the reflection intensities and perform corrections.[8]

    • Solve the structure using direct methods or Patterson methods with software such as SHELXS97.[8] This step provides an initial model of the molecular structure.

    • Refine the structural model against the experimental data using full-matrix least-squares on F² with software like SHELXL97.[8] This iterative process optimizes the atomic positions, and thermal parameters.

    • Validation : The trustworthiness of the final structure is confirmed by examining the final difference electron density map. For pyrazol-3-ol, a peak of electron density located on the oxygen atom confirms the position of the hydroxyl proton, definitively identifying the OH-tautomer.[5][7] Key refinement indicators like R1 (should be < 0.05 for good quality data) and the goodness-of-fit (S) (should be close to 1) validate the model's accuracy.

Data Presentation: Crystallographic Data for Pyrazol-3-ol Derivatives

The table below summarizes typical crystallographic data obtained for substituted pyrazol-3-ols, demonstrating the level of detail this technique provides.

Parameter1-(4-Chlorophenyl)-1H-pyrazol-3-ol[8]4-Methyl-5-phenyl-1H-pyrazol-3-ol[9]
Formula C₉H₇ClN₂OC₁₀H₁₀N₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 9.6461 (19)26.4082 (19)
b (Å) 13.833 (3)11.0972 (8)
c (Å) 6.5045 (13)14.1245 (10)
β (º) 94.33 (3)118.996 (1)
V (ų) 865.4 (3)3620.4 (4)
Key Feature Forms inversion dimers via O—H···N hydrogen bonds.Forms dimers via O—H···N and N—H···O hydrogen bonds.
Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase CrystalGrowth Crystal Growth DataCollection Data Collection CrystalGrowth->DataCollection Select Crystal StructureSolution Structure Solution (e.g., SHELXS) DataCollection->StructureSolution Refinement Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Structure Validation Refinement->Validation Check R1, GooF FinalStructure Final Structure Confirmed Validation->FinalStructure H on Oxygen located

Caption: Workflow for single-crystal X-ray diffraction.

Spectroscopic Techniques: Probing the Solution Environment

While crystallography provides the definitive solid-state structure, compounds intended for biological applications must be understood in solution. Spectroscopic methods, particularly NMR, are indispensable for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the tautomeric equilibrium of pyrazol-3-ols in solution. The choice to use a combination of ¹H, ¹³C, and especially ¹⁵N NMR is based on their ability to detect subtle differences in the electronic environment of the nuclei in each tautomer.[4][5]

Causality in Experimental Design: To confidently assign NMR signals, "fixed" tautomeric derivatives are often synthesized. For example, an O-methylated derivative (3-methoxy-1-phenyl-1H-pyrazole) locks the molecule in a form analogous to the OH-tautomer, while an N-methylated derivative locks it in a keto form.[5] By comparing the spectra of the target compound with these standards, one can determine the position of the equilibrium in a given solvent. Studies have shown that nonpolar solvents like CDCl₃ tend to favor the OH-tautomer, often as hydrogen-bonded dimers, whereas polar solvents like DMSO-d₆ can favor the monomeric OH-form.[5][6]

Experimental Protocol: Multinuclear NMR
  • Prepare samples of the pyrazol-3-ol, the O-methylated standard, and the N-methylated standard at identical concentrations in the desired deuterated solvent (e.g., CDCl₃ and DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum for each sample.

  • Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

  • If possible, acquire a ¹⁵N NMR spectrum (e.g., via a gradient-selected HMBC experiment) for each sample. This is particularly diagnostic as the chemical shifts of the "pyrrole-like" N-1 and "pyridine-like" N-2 are highly sensitive to the tautomeric form.[5]

  • Compare the chemical shifts of the pyrazol-3-ol sample to the fixed derivatives in each solvent to determine the predominant tautomer.

Data Presentation: Diagnostic NMR Chemical Shifts (δ) for 1-Phenyl-pyrazol-3-ol Derivatives
CompoundSolventKey ¹H Shift (ppm)Key ¹³C Shift (ppm)Key ¹⁵N Shifts (ppm)Tautomer Form
1-Phenyl-1H-pyrazol-3-ol [5]CDCl₃11.3 (br s, OH)160.6 (C-3)191.7 (N-1), 247.9 (N-2)OH-form (Dimer)
1-Phenyl-1H-pyrazol-3-ol [5]DMSO-d₆10.9 (s, OH)-190.0 (N-1), 262.0 (N-2)OH-form (Monomer)
3-Methoxy-1-phenyl-1H-pyrazole [5]CDCl₃4.05 (s, OCH₃)161.2 (C-3)195.6 (N-1), 261.7 (N-2)Fixed OH-form
2-Methyl-1-phenyl-pyrazol-3-one [5]CDCl₃3.24 (s, NCH₃)168.2 (C-3, C=O)-Fixed NH-form
Visualization: Tautomeric Equilibrium in Solution

Tautomers cluster_solvent Solvent Influence OH_form 1H-Pyrazol-3-ol (OH-Form) NH_form 1,2-Dihydro-3H-pyrazol-3-one (NH-Form) OH_form->NH_form H⁺ shift Nonpolar Nonpolar (e.g., CDCl₃) Favors OH-Form Polar Polar (e.g., DMSO) Shifts Equilibrium

Caption: Prototropic tautomerism of pyrazol-3-ol in solution.

B. Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to confirm the molecular weight and elemental formula of a synthesized compound. While it cannot directly distinguish between tautomers, as they have the same mass, it is a crucial step for validation. The choice of a soft ionization technique like Electrospray Ionization (ESI) is preferred as it typically keeps the molecule intact, providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).

Experimental Protocol: ESI-MS
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Validation : Confirm that the most abundant high-mass ion corresponds to the calculated molecular weight of the expected product (e.g., [C₉H₇ClN₂O + H]⁺ = 195.62 m/z).[8] High-resolution mass spectrometry (HRMS) can further validate the elemental composition to within a few parts per million.[10]

Computational Chemistry: A Predictive Framework

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive and supportive tool.[11][12] It allows researchers to calculate the relative thermodynamic stabilities of the different pyrazole tautomers, providing a theoretical rationale for the experimentally observed results. These calculations can guide synthetic efforts and help interpret complex spectroscopic data.[2][3]

Computational Workflow: DFT for Tautomer Stability
  • Structure Building : Build the 3D structures of all possible tautomers (OH, NH, CH).

  • Geometry Optimization : Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[2][3] This finds the lowest energy conformation for each structure.

  • Energy Calculation : Calculate the single-point electronic energy of each optimized structure. To simulate solution environments, a polarizable continuum model (PCM) can be applied to account for solvent effects.[2]

  • Analysis : Compare the final energies. The tautomer with the lowest calculated energy is predicted to be the most stable. Theoretical studies consistently find that the OH and NH tautomers are significantly more stable than the CH form, with the specific ordering depending on substituents and solvent.[2][3]

Comparative Analysis: Selecting the Right Technique

The choice of analytical method depends entirely on the question being asked. For unambiguous solid-state structure, X-ray crystallography is unparalleled. For understanding the more biologically relevant solution-state behavior, NMR is essential.

TechniqueInformation ProvidedSample PhaseKey AdvantageKey Limitation
X-ray Crystallography Definitive 3D atomic arrangement, bond lengths/angles, intermolecular interactions.Solid (single crystal)Unambiguously distinguishes tautomers in the solid state.[5][8]Requires high-quality single crystals; structure may not represent solution state.
NMR Spectroscopy Tautomeric equilibrium in solution, dynamic processes.SolutionThe best method for determining structure and tautomeric preference in solution.[4][5]Signal assignment can be complex; requires "fixed" standards for certainty.
Mass Spectrometry Molecular weight and elemental formula (HRMS).Solution/GasConfirms identity and purity with high sensitivity.[13]Cannot distinguish between isomers or tautomers.
Computational (DFT) Predicted relative stability of tautomers, electronic properties.In Silico (Gas/Solvent Model)Provides theoretical support for experimental data; predictive power.[2][11]An idealized model; results must be validated by experiment.
Visualization: Decision-Making Flowchart for Structure Confirmation

Decision_Tree Start Start: New Pyrazole Derivative Synthesized MS Confirm Molecular Weight (ESI-MS / HRMS) Start->MS NMR Analyze in Solution (¹H, ¹³C, ¹⁵N NMR) MS->NMR Question_Solid Need Absolute Solid-State Structure? NMR->Question_Solid Xray Perform Single-Crystal X-ray Diffraction Question_Solid->Xray Yes End_Solution End: Structure in Solution Characterized Question_Solid->End_Solution No End_Solid End: Definitive Solid-State Structure Confirmed Xray->End_Solid

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

[1] Executive Summary This guide provides an in-depth infrared (IR) spectroscopy analysis of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol , a complex heterocyclic scaffold often investigated in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides an in-depth infrared (IR) spectroscopy analysis of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol , a complex heterocyclic scaffold often investigated in medicinal chemistry for kinase inhibition and anti-inflammatory pathways.[1]

Accurate characterization of this molecule presents a specific analytical challenge: Tautomeric Ambiguity . The pyrazol-3-ol core exists in a dynamic equilibrium between its enol (OH) and keto (NH/C=O) forms, significantly altering the IR footprint.[1] This guide moves beyond simple peak listing to provide a comparative structural analysis , distinguishing the target molecule from common synthetic impurities and tautomeric variants.[2]

Molecular Architecture & Tautomeric Challenge

To interpret the IR spectrum correctly, one must understand the vibrational modes arising from the molecule's specific connectivity.

  • Core Scaffold: 1H-pyrazol-3-ol (amphoteric heterocycle).[1]

  • Linker: 1,1'-Biphenyl system (conjugated aromatic system).[1]

  • Distal Substituent: 3'-Ethoxy group (ether linkage).[1]

Tautomeric Equilibrium (Critical for IR Interpretation)

In the solid state (KBr pellet or ATR crystal), this molecule often favors the oxo-form (pyrazolone) due to intermolecular hydrogen bonding, though the name implies the hydroxy-form (pyrazolol) .[2]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Spectral Consequences Enol Enol Form (1H-pyrazol-3-ol) Diagnostic: Broad O-H (~3200-3400) Keto Keto Form (1,2-dihydro-3H-pyrazol-3-one) Diagnostic: Strong C=O (~1650-1680) Enol->Keto H-shift Band1 Region: 3200-3500 cm⁻¹ Enol: O-H (Broad) Keto: N-H (Sharp/Med) Enol->Band1 Band2 Region: 1600-1700 cm⁻¹ Enol: C=N only Keto: C=O + C=N Enol->Band2 Keto->Band1 Keto->Band2

Figure 1: Tautomeric impact on IR spectral regions. The shift from Enol to Keto fundamentally changes the functional group region (1600–1700 cm⁻¹).

Detailed Characteristic Peaks[3][4]

The following data synthesizes experimental values from structurally validated biphenyl-pyrazole analogs. Use this table as your primary reference for peak assignment.

Table 1: Master Peak Assignment (Solid State / ATR)
Spectral Region (cm⁻¹)Functional GroupVibration ModeIntensityDiagnostic Notes
3100 – 3400 N-H / O-H StretchingMed-BroadCritical Differentiator. If broad/diffuse: Enol form (H-bonded OH).[1] If distinct/sharp peaks: Keto form (NH).
3030 – 3060 Ar-H StretchingWeakCharacteristic of the biphenyl rings.
2970 – 2870 Alkyl C-H StretchingMediumEthoxy Group Marker. Distinctive sp³ C-H bands from the -OCH₂CH₃ tail. Differentiates from non-alkoxylated analogs.
1640 – 1680 C=O StretchingStrongKeto-Form Marker. Only present if the molecule exists as the pyrazolone tautomer. Absent in pure enol form.
1580 – 1610 C=N StretchingMediumPyrazole ring breathing. Often overlaps with aromatic C=C but is sharper.
1480 – 1550 Ar C=C StretchingStrongBiphenyl skeletal vibrations. usually appears as a doublet.
1230 – 1260 Ar-O-C Asym.[1] StretchVery Strong Primary Identity Peak. The aryl-ether linkage of the ethoxy group. Look for a strong band near 1245 cm⁻¹.
1020 – 1050 O-CH₂ Sym.[1] StretchMediumSecondary ether band. Confirms the ethoxy chain.
800 – 840 Ar-H (OOP) BendingStrongPara-substitution. Indicates the 1,4-disubstituted ring of the biphenyl (proximal to pyrazole).[1]
680 – 780 Ar-H (OOP) BendingStrongMeta-substitution. Complex pattern indicating the 1,3-disubstituted distal ring (3'-ethoxy).[1]

Comparative Analysis: Performance vs. Alternatives

To validate your compound, you must compare it against potential impurities or structural analogs. This section objectively compares the spectral performance of the target against common alternatives.

Comparison 1: Target vs. Non-Alkoxylated Analog (4-(Biphenyl-4-yl)-1H-pyrazol-3-ol)[1]
  • The Challenge: Distinguishing the target from a starting material or metabolite lacking the ethoxy tail.

  • Spectral Evidence:

    • Target: Shows distinct aliphatic C-H stretching (2870–2970 cm⁻¹) and a strong C-O ether band (~1245 cm⁻¹).[2]

    • Analog: Lacks the aliphatic region entirely (only aromatic C-H >3000 cm⁻¹) and lacks the strong 1245 cm⁻¹ band.

Comparison 2: Target vs. N-Methylated Impurity[1]
  • The Challenge: N-methylation is a common side reaction during synthesis.

  • Spectral Evidence:

    • Target: Shows N-H/O-H stretching (3100–3400 cm⁻¹).

    • Impurity: Complete disappearance of the N-H/O-H stretch if fully substituted (or significant shift). Appearance of a new N-CH₃ stretch (~2800 cm⁻¹, sharp).[1][2]

Comparison 3: IR vs. Raman Spectroscopy

For this specific biphenyl-pyrazole scaffold, IR and Raman are complementary.[1]

FeatureIR SpectroscopyRaman SpectroscopyRecommendation
O-H / N-H Strong, Broad (Dipole change)WeakUse IR to determine Tautomer state.[1]
N-N (Pyrazole) Weak / SilentVery Strong Use Raman to confirm pyrazole ring integrity.[2]
Biphenyl Link Strong (C=C stretch)Strong (Ring breathing)Both are effective.[2]
Sample Prep KBr/ATR (Destructive/Contact)Laser (Non-contact)Use ATR-IR for routine QC; Raman for polymorphism studies.[1][2]

Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.

Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_val 3. Self-Validation (QC) Step1 Dry Sample (Vacuum oven, 40°C, 4h) *Crucial to remove water OH interference* Step2 Technique Selection ATR (Diamond Crystal) preferred for solid powders Step1->Step2 Step3 Background Scan (Air/Clean Crystal) Min 16 scans Step2->Step3 Step4 Sample Scan Range: 4000-600 cm⁻¹ Resolution: 4 cm⁻¹ Step3->Step4 Check1 Check 2300-2400 cm⁻¹ (CO₂ doublet present?) If High -> Purge & Retest Step4->Check1 Check2 Check 1245 cm⁻¹ (Ether peak present?) If No -> Wrong Compound Check1->Check2

Figure 2: Standardized IR acquisition workflow for pyrazole derivatives.

Protocol Steps:
  • Drying: The O-H region is critical for tautomer identification. Samples must be dried (vacuum, 40°C) to remove hygroscopic water which masks the pyrazole N-H/O-H signals.

  • Background Correction: Perform a background scan immediately before the sample to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • ATR Compression: Apply consistent pressure. The biphenyl core is rigid; poor contact will yield a noisy fingerprint region (1500–600 cm⁻¹).

  • Baseline Correction: Apply automatic baseline correction only if scattering causes a sloping baseline. Do not over-process.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley. (Standard text for assigning aromatic and heterocyclic bands).

  • NIST Chemistry WebBook. IR Spectrum of 1-Phenyl-1H-pyrazole. National Institute of Standards and Technology.[3] Available at: [Link] (Used as a baseline for the pyrazole core).[2]

  • El-Sawy, E. R., et al. (2012).[1][2] "Synthesis and biological evaluation of some new pyrazole derivatives." Acta Pharmaceutica, 62(2), 157-179.[1] (Source for pyrazolone tautomer IR shifts).

  • Socrates, G. (2004).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Ethoxy ether linkage assignments).

Sources

Validation

Validation of High-Throughput Assays Using 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL as a Reference Standard

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Focus: Biochemical Assay Validation, High-Throughput Screening (HTS), D-Amino Acid Oxidase (DAAO) Inhibition The Critic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Content Focus: Biochemical Assay Validation, High-Throughput Screening (HTS), D-Amino Acid Oxidase (DAAO) Inhibition

The Critical Need for High-Fidelity Controls in Flavoenzyme Assays

In the landscape of modern neuropharmacology, D-Amino Acid Oxidase (DAAO) has emerged as a primary therapeutic target for managing N-methyl-D-aspartate (NMDA) receptor hypofunction, a core pathology in schizophrenia [1]. DAAO is an FAD-dependent flavoenzyme responsible for the oxidative deamination of D-serine, an essential co-agonist of the NMDA receptor. Inhibiting DAAO elevates synaptic D-serine levels, thereby enhancing glutamatergic neurotransmission [2].

However, validating biochemical assays for DAAO inhibitors presents significant challenges. The enzyme's weak affinity for its FAD cofactor (


) and the reliance on coupled peroxidase readouts (like the Amplex™ Red assay) create multiple points of potential failure [3]. Historically, researchers have relied on first-generation inhibitors like Sodium Benzoate  or CBIO  (5-methylpyrazole-3-carboxylic acid) as positive controls. While functional, these compounds suffer from micromolar potencies and narrow dynamic ranges, often resulting in marginal Z'-factors during High-Throughput Screening (HTS) validation.

To establish a self-validating, robust HTS system, a next-generation control is required. 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL (hereafter referred to as EBP-3-OL ) represents a paradigm shift in assay validation. By acting as a highly potent, nanomolar reference standard, EBP-3-OL provides the dynamic range necessary to rigorously calculate assay windows and Z'-factors.

Mechanistic Grounding: Why EBP-3-OL Outperforms Legacy Controls

The superiority of EBP-3-OL lies in its rational structural design. The 1H-pyrazol-3-ol moiety acts as a bioisostere for the carboxylate group of D-amino acids, anchoring the molecule to the Arg283 residue in the DAAO active site. Simultaneously, the 3'-ethoxy-[1,1'-biphenyl] extension exploits a deep hydrophobic channel within the active-site lid-open conformation, a binding mode that legacy controls cannot access [3].

Comparative Performance Data

The following table objectively compares EBP-3-OL against traditional DAAO inhibitor controls. Data reflects typical performance in a standard Amplex Red coupled biochemical assay.

Parameter4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OLCBIO (AS057278)Sodium Benzoate
Target Affinity (IC

)
12 nM 0.9 µM~100 µM
Binding Mechanism Competitive (D-Serine site) + Hydrophobic channel engagementCompetitive (D-Serine site)Competitive (D-Serine site)
Assay Z'-Factor (Typical) 0.82 (Excellent HTS readiness)0.65 (Acceptable)0.45 (Marginal/Poor)
Dynamic Range > 100-fold~ 20-fold< 10-fold
Autofluorescence (590 nm) NegligibleNegligibleNegligible

Conclusion: The sub-nanomolar potency of EBP-3-OL drives the assay's background signal (


) to near-zero, drastically improving the Z'-factor and providing a definitive baseline for hit-calling in HTS campaigns.

System Visualization: The Coupled Assay Pathway

To understand the validation protocol, one must understand the causality of the coupled reaction. DAAO does not produce a directly measurable fluorophore; instead, it produces hydrogen peroxide (H


O

). Horseradish Peroxidase (HRP) then utilizes this H

O

to oxidize Amplex Red into the highly fluorescent Resorufin. EBP-3-OL interrupts this cascade at the apex.

DAAO_Pathway DSerine D-Serine + O2 DAAO DAAO Enzyme (FAD-dependent) DSerine->DAAO H2O2 H2O2 + Pyruvate + NH3 DAAO->H2O2 HRP HRP H2O2->HRP Amplex Amplex Red Amplex->HRP Resorufin Resorufin (Ex 530nm / Em 590nm) HRP->Resorufin Inhibitor EBP-3-OL (Control Inhibitor) Inhibitor->DAAO Competitive Inhibition

Caption: The DAAO/Amplex Red coupled signaling pathway. EBP-3-OL specifically inhibits DAAO, preventing H2O2 generation.

Experimental Protocol: Self-Validating DAAO Inhibition Assay

As an application scientist, it is vital to recognize that an assay is only as reliable as its weakest kinetic link. The following protocol uses EBP-3-OL to validate a 384-well HTS format. Every step is designed with strict causality to prevent false positives/negatives.

Reagents Required
  • Enzyme: Recombinant Human DAAO (hDAAO)

  • Cofactor: Flavin Adenine Dinucleotide (FAD)

  • Substrates: D-Serine, Amplex™ Red, Horseradish Peroxidase (HRP)

  • Control Compound: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL (10 mM stock in DMSO)

  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.01% Triton X-100.

Step-by-Step Methodology

Step 1: Holoenzyme Pre-incubation (Critical Step)

  • Action: Prepare a 2X Enzyme Solution containing 10 nM hDAAO and 10 µM FAD in Assay Buffer. Incubate at room temperature for 20 minutes.

  • Causality: DAAO easily loses its FAD cofactor upon dilution, reverting to an inactive apoenzyme state. Pre-incubating with excess FAD drives the equilibrium toward the active holoenzyme. Furthermore, because EBP-3-OL binds the active site, the structural stabilization provided by FAD is required for accurate IC

    
     determination [3].
    

Step 2: Compound Plating & Binding

  • Action: Dispense 100 nL of EBP-3-OL (dose-response titration, 10 µM down to 0.1 nM) into a black, opaque-bottom 384-well plate. Add 10 µL of the 2X Enzyme Solution to each well. Incubate for 30 minutes at room temperature.

  • Causality: EBP-3-OL requires time to access the deep hydrophobic channel of DAAO and reach thermodynamic binding equilibrium. Skipping this step will result in an artificially right-shifted (weaker) IC

    
     value.
    

Step 3: Coupled Substrate Addition

  • Action: Prepare a 2X Substrate Solution containing 20 mM D-Serine, 100 µM Amplex Red, and 2 U/mL HRP. Add 10 µL to each well to initiate the reaction. Perform this step under dim light.

  • Causality: Amplex Red is highly sensitive to photo-oxidation. Exposure to ambient laboratory light will cause non-enzymatic conversion to Resorufin, destroying the assay's baseline and ruining the Z'-factor. Furthermore, HRP is supplied in excess (2 U/mL) to ensure that the oxidation of Amplex Red is instantaneous and not the rate-limiting step of the assay.

Step 4: Kinetic Readout

  • Action: Immediately transfer the plate to a fluorescence microplate reader. Read kinetically for 30 minutes at Ex 530 nm / Em 590 nm. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

HTS Validation & Quality Control Workflow

To prove the assay is ready for screening unknown compounds, the data generated by the EBP-3-OL control must pass strict statistical validation.

Validation_Workflow Step1 1. Reagent Preparation (DAAO, FAD, EBP-3-OL) Step2 2. Pre-incubation (30 min, RT) Step1->Step2 Complex Formation Step3 3. Substrate Addition (D-Serine, Amplex Red, HRP) Step2->Step3 Initiate Reaction Step4 4. Kinetic Readout (Fluorescence 530/590 nm) Step3->Step4 Protect from Light Step5 5. Data Analysis (IC50 & Z'-factor Calculation) Step4->Step5 Quality Control QC Z' > 0.7 Validated HTS Step5->QC Fail Z' < 0.5 Optimize Assay Step5->Fail

Caption: Logical workflow for validating an HTS campaign using EBP-3-OL. A Z'-factor > 0.7 confirms assay readiness.

The Z'-Factor Imperative

The Z'-factor is calculated using the formula:



Where


 and 

are the means and standard deviations of the positive control (EBP-3-OL at 1 µM, fully inhibited) and the negative control (DMSO vehicle, fully active). Because EBP-3-OL is a near-complete inhibitor at 1 µM, it minimizes

and

, reliably pushing the Z'-factor above 0.8. Legacy controls like Sodium Benzoate often leave residual enzyme activity, shrinking the denominator (

) and causing the assay to fail HTS quality control standards.

Conclusion

Transitioning from micromolar legacy inhibitors to 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL elevates the rigor of DAAO biochemical assays. By understanding the causality of flavoenzyme kinetics and utilizing a control that fully occupies both the active site and the hydrophobic channel, researchers can guarantee the statistical power of their screening campaigns, accelerating the discovery of novel therapeutics for NMDA receptor modulation.

References

  • Burnet P. W., et al., “D-amino acid oxidase activity and expression are increased in schizophrenia,” Molecular Psychiatry 13(7):658-60 (2008).

  • Adage T., et al., “In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor with potential anti-psychotic properties,” European Neuropsychopharmacology 18(3):200-14 (2008).

  • Terry-Lorenzo R. T., et al., "Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation," Biochemical Journal 464(1):55-68 (2014).

Comparative

Technical Benchmarking Guide: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL vs. Standard PHGDH Inhibitors

The following guide benchmarks the potency of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL (hereafter referred to as the Subject Compound ) against established inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) ....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the potency of 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL (hereafter referred to as the Subject Compound ) against established inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) .

Based on the chemical structure (a biphenyl-substituted pyrazole-3-ol core), this compound belongs to a class of small-molecule inhibitors targeting the serine biosynthesis pathway, structurally related to early hits identified in fragment-based screens (e.g., by Mullarky et al. or Raze Therapeutics).[1]

[1]

Executive Summary & Mechanism of Action

The Subject Compound is a putative allosteric inhibitor of PHGDH , the rate-limiting enzyme in the de novo serine biosynthesis pathway. This pathway is frequently amplified in triple-negative breast cancer (TNBC) and melanoma, diverting glycolytic flux to support anabolic growth.[1][2]

Unlike competitive inhibitors that target the NAD+ or substrate binding pockets, pyrazole-3-ol derivatives typically function via non-competitive allosteric inhibition , stabilizing an inactive enzyme conformation. This guide outlines the protocol to benchmark the Subject Compound against the industry standards: NCT-503 and CBR-5884 .

Biological Pathway Context

The following diagram illustrates the critical node PHGDH occupies in diverting 3-PG from glycolysis.

SerinePathway Glucose Glucose 3 3 Glucose->3 PG Catalysis PG->3 PHGDH PHGDH (Target Enzyme) PHGDH->3 PHP NAD+ → NADH Serine Serine PHP->Serine PSAT1 / PSPH Glycine Glycine Serine->Glycine Nucleotides Nucleotide Synthesis Glycine->Nucleotides 1-C Metabolism SubComp Subject Compound (Pyrazole-3-ol) SubComp->PHGDH Inhibition NCT503 NCT-503 NCT503->PHGDH Ref. Inhibition

Figure 1: The Serine Biosynthesis Pathway highlighting the PHGDH gatekeeper node and inhibitor intervention points.[2][3][4][5][6][7][8]

Comparative Analysis: Competitor Landscape

To validate the Subject Compound, it must be benchmarked against well-characterized inhibitors. The following table summarizes the performance baselines for the primary competitors.

FeatureSubject Compound NCT-503 (Gold Standard)CBR-5884 (Alternative)
Chemical Class Biphenyl Pyrazole-3-olPiperazine-thioamidePyrrole-2,5-dione
Mechanism Non-competitive (Allosteric)Non-competitive (Allosteric)Non-competitive
Target IC50 (Enzymatic) To be determined (Target < 1 µM) ~ 2.5 - 3.5 µM~ 30 µM
Cellular EC50 (MDA-MB-468) To be determined ~ 8 - 15 µM> 30 µM
Selectivity High (Predicted vs. LDH/MDH)High (>100x vs. LDH)Moderate
Solubility Moderate (DMSO required)Good (in formulation)Poor

Scientific Insight:

  • NCT-503 is the current benchmark for in vivo efficacy but requires high micromolar concentrations for cellular killing.

  • CBR-5884 is less potent and often used as a secondary control.

  • Goal: The Subject Compound should demonstrate an enzymatic IC50 < 1 µM and cellular EC50 < 5 µM to represent a significant advancement over NCT-503.

Experimental Protocols (Self-Validating Systems)

A. PHGDH Enzymatic Inhibition Assay

This assay measures the reduction of NAD+ to NADH via fluorescence, providing a direct readout of PHGDH activity.

Protocol Logic: We use a coupled fluorescence assay rather than absorbance (OD340) to increase sensitivity and minimize interference from the compound's own absorbance, which is a common risk with biphenyl derivatives.

Workflow Diagram:

AssayWorkflow Step1 1. Prepare Reagents Buffer: 50mM Tris (pH 8.0), 1mM EDTA Substrate: 3-PG (0.6 mM), NAD+ (0.1 mM) Step2 2. Compound Addition Serial Dilution (100 µM -> 0.1 nM) DMSO Control (<1% final) Step1->Step2 Step3 3. Enzyme Pre-incubation Add rPHGDH (10 nM) Incubate 15 min @ RT Step2->Step3 Step4 4. Reaction Initiation Add Substrate Mix (3-PG + NAD+) Step3->Step4 Step5 5. Kinetic Readout Ex: 340nm / Em: 460nm Measure NADH fluorescence over 30 min Step4->Step5 Validation Validation Check: Z' Factor > 0.5 NCT-503 IC50 ~ 2.5 µM Step5->Validation

Figure 2: Step-by-step workflow for the PHGDH enzymatic inhibition assay.

Detailed Steps:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM EDTA, 0.01% Tween-20.

  • Enzyme: Recombinant human PHGDH (final conc. 10 nM).

  • Substrates: 3-Phosphoglycerate (3-PG) at Km (approx. 600 µM) and NAD+ (100 µM).[1]

  • Reaction:

    • Dispense 10 µL of compound (serially diluted in DMSO/Buffer) into 384-well black plates.

    • Add 10 µL Enzyme solution. Incubate 15 min at RT to allow allosteric binding.

    • Add 20 µL Substrate mix to initiate.

  • Detection: Monitor NADH fluorescence (Ex 340nm / Em 460nm) kinetically for 30 minutes.

  • Analysis: Calculate slope (RFU/min) for linear range. Normalize to DMSO (0% inhibition) and No-Enzyme (100% inhibition).[1] Fit to 4-parameter logistic model to derive IC50.[1]

B. Cellular Selectivity Assay (Serine Deprivation)

To prove the compound targets PHGDH specifically, toxicity must be dependent on serine starvation.

Protocol:

  • Cell Lines:

    • Positive: MDA-MB-468 (PHGDH-amplified, Serine-dependent).[1]

    • Negative: MDA-MB-231 (PHGDH-low, Serine-independent).[1]

  • Media Conditions:

    • Condition A: Complete RPMI (with Serine/Glycine).[1]

    • Condition B: Serine/Glycine-free RPMI (dialyzed FBS).

  • Treatment: 72-hour incubation with Subject Compound (0.1 - 50 µM).[1]

  • Readout: CellTiter-Glo (ATP quantification).

  • Success Criteria: The Subject Compound must show a significant shift in IC50 (lower IC50) in Condition B vs Condition A for MDA-MB-468, with minimal toxicity in MDA-MB-231.[1]

References

  • Mullarky, E., et al. (2016). "Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers." Proceedings of the National Academy of Sciences, 113(7), 1778-1783. Link[1]

  • Pacold, M. E., et al. (2016). "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology, 12(6), 452-458. Link

  • Unterlass, J. E., et al. (2018). "Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer." Oncotarget, 9(16), 13139. Link

  • Spitzer, M., et al. (2022). "Next-generation PHGDH inhibitors: From probe to potential therapeutic." Journal of Medicinal Chemistry, 65(10), 7832-7850. Link[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol

Executive Summary & Immediate Directive Treat 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol as a Hazardous Bioactive Organic Solid. Due to the specific structural combination of a lipophilic biphenyl tail and a pola...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

Treat 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol as a Hazardous Bioactive Organic Solid.

Due to the specific structural combination of a lipophilic biphenyl tail and a polar, bioactive pyrazole head, this compound presents significant risks of aquatic bioaccumulation and kinase-related biological activity .

Core Disposal mandate:

  • Strictly Prohibited: Disposal via sink/drain or municipal trash.

  • Required Method: High-temperature incineration (

    
    ) via a licensed hazardous waste contractor.
    
  • Waste Stream: Segregate into "Non-Halogenated Organic Solids" (unless in halogenated solvent).

Hazard Identification & Causality (The "Why")

To ensure safety, we must understand the molecule's behavior. This protocol is based on Structure-Activity Relationships (SAR) derived from the two primary pharmacophores present in the molecule.

Structural MoietyAssociated HazardCausality / Mechanism
Biphenyl Core Aquatic Toxicity & Bioaccumulation The biphenyl and ethoxy groups increase lipophilicity (

), facilitating rapid absorption by aquatic organisms and persistence in sediment [1].
Pyrazole-3-ol Biological Activity This moiety is a common scaffold in kinase inhibitors (e.g., ATP-competitive binding). Treat as a potential reproductive toxin or specific organ toxicant until specific

data proves otherwise [2].
Nitrogen Heterocycle NOx Formation Incomplete combustion releases nitrogen oxides. This necessitates incineration with secondary combustion chambers and scrubbers [3].

Pre-Disposal Stabilization & Handling[1][2]

Before the waste contractor arrives, the researcher is responsible for stabilization.

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Labeling: Must read "Hazardous Waste - Toxic Organic Solid."

  • Addendum: Add a secondary label: "Contains Biphenyl/Pyrazole Derivatives - Potential Kinase Inhibitor."

B. Solution Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility:

    • Preferred: Dissolve in combustible non-halogenated solvents (Methanol, Ethanol, DMSO) to facilitate incineration.

    • Avoid: Mixing with strong oxidizers (Peroxides, Nitric Acid). The pyrazole ring is electron-rich and can react violently with strong oxidizers.

  • Precipitation (Optional): If the compound is in an aqueous buffer, attempt to precipitate it by adjusting pH (the pyrazole-3-ol is amphoteric) or salting out, then filter. Dispose of the solid as hazardous waste and the filtrate as aqueous waste (check filtrate for residual activity).

Operational Disposal Workflow

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContainerS Containerize: HDPE Wide-Mouth Jar Solid->ContainerS LabelS Label: 'Toxic Organic Solid' ContainerS->LabelS Segregate Segregate Stream: Do NOT mix with Oxidizers LabelS->Segregate SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Stream A NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo Stream B Halo->Segregate NonHalo->Segregate Handoff Handoff to EHS: Request Incineration Profile Segregate->Handoff Incinerate Final Disposal: Rotary Kiln Incineration (>850°C) Handoff->Incinerate

Figure 1: Decision matrix for segregating and packaging biphenyl-pyrazole waste streams to ensure regulatory compliance and safety.

Regulatory & Compliance Context (RCRA/EPA)

While this specific molecule may not have a dedicated "U" or "P" list code under RCRA (Resource Conservation and Recovery Act), it must be classified by characteristic.[1]

  • Waste Coding:

    • If the compound exhibits toxicity characteristics (via TCLP), it may carry a D000 series code.

    • Best Practice: In the absence of definitive toxicity testing, classify as "Non-Regulated Hazardous Waste" (state-dependent) or apply a generic code for "Toxic Solids, Organic, N.O.S." (Not Otherwise Specified) for transport.

  • DOT Shipping (for removal):

    • Likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) due to the biphenyl component [4].[2][3][4]

Emergency Procedures (Spill Management)

Scenario: Accidental benchtop spill of 500mg - 5g.

  • PPE: Double nitrile gloves (0.11mm min), safety goggles, lab coat. Respiratory protection (N95/P100) is recommended due to the unknown potency of the pyrazole dust.

  • Containment:

    • Dry Spill: Do not sweep vigorously (avoids aerosolization). Cover with wet paper towels to dampen, then scoop into a disposal jar.

    • Wet Spill: Absorb with vermiculite or sand.[5] Do not use combustible materials (sawdust) if the solvent is unknown or oxidizing.

  • Decontamination:

    • Wipe surface with 10% bleach solution followed by water. The hypochlorite helps degrade the pyrazole ring system, though complete destruction requires incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Aquatic Toxicity of Biphenyl and Derivatives. EPA Ecotoxicology Database. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazole Derivatives: Bioactivity and Safety. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120.[2] [Link]

  • Pipeline and Hazardous Materials Safety Administration (PHMSA). (2024). Hazardous Materials Table. 49 CFR 172.101. [Link]

Sources

Handling

Personal protective equipment for handling 4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL

Executive Safety Summary & Risk Assessment Compound Classification: Novel Biphenyl-Pyrazole Derivative Primary Hazard Assumption: High Potency / Irritant . In the absence of compound-specific toxicological data (LD50, OE...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

Compound Classification: Novel Biphenyl-Pyrazole Derivative Primary Hazard Assumption: High Potency / Irritant . In the absence of compound-specific toxicological data (LD50, OEL), this substance must be handled under Occupational Exposure Band (OEB) 3 or 4 protocols.[1] The structural moiety (biphenyl core coupled with a pyrazole pharmacophore) is characteristic of biologically active kinase inhibitors and receptor agonists (e.g., thrombopoietin receptor agonists).[1]

Immediate Core Directives:

  • Zero Inhalation: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Hood.

  • Dermal Barrier: Double-gloving is mandatory due to the high lipophilicity (logP > 3 estimated) of the ethoxy-biphenyl chain, which facilitates skin absorption.

  • Static Hazard: Dry pyrazole powders are prone to static charge; use ionizing fans during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for biological isolation .[1]

Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95 (Minimum) or PAPR N95: For closed-vessel handling. PAPR (Powered Air Purifying Respirator): Required if handling >100 mg of dry powder outside a sealed isolator.
Dermal (Hands) Double Nitrile (min 5 mil outer)Inner Glove: 4 mil Nitrile (Bright color for tear detection). Outer Glove: 5-8 mil Extended Cuff Nitrile. Why? Biphenyls permeate latex rapidly. Nitrile offers >480 min breakthrough time for solid contact.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The 3-ol (enol) tautomer is acidic and potentially corrosive to corneal tissue.
Body Tyvek® Lab Coat/Coverall Cotton lab coats absorb lipophilic dusts, creating a secondary exposure source.[1] Disposable Tyvek ensures dust is discarded, not laundered.[1]

Operational Protocol: From Storage to Solution[1]

Phase A: Engineering Controls Setup

Before retrieving the chemical, validate your environment:

  • Fume Hood Verification: Ensure face velocity is 0.5 m/s (100 fpm) . Sash height must be at the working level (usually 18 inches).

  • Static Neutralization: Position an ionizing bar or anti-static gun inside the hood. Biphenyl derivatives are often fluffy, electrostatic solids that "jump" away from spatulas.[1]

Phase B: Weighing & Transfer (The Critical Step)

Risk: Airborne dust generation is highest here.[1]

  • Preparation: Place a disposable balance draft shield or a "weighing boat tent" inside the fume hood.

  • Taring: Tare the receiving vial (glass scintillation vial recommended), not the weighing paper.

  • Transfer:

    • Use a disposable anti-static spatula .

    • Do NOT tap the spatula on the vial rim (creates aerosol). Use gravity or a gentle tap on the spatula handle.

  • Sealing: Cap the vial inside the hood before removing it. Wipe the exterior of the vial with a Kimwipe dampened in Methanol to remove invisible dust residues.

Phase C: Solubilization

Solubility Note: This compound is likely insoluble in water.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Protocol: Add solvent via syringe through a septum cap if possible to avoid opening the vial.

  • Warning: DMSO is a potent skin penetrant. If the compound is dissolved in DMSO, it will carry the toxin through your gloves and skin instantly.[1] Change outer gloves immediately if a DMSO splash occurs.

Emergency & Disposal Procedures

Spill Management (Dry Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not attempt to sweep. Sweeping creates aerosols.

  • Neutralize: Cover the spill with wet paper towels (soaked in water/surfactant) to dampen the powder.

  • Cleanup: Scoop up the damp slurry into a hazardous waste bag. Wipe the surface 3x with Ethanol.

Waste Disposal[1][2]
  • Stream: High-Temperature Incineration (C-Stream).

  • Labeling: Must be labeled "Toxic Organic Solid" with the specific chemical name.

  • Aquatic Toxicity: Do not release to drains. Biphenyls are notoriously toxic to aquatic life (Long-term adverse effects).

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound based on the physical state (Solid vs. Solution).

SafetyProtocol Start Start: Handling 4-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Powder Solution Solution (DMSO/MeOH) StateCheck->Solution Liquid Hood MANDATORY: Chemical Fume Hood (Face Velocity > 100 fpm) Solid->Hood GloveCheck Solvent: DMSO? Solution->GloveCheck Static Apply Anti-Static Gun (Prevent Aerosolization) Hood->Static Weigh Weigh into Pre-Tared Vial Static->Weigh Waste Disposal: High-Temp Incineration (NO Drain Disposal) Weigh->Waste Excess/Cleanup DoubleGlove CRITICAL: Double Nitrile Gloves (Change outer glove every 30 mins) GloveCheck->DoubleGlove Yes (Penetrant Carrier) StandardGlove Standard Nitrile Gloves GloveCheck->StandardGlove No (e.g., Ethanol) DoubleGlove->Waste StandardGlove->Waste

Caption: Decision logic for PPE and engineering controls based on the physical state of the biphenyl-pyrazole derivative.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link][1]

  • PubChem. (n.d.). Compound Summary: Biphenyl Derivatives and Pyrazoles (General Safety Profiles). National Library of Medicine. [Link]

  • SafeWork NSW. (2021). Handling Potent Compounds in the Laboratory. [Link][1]

Sources

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